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N-(4-Hydroxyphenyl)cinnamamide Documentation Hub

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  • Product: N-(4-Hydroxyphenyl)cinnamamide
  • CAS: 616227-76-0

Core Science & Biosynthesis

Foundational

N-(4-hydroxyphenyl)cinnamamide chemical structure and properties

[1] Executive Summary & Chemical Identity N-(4-hydroxyphenyl)cinnamamide (also known as 4'-hydroxycinnamanilide) is a bioactive amide synthesized from the condensation of cinnamic acid and 4-aminophenol. Structurally, it...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Identity

N-(4-hydroxyphenyl)cinnamamide (also known as 4'-hydroxycinnamanilide) is a bioactive amide synthesized from the condensation of cinnamic acid and 4-aminophenol. Structurally, it functions as a privileged scaffold in medicinal chemistry, merging the Michael acceptor properties of the cinnamoyl moiety with the redox-active phenolic pharmacophore.

This compound and its analogues have garnered significant attention in drug discovery for their dual-action mechanisms: modulating oxidative stress via the Nrf2-ARE pathway and inhibiting tumor cell proliferation through STAT3 and NF-


B  signaling interference.
Chemical Identity Table
PropertyData
IUPAC Name (2E)-N-(4-hydroxyphenyl)-3-phenylprop-2-enamide
CAS Number 3579-85-9
Molecular Formula C

H

NO

Molecular Weight 239.27 g/mol
SMILES Oc1ccc(cc1)NC(=O)/C=C/c2ccccc2
LogP (Predicted) ~2.8 - 3.1
Topological PSA ~49.3 Å

Appearance Off-white to pale beige crystalline solid

Structural Analysis & Pharmacophore Mapping

The biological potency of N-(4-hydroxyphenyl)cinnamamide stems from its ability to act as a covalent modifier and a radical scavenger.

  • 
    -Unsaturated Ketone (Michael Acceptor):  The olefinic double bond is conjugated with the carbonyl group, creating an electrophilic center at the 
    
    
    
    -carbon. This allows for covalent interaction with cysteine residues in target proteins (e.g., Keap1), triggering antioxidant response pathways.
  • Phenolic Hydroxyl Group: Located at the para-position of the aniline ring, this group donates hydrogen atoms (HAT mechanism) or electrons (SET mechanism) to neutralize free radicals (ROS/RNS).

  • Amide Linker: Provides structural rigidity and hydrogen bond donor/acceptor sites (NH/CO) essential for binding affinity in enzyme active sites.

Diagram: Pharmacophore & Interaction Map

Pharmacophore Cinnamoyl Cinnamoyl Moiety (Hydrophobic Binding) Olefin α,β-Unsaturated Bond (Michael Acceptor) Cinnamoyl->Olefin Conjugation Amide Amide Linker (H-Bond Donor/Acceptor) Olefin->Amide Electronic w/d Keap1 Target: Keap1 (Cys151) Nrf2 Activation Olefin->Keap1 Covalent Mod. Phenol p-Hydroxyphenyl (Radical Scavenging/Redox) Amide->Phenol Linker ROS Target: ROS/RNS Direct Scavenging Phenol->ROS H-Atom Transfer

Caption: Structural decomposition of N-(4-hydroxyphenyl)cinnamamide highlighting functional pharmacophores and their biological targets.

Synthesis & Manufacturing Protocol

While various methods exist (e.g., EDC/HOBt coupling), the Acid Chloride Method is preferred for scale-up due to its high yield and simplified purification. This protocol ensures the retention of the trans-geometry of the double bond.

Reaction Scheme

Step 1: Activation of Cinnamic Acid


 Cinnamoyl Chloride.
Step 2:  Nucleophilic Acyl Substitution with 4-Aminophenol.

Synthesis CinAcid Trans-Cinnamic Acid CinCl Cinnamoyl Chloride (Reactive Intermediate) CinAcid->CinCl Reflux, 2h (-SO₂, -HCl) SOCl2 Thionyl Chloride (SOCl₂) SOCl2->CinCl Reflux, 2h (-SO₂, -HCl) Product N-(4-Hydroxyphenyl)cinnamamide (Target) CinCl->Product THF/DCM, 0°C to RT Nucleophilic Attack Aminophenol 4-Aminophenol Aminophenol->Product THF/DCM, 0°C to RT Nucleophilic Attack Base Base (Pyridine or Et₃N) Base->Product THF/DCM, 0°C to RT Nucleophilic Attack

Caption: Two-step synthesis pathway via acid chloride activation to ensure high yield and stereochemical retention.

Detailed Experimental Protocol

Safety Note: Thionyl chloride is corrosive and releases toxic gases. Perform all steps in a fume hood.

Phase 1: Preparation of Cinnamoyl Chloride
  • Charge: In a dry round-bottom flask (RBF) equipped with a reflux condenser and drying tube (CaCl

    
    ), place trans-cinnamic acid (10.0 mmol, 1.48 g).
    
  • Activate: Add thionyl chloride (SOCl

    
    ) (15.0 mmol, 1.1 mL) and a catalytic drop of DMF.
    
  • Reflux: Heat the mixture to reflux (75-80°C) for 2–3 hours until gas evolution (HCl, SO

    
    ) ceases.
    
  • Isolate: Remove excess SOCl

    
     under reduced pressure (rotary evaporator) to yield the crude cinnamoyl chloride as a yellow oil/solid. Use immediately for Phase 2.
    
Phase 2: Amide Coupling
  • Dissolve: Dissolve 4-aminophenol (10.0 mmol, 1.09 g) in anhydrous THF (20 mL) containing Triethylamine (Et

    
    N) (12.0 mmol, 1.7 mL). Cool this solution to 0°C in an ice bath.
    
  • Addition: Dissolve the crude cinnamoyl chloride from Phase 1 in dry THF (10 mL). Add this solution dropwise to the amine solution over 15 minutes, maintaining temperature <5°C to prevent side reactions (O-acylation).

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitoring by TLC (Hexane:EtOAc 1:1) should show the disappearance of the amine.

  • Work-up:

    • Pour the reaction mixture into ice-cold water (100 mL).

    • The product will precipitate as a solid. Filter the precipitate.

    • Wash the solid with 1M HCl (to remove unreacted amine/pyridine) and then with saturated NaHCO

      
       (to remove unreacted acid).
      
    • Wash with cold water and dry under vacuum.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (SiO

    
    , gradient elution Hexane 
    
    
    
    EtOAc) to obtain the pure title compound.

Spectroscopic Characterization

Validation of the structure requires confirming the amide linkage, the presence of the phenolic hydroxyl, and the trans-geometry of the alkene.

Nuclear Magnetic Resonance (NMR) Analysis

Solvent: DMSO-d


, 400 MHz
Proton (

H)
Shift (

ppm)
MultiplicityCoupling (

Hz)
Assignment
NH 10.05Singlet (s)-Amide proton (D

O exchangeable)
OH 9.25Singlet (s)-Phenolic hydroxyl
H

7.58Doublet (d)15.6Vinylic proton (Deshielded, trans)
Ar-H 7.55 - 7.60Multiplet (m)-Phenyl ring (Cinnamoyl side)
Ar-H 7.50Doublet (d)8.8Phenolic ring (AA'BB' system)
Ar-H 7.40 - 7.45Multiplet (m)-Phenyl ring (Cinnamoyl side)
Ar-H 6.75Doublet (d)8.8Phenolic ring (Ortho to OH)
H

6.78Doublet (d)15.6Vinylic proton (Shielded, trans)

Interpretation:

  • The large coupling constant (

    
     Hz) between the vinylic protons confirms the (E)-configuration (trans) .
    
  • The distinct singlets at

    
     10.05 and 9.25 confirm the formation of the amide and the retention of the free hydroxyl group, respectively.
    

Biological Applications & Experimental Assays

N-(4-hydroxyphenyl)cinnamamide acts as a potent antioxidant and cytoprotective agent. The following protocol describes how to assess its radical scavenging capability, a standard metric for this class of compounds.

Protocol: DPPH Radical Scavenging Assay

This assay measures the compound's ability to donate a hydrogen atom to the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).

Materials:

  • DPPH stock solution (0.1 mM in Ethanol).

  • Test Compound: N-(4-hydroxyphenyl)cinnamamide (dissolved in DMSO).

  • Positive Control: Ascorbic Acid or Trolox.

  • 96-well microplate reader (Absorbance at 517 nm).

Methodology:

  • Preparation: Prepare serial dilutions of the test compound in Ethanol (range: 1

    
    M to 200 
    
    
    
    M).
  • Incubation: In a 96-well plate, mix 100

    
    L of test compound solution with 100 
    
    
    
    L of DPPH solution.
  • Control: Prepare a blank (Ethanol + DPPH) and a solvent control (DMSO + DPPH).

  • Reaction: Incubate in the dark at Room Temperature for 30 minutes.

  • Measurement: Read absorbance (

    
    ) at 517 nm.
    
  • Calculation:

    
    
    
  • Analysis: Plot % Inhibition vs. Concentration to determine the IC

    
     value. A lower IC
    
    
    
    indicates higher antioxidant potency.

Expected Results: The phenolic hydroxyl group allows the compound to quench DPPH radicals effectively. Expect an IC


 comparable to standard phenolic antioxidants (e.g., ferulic acid derivatives), typically in the low micromolar range (

M).

References

  • Smolecule . (2024).[1][2] Cinnamamide, p-hydroxy-N-(p-hydroxyphenethyl)- Chemical Properties and Data. Link

  • International Journal of Pharmaceutical Sciences and Research. (2019).

    
    -Cyano-N-(4-Hydroxyphenyl) Cinnamamides for Antioxidant Activities. Link
    
  • MDPI . (2021). N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress via Nrf2 Activation. Link

  • National Institutes of Health (PMC) . (2014). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Link

  • BenchChem . (2025). Synthesis Protocols for N-(4-hydroxyphenyl) Amides. Link

Sources

Exploratory

Structural and Pharmacological Divergence: A Technical Whitepaper on N-(4-hydroxyphenyl)cinnamamide and N-p-coumaroyltyramine

Executive Summary As a Senior Application Scientist navigating the complex landscape of drug discovery, I frequently encounter phenolic amides—a versatile class of compounds characterized by a hydroxycinnamic acid moiety...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complex landscape of drug discovery, I frequently encounter phenolic amides—a versatile class of compounds characterized by a hydroxycinnamic acid moiety conjugated to an amine. Two prominent molecules in this space are N-(4-hydroxyphenyl)cinnamamide and N-p-coumaroyltyramine (often referred to as paprazine). While structurally related, their distinct functional group arrangements dictate entirely different pharmacokinetic behaviors, extraction methodologies, and therapeutic applications[1],[2].

This technical guide deconstructs the structural biochemistry, mechanistic pharmacology, and laboratory workflows associated with these two compounds, providing a self-validating framework for researchers and drug development professionals.

Structural Biochemistry and Physicochemical Profiling

The core divergence between these two molecules lies in their linkage and hydroxylation patterns:

  • N-(4-hydroxyphenyl)cinnamamide : A synthetic or semi-synthetic derivative where the nitrogen of the cinnamamide core is directly attached to a 4-hydroxyphenyl ring. It lacks a hydroxyl group on the cinnamic acid backbone itself[3],[2].

  • N-p-coumaroyltyramine (Paprazine) : A naturally occurring metabolite found in Allium fistulosum (Welsh onion) and Cannabis sativa. It features a p-coumaric acid core (4-hydroxycinnamic acid) linked to tyramine, introducing a flexible ethyl bridge (-CH₂-CH₂-) between the amide nitrogen and the phenolic ring[1],[4].

Quantitative Physicochemical Comparison

To guide formulation and assay design, the physicochemical properties of both compounds are summarized below.

PropertyN-(4-hydroxyphenyl)cinnamamideN-p-coumaroyltyramine (Paprazine)
Chemical Formula C₁₅H₁₃NO₂C₁₇H₁₇NO₃
Molecular Weight 239.27 g/mol 283.32 g/mol
Computed LogP ~2.52.7
Topological Polar Surface Area (TPSA) ~49.3 Ų69.6 Ų
Hydrogen Bond Donors 2 (NH, OH)3 (NH, 2x OH)
Hydrogen Bond Acceptors 2 (C=O, OH)3 (C=O, 2x OH)
Primary Origin Synthetic / Semi-syntheticNatural Phytochemical

Mechanistic Pharmacology & Biological Efficacy

N-p-coumaroyltyramine: Dual Enzyme Inhibition

N-p-coumaroyltyramine has evolved in plants as a defense mechanism against pathogens, but in human pharmacology, it acts as a potent dual-target inhibitor[5],[1].

  • Acetylcholinesterase (AChE) Inhibition : It inhibits AChE in a dose-dependent manner with an IC₅₀ of approximately 122 µM, preventing the metabolic hydrolysis of acetylcholine and offering neuroprotective benefits[6],[7].

  • α-Glucosidase Inhibition : By suppressing α-glucosidase, it demonstrates significant antihyperglycemic activity, mitigating postprandial glucose spikes[5],[7].

Pathway A N-p-coumaroyltyramine B AChE Inhibition (IC50: 122 µM) A->B Enzymatic Binding C α-Glucosidase Inhibition A->C Competitive Inhibition D Acetylcholine Accumulation B->D E Reduced Carbohydrate Cleavage C->E F Neuroprotective Effects D->F G Antihyperglycemic Effects E->G

Mechanistic pathways of N-p-coumaroyltyramine targeting AChE and α-glucosidase.

N-(4-hydroxyphenyl)cinnamamide: Anti-proliferative and Antioxidant Action

In contrast, N-(4-hydroxyphenyl)cinnamamide and its synthetic analogs (such as α-cyano derivatives) are primarily investigated for their robust antioxidant properties (via DPPH and nitric oxide radical scavenging) and anti-proliferative effects. Structurally, the direct phenyl linkage to the amide nitrogen enhances its ability to inhibit the proliferation of pulmonary artery smooth muscle cells (PA-SMCs), making it a compelling scaffold for pulmonary hypertension therapies[3],[2].

Experimental Methodologies: Synthesis and Isolation

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is explicitly stated to explain why specific reagents and conditions are selected.

Protocol A: Chemical Synthesis of N-(4-hydroxyphenyl)cinnamamide

Objective : Synthesize the amide via nucleophilic acyl substitution while preventing competitive side reactions.

  • Preparation : Dissolve 1.0 equivalent of 4-aminophenol in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the highly reactive acyl chloride intermediate into unreactive cinnamic acid.

  • Base Addition : Add 1.2 equivalents of Triethylamine (TEA) and cool the reaction vessel to 0 °C.

    • Causality: TEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, preventing the formation of an unreactive 4-aminophenol hydrochloride salt. The 0 °C temperature controls the exothermic reaction, minimizing di-acylation.

  • Coupling : Dropwise addition of cinnamoyl chloride (1.0 eq) dissolved in DCM. Stir and allow to warm to room temperature for 5 hours.

  • Validation Checkpoint 1 (In-Process) : Monitor via Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The disappearance of the polar amine spot and the emergence of a less polar, UV-active spot confirms reaction progression.

  • Workup & Purification : Quench with water, wash the organic layer with 1M HCl, followed by brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography.

  • Validation Checkpoint 2 (Structural) : Confirm the structure via ¹H-NMR. The presence of characteristic trans-alkene doublets at ~6.5 ppm and ~7.5 ppm with a coupling constant (

    
    ) of ≈ 16 Hz validates the retention of the cinnamamide core[2].
    

Workflow S1 Precursor Activation (Acyl Chloride Formation) S2 Nucleophilic Acyl Substitution (TEA, DCM, 0°C) S1->S2 Addition of 4-Aminophenol S3 Aqueous Workup (Acid/Base Extraction) S2->S3 Quench Reaction S4 Chromatographic Purification (Silica Gel) S3->S4 Organic Layer S5 Structural Validation (NMR, HRMS) S4->S5 Pure Amide

Self-validating synthetic workflow for N-(4-hydroxyphenyl)cinnamamide derivatives.

Protocol B: Bioassay-Guided Isolation of N-p-coumaroyltyramine

Objective : Isolate the natural amide from Allium fistulosum while preserving its bioactivity.

  • Extraction : Macerate dried plant material in 80% aqueous methanol for 72 hours.

    • Causality: 80% methanol efficiently disrupts plant cell walls while solubilizing both the moderately polar phenolic amides and highly polar glycosides.

  • Solvent Partitioning : Evaporate the methanol, suspend the crude extract in water, and partition sequentially with hexane, then ethyl acetate (EtOAc).

    • Causality: This polarity gradient removes lipophilic waxes and chlorophylls (hexane) and concentrates the bioactive phenolic amides in the EtOAc fraction.

  • Size-Exclusion Chromatography : Subject the EtOAc fraction to Sephadex LH-20 column chromatography, eluting with pure methanol.

    • Causality: Sephadex LH-20 separates molecules based on size and

      
       aromatic interactions, which is ideal for isolating aromatic amides from aliphatic contaminants.
      
  • Validation Checkpoint 1 (Bioassay) : Perform an in vitro α-glucosidase inhibition assay on the eluted fractions. Only fractions exhibiting >50% inhibition at 100 µg/mL are pooled for further purification[7].

  • Final Purification : Perform semi-preparative HPLC on the active sub-fractions to yield pure N-p-coumaroyltyramine.

  • Validation Checkpoint 2 (Analytical) : Confirm purity (>95%) via HPLC-DAD, monitoring at 280 nm and 320 nm to detect the signature UV absorbance of hydroxycinnamic acid derivatives.

Structure-Activity Relationship (SAR) Insights

The pharmacological divergence between these two compounds is deeply rooted in their SAR. The addition of the ethyl bridge in N-p-coumaroyltyramine grants the molecule greater conformational flexibility compared to the rigid, direct phenyl attachment in N-(4-hydroxyphenyl)cinnamamide. This flexibility is a prerequisite for the molecule to correctly orient itself within the deep, narrow catalytic gorge of Acetylcholinesterase (AChE)[6],[7]. Conversely, the rigid, planar structure of N-(4-hydroxyphenyl)cinnamamide derivatives enhances intercalation and interaction with intracellular targets involved in smooth muscle cell proliferation[2].

Understanding these structural nuances is paramount for researchers aiming to optimize these scaffolds for next-generation therapeutics.

References

1.[5]5 - nih.gov 2.[6]6 - chemicalbook.com 3.[7]7 - chemfaces.com 4.[1]1 - nih.gov 5.[4]4 - foodb.ca 6.[3]3 - ijpsr.com 7.[2]2 - researchgate.net

Sources

Foundational

Bifunctional Antioxidant Mechanisms of Phenolic Cinnamamides: A Technical Guide for Drug Development

Executive Summary Phenolic cinnamamides—derivatives of hydroxycinnamic acids (e.g., caffeic, ferulic, and -coumaric acids) conjugated with various amines—represent a privileged scaffold in modern pharmacochemistry. Unlik...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenolic cinnamamides—derivatives of hydroxycinnamic acids (e.g., caffeic, ferulic, and


-coumaric acids) conjugated with various amines—represent a privileged scaffold in modern pharmacochemistry. Unlike traditional mono-mechanistic antioxidants that merely scavenge reactive oxygen species (ROS), phenolic cinnamamides operate as bifunctional antioxidants [1]. They neutralize free radicals directly via their phenolic moieties and simultaneously upregulate endogenous antioxidant defense systems by acting as soft electrophiles that activate the Nrf2/ARE signaling pathway[1][2].

This whitepaper provides an in-depth technical analysis of the structural causality, thermodynamic principles, and self-validating experimental protocols required to evaluate the antioxidant mechanisms of phenolic cinnamamides.

Molecular Architecture: The Structural Basis of Bifunctionality

The pharmacological efficacy of phenolic cinnamamides is dictated by two distinct structural domains, each responsible for a specific antioxidant mechanism:

  • The Phenolic Ring (Direct Scavenging): The presence of hydroxyl groups (often with adjacent methoxy groups, as in feruloyl derivatives) provides an electron-rich center capable of donating hydrogen atoms or electrons to neutralize ROS[3]. The resulting phenoxyl radical is stabilized by resonance delocalization across the aromatic ring.

  • The

    
    -Unsaturated Amide Linkage (Indirect Activation):  The double bond conjugated with the carbonyl group acts as a Michael acceptor[4]. Crucially, the amide nitrogen donates electron density into the carbonyl system via resonance, making the 
    
    
    
    -unsaturated system a "soft" electrophile. This tuned electrophilicity allows it to selectively target highly reactive sensor cysteines on specific regulatory proteins (like Keap1) without causing indiscriminate, toxic alkylation of cellular nucleophiles[1][4].

Primary Mechanism: Direct Radical Scavenging Thermodynamics

The direct neutralization of free radicals by phenolic cinnamamides occurs via three competing quantum chemical pathways[3]:

  • Hydrogen Atom Transfer (HAT): ArOH + R•

    
     ArO• + RH. Governed by Bond Dissociation Enthalpy (BDE).
    
  • Single Electron Transfer-Proton Transfer (SET-PT): ArOH + R•

    
     ArOH
    
    
    
    + R
    
    
    
    
    ArO• + RH. Governed by Ionization Potential (IP).
  • Sequential Proton Loss Electron Transfer (SPLET): ArOH

    
     ArO
    
    
    
    + H
    
    
    ; ArO
    
    
    + R•
    
    
    ArO• + R
    
    
    . Governed by Proton Affinity (PA) and Electron Transfer Enthalpy (ETE).

Causality Insight: The dominant mechanism is highly solvent-dependent. In non-polar environments (e.g., lipid bilayers), HAT is the primary pathway due to the high energetic cost of charge separation. In polar, aqueous environments (e.g., cytosol), the solvent stabilizes the phenoxide anion, drastically lowering the Proton Affinity (PA) and making SPLET the dominant kinetic pathway[3].

Table 1: Theoretical Thermodynamic Parameters for Caffeoyl Amide Scavenging

Values are representative approximations (in kcal/mol) illustrating the solvent effect on reaction thermodynamics.

MechanismParameterGas Phase (Non-Polar Model)Aqueous Phase (Polar Model)Mechanistic Implication
HAT BDE (O-H)79.581.2Favored in lipid membranes; relatively solvent-independent.
SET-PT IP175.4105.6Energetically unfavorable in non-polar environments.
SPLET PA (Proton Affinity)345.232.4Dominant in water ; massive drop in PA drives proton loss.
SPLET ETE (Electron Transfer)55.178.5Rapid electron transfer follows deprotonation in cytosol.

Secondary Mechanism: Nrf2/ARE Pathway Activation

While direct scavenging provides immediate ROS neutralization, the sustained cytoprotective effects of phenolic cinnamamides are mediated through the Kelch-like ECH-associated protein 1 (Keap1) / Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway[2].

Under basal conditions, Keap1 homodimerizes and binds Nrf2, acting as an adaptor for the Cul3-dependent E3 ubiquitin ligase complex, leading to continuous Nrf2 degradation[5]. Phenolic cinnamamides utilize their


-unsaturated amide moiety to undergo a covalent Michael addition  with specific nucleophilic sulfhydryl (-SH) groups on Keap1 (primarily Cys151, Cys273, and Cys288)[2][4].

This targeted alkylation induces a conformational shift in Keap1, halting Nrf2 ubiquitination. Newly synthesized Nrf2 accumulates, translocates to the nucleus, heterodimerizes with small Maf (sMaf) proteins, and binds to the Antioxidant Response Element (ARE)[2]. This triggers the transcription of phase II detoxifying enzymes, including Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and Glutathione (GSH) synthesis genes[2].

G PC Phenolic Cinnamamide (Michael Acceptor) Keap1 Keap1 (Cytosol) Cys151/Cys273/Cys288 PC->Keap1 Michael Addition (Alkylation) Nrf2_Free Free Nrf2 (Stabilized) Keap1->Nrf2_Free Conformational Change Releases Nrf2 Nrf2_Keap1 Nrf2-Keap1 Complex (Ubiquitination & Degradation) Nrf2_Keap1->Keap1 Basal State Nucleus Nucleus Translocation Nrf2_Free->Nucleus ARE Antioxidant Response Element (ARE) Nucleus->ARE Heterodimerization with sMaf Proteins HO-1, NQO1, GSH (Cytoprotection) ARE->Proteins Gene Transcription

Mechanism of Keap1 alkylation by phenolic cinnamamides leading to Nrf2 nuclear translocation.

Self-Validating Experimental Protocols

To establish a compound as a bifunctional antioxidant, researchers must rigorously decouple the direct scavenging effects from the indirect transcriptional effects. The following protocols are designed as self-validating systems.

Protocol A: DPPH Kinetic Assay for Direct Scavenging (HAT/SPLET Validation)

Purpose: To quantify direct radical scavenging capacity and distinguish kinetic profiles.

  • Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in absolute ethanol (favors HAT) and a separate solution in methanol/water (80:20) buffered to pH 7.4 (favors SPLET).

  • Reaction: Add 100

    
    L of the phenolic cinnamamide (serially diluted from 1 
    
    
    
    M to 100
    
    
    M) to 900
    
    
    L of the DPPH solutions in a 96-well plate.
  • Kinetic Measurement: Measure absorbance at 517 nm every 30 seconds for 30 minutes using a microplate reader.

  • Causality Check: A rapid initial drop in absorbance in the buffered aqueous system compared to the ethanol system confirms SPLET as the dominant mechanism due to phenolic deprotonation.

Protocol B: Self-Validating Nrf2/ARE Luciferase Reporter Assay

Purpose: To confirm that Nrf2 activation is strictly driven by the electrophilic Michael addition to Keap1, ruling out off-target kinase activation[2][5].

  • Cell Culture: Seed HepG2-ARE-C32 cells (stably transfected with an ARE-driven luciferase reporter) at

    
     cells/well in a 96-well plate.
    
  • The "Quench" Control (Critical Step): Prepare two sets of the cinnamamide compound (10

    
    M). To Set B, add 50 
    
    
    
    M Dithiothreitol (DTT) or N-acetylcysteine (NAC) and incubate for 1 hour at 37°C. Rationale: DTT/NAC contains highly reactive thiols that will pre-emptively undergo Michael addition with the cinnamamide, neutralizing its electrophilicity.
  • Treatment: Treat cells with Set A (Compound only), Set B (Compound + NAC), and a vehicle control for 16 hours.

  • Lysis & Readout: Lyse cells using passive lysis buffer and add luciferin substrate. Measure luminescence.

  • Validation Logic: If Set A induces a 5-fold increase in luciferase activity, but Set B drops to baseline (vehicle) levels, you have definitively proven that the Nrf2 activation is dependent on the electrophilic

    
    -unsaturated amide acting as a Michael acceptor.
    

Workflow Start Compound Library Phenolic Cinnamamides Direct Direct Scavenging Assays (DPPH, ABTS, ORAC) Start->Direct Indirect Indirect Antioxidant Assays (Cell-Based) Start->Indirect HAT_SET Determine Mechanism (Solvent Kinetics: HAT vs. SPLET) Direct->HAT_SET Reporter ARE-Luciferase Reporter Assay Indirect->Reporter Western Western Blot (Nuclear Nrf2, HO-1) Indirect->Western Lead In Vivo Efficacy & Pharmacokinetics HAT_SET->Lead Validation Mechanistic Validation (Thiol Quenching with NAC/DTT) Reporter->Validation Western->Validation Validation->Lead

Self-validating experimental workflow for evaluating bifunctional antioxidant mechanisms.

Translational Outlook

The dual nature of phenolic cinnamamides resolves a major limitation in antioxidant drug development. Traditional direct-acting antioxidants (like Vitamin E or Vitamin C) are consumed stoichiometrically; one molecule of antioxidant neutralizes a fixed number of ROS molecules. In severe oxidative stress (e.g., neurodegenerative diseases, ischemia-reperfusion injury), this stoichiometric defense is rapidly depleted.

By incorporating the


-unsaturated amide linkage, phenolic cinnamamides act catalytically. A single molecule can covalently modify Keap1, leading to the transcription of thousands of molecules of HO-1 and NQO1, providing a sustained, amplified cellular defense mechanism long after the parent compound has been metabolized[1][2]. Future drug design should focus on tuning the steric hindrance around the amide nitrogen to optimize the Michael acceptor's reactivity, ensuring high Keap1 affinity while minimizing off-target glutathione depletion.

References

  • IMINO DERIVATIVES OF CARBONOTHIOIC DIHYDRAZIDES AND CINNAMIC ACIDS AMIDES: STRUCTURE-ACTIVITY RELATIONSHIP STUDIES Source: Ministry of Education, Science and Technological Development (Republic of Serbia) URL:[Link]

  • N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation Source: ResearchGate URL:[Link]

  • Synthesis of new Michael acceptors with cinnamamide scaffold as potential anti-breast cancer agents: cytotoxicity and ADME in silico studies Source: ResearchGate URL:[Link]

  • Phenolic Michael Reaction Acceptors: Combined Direct and Indirect Antioxidant Defenses Against Electrophiles and Oxidants Source: ResearchGate URL:[Link]

Sources

Exploratory

Therapeutic Potential of Hydroxycinnamoyl Amides (HCAs) in Oxidative Stress

Executive Summary Hydroxycinnamoyl amides (HCAs) represent a pivotal class of phenolic conjugates that bridge the gap between potent in vitro antioxidant potential and in vivo bioavailability—a limitation often referred...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hydroxycinnamoyl amides (HCAs) represent a pivotal class of phenolic conjugates that bridge the gap between potent in vitro antioxidant potential and in vivo bioavailability—a limitation often referred to as the "Phenolic Paradox." By conjugating hydroxycinnamic acids (e.g., ferulic, caffeic) with bioactive amines (e.g., serotonin, dopamine, tyramine), these compounds exhibit enhanced lipophilicity, blood-brain barrier (BBB) permeability, and metabolic stability.

This guide analyzes the therapeutic utility of HCAs, specifically targeting oxidative stress-mediated neurodegeneration. It details the Nrf2/Keap1 signaling mechanism, provides comparative data on synthesis methodologies, and outlines validated protocols for experimental verification.

Structural Basis & Chemical Logic

The therapeutic efficacy of HCAs stems from three specific structural domains:

  • The Phenolic Moiety (Radical Scavenging): The presence of hydroxyl groups (catechol or guaiacol motifs) allows for direct scavenging of Reactive Oxygen Species (ROS) via Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET).

  • The

    
    -Unsaturated Carbonyl (Michael Acceptor):  This electrophilic motif is critical for the induction of cellular defense enzymes. It reacts reversibly with sulfhydryl groups on sensor proteins (like Keap1), triggering the antioxidant response.
    
  • The Amide Linker (Bioavailability): Unlike free phenolic acids, which are rapidly ionized and excreted, the amide bond increases logP (lipophilicity) and prevents rapid glucuronidation, facilitating entry into the Central Nervous System (CNS).

Table 1: Physicochemical Comparison of Parent Acids vs. Amides
PropertyFerulic Acid (Parent)N-Feruloylserotonin (Amide)Impact on Therapeutics
LogP (Lipophilicity) ~1.5~2.8 - 3.2Enhanced passive diffusion across BBB.
Metabolic Stability Low (Rapid conjugation)Moderate/HighProlonged plasma half-life.
Mechanism Direct ScavengingScavenging + Signal ModulationDual-action neuroprotection.
Solubility High (Aqueous/Polar)Moderate (Lipid-compatible)Better membrane integration.

Molecular Mechanism: The Nrf2/Keap1 Axis[1]

While direct radical scavenging is valuable, the potency of HCAs lies in their ability to upregulate endogenous defense systems. The electrophilic


-unsaturated carbonyl group of HCAs acts as a "soft" electrophile.
Mechanism of Action[1][2][3][4][5][6]
  • Keap1 Modification: Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for ubiquitination.[1][2] HCAs modify specific cysteine residues (e.g., Cys151) on Keap1 via a Michael addition reaction.

  • Nrf2 Translocation: This modification induces a conformational change in Keap1, preventing Nrf2 ubiquitination. Stabilized Nrf2 translocates to the nucleus.[1][3]

  • ARE Activation: Nrf2 heterodimerizes with sMaf proteins and binds to the Antioxidant Response Element (ARE).

  • Gene Expression: Transcription of Phase II enzymes occurs, including Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[4]

Visualization: Nrf2 Signaling Pathway

The following diagram illustrates the HCA-mediated activation of the Nrf2 pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Triggers HCA Hydroxycinnamoyl Amide (HCA) HCA->Keap1_Nrf2 Michael Addition (Cys151) Keap1_Mod Modified Keap1 (Cys-Adduct) Keap1_Nrf2->Keap1_Mod Electrophilic Attack Nrf2_Free Stabilized Nrf2 Keap1_Nrf2->Nrf2_Free Release Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Basal State Nrf2_Nuc Nrf2 Nrf2_Free->Nrf2_Nuc Translocation ARE ARE Promoter Nrf2_Nuc->ARE Binding sMaf sMaf sMaf->ARE Heterodimerization Genes Target Genes (HO-1, NQO1, GCLC) ARE->Genes Transcription

Caption: HCA-induced activation of the Nrf2/Keap1 antioxidant pathway via electrophilic modification of Keap1 cysteine residues.

Therapeutic Focus: Neuroprotection

The primary therapeutic application of HCAs is in neurodegenerative conditions (Alzheimer's, Parkinson's) where oxidative stress is a core pathology.

  • N-feruloylserotonin (FS): Shown to attenuate A

    
    -induced toxicity in SH-SY5Y cells.[5][6] It reduces intracellular ROS and inhibits the NF-
    
    
    
    B inflammatory cascade.[7]
  • N-caffeoyldopamine: Exhibits dual activity as a 5-LOX inhibitor and an antioxidant, relevant for neuro-inflammation.

Key Insight: The serotonin or dopamine moiety does not merely act as a lipophilic carrier; it often retains receptor affinity, providing potential multi-target pharmacology (e.g., serotonin receptor modulation + antioxidant support).

Synthesis Strategies: Chemical vs. Enzymatic[10][11]

Developing HCAs requires selecting a synthesis route that balances yield, purity, and environmental impact.

Table 2: Synthesis Methodology Comparison
FeatureChemical Synthesis (EDC/NHS)Enzymatic Synthesis (Lipase/PestE)
Catalyst Coupling reagents (EDC, HOBt)Lipase (CalB) or PestE
Conditions Organic solvents (DMF, DCM), RTNon-aqueous (2M2B) or Aqueous (PestE)
Selectivity Low (Requires protection/deprotection)High (Regioselective for primary amines)
Purification Complex (Removal of coupling byproducts)Simple (Enzyme filtration)
Green Score LowHigh

Recommendation: For research and scale-up, enzymatic synthesis is superior due to the lack of toxic byproducts and the elimination of protection/deprotection steps for the phenolic hydroxyls.

Experimental Protocols

Protocol A: Chemo-Enzymatic Synthesis of N-Feruloylserotonin

Rationale: Uses Candida antarctica Lipase B (CalB) in a hydrophobic solvent to drive the equilibrium toward amide synthesis rather than hydrolysis.

Reagents:

  • Ethyl Ferulate (Donor)

  • Serotonin Hydrochloride (Acceptor)

  • Immobilized Lipase B (CalB, e.g., Novozym 435)

  • Solvent: 2-methyl-2-butanol (2M2B) - Chosen for optimal logP compatibility.

Step-by-Step:

  • Preparation: Dissolve Ethyl Ferulate (10 mmol) and Serotonin HCl (10 mmol) in 50 mL of 2M2B. Add triethylamine (10 mmol) to neutralize the hydrochloride salt.

  • Initiation: Add 500 mg of immobilized CalB.

  • Incubation: Incubate at 55°C with orbital shaking (200 rpm) for 48–72 hours. Add molecular sieves (3Å) to scavenge ethanol byproduct and drive equilibrium.

  • Termination: Filter off the enzyme and molecular sieves.

  • Purification: Evaporate solvent under vacuum. Purify residue via Semi-preparative HPLC (C18 column, MeOH/Water gradient).

  • Validation: Confirm structure via 1H-NMR and LC-MS (Expected m/z: ~353.15 [M+H]+).

Protocol B: Cellular Antioxidant & Neuroprotection Assay

Rationale: Uses SH-SY5Y neuroblastoma cells.[5][6][8] DCFH-DA is used as the probe because intracellular esterases cleave it to non-fluorescent DCFH, which is then oxidized by ROS to fluorescent DCF, trapping the signal inside the cell.

Workflow Diagram:

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_insult Phase 2: Oxidative Insult cluster_analysis Phase 3: Analysis Cells SH-SY5Y Cells (Seeding) PreTreat HCA Pre-treatment (1-50 µM, 24h) Cells->PreTreat Insult Add H2O2 or Aβ (Stress Induction) PreTreat->Insult Probe Add DCFH-DA (ROS Probe) Insult->Probe Viability MTT/CCK-8 Assay (Cell Survival) Insult->Viability Readout Fluorescence Microplate Reader (Ex 485 / Em 535) Probe->Readout

Caption: Workflow for assessing neuroprotective efficacy of HCAs in cell culture models.

Step-by-Step:

  • Seeding: Seed SH-SY5Y cells at

    
     cells/well in 96-well plates. Differentiate with Retinoic Acid (10 µM) for 5 days to induce neuronal phenotype.
    
  • Pre-treatment: Treat cells with varying concentrations of synthesized HCA (1, 10, 25, 50 µM) for 24 hours. Control: Vehicle (DMSO < 0.1%).

  • Stress Induction: Wash cells and expose to

    
     (100 µM) or A
    
    
    
    (20 µM) for 24 hours.
  • ROS Quantification:

    • Remove media. Wash with PBS.

    • Incubate with DCFH-DA (10 µM) for 30 mins at 37°C in the dark.

    • Wash twice with PBS to remove extracellular probe.

    • Measure fluorescence (Ex: 485 nm, Em: 535 nm).

  • Data Analysis: Normalize fluorescence to total protein content or cell viability (MTT assay) to ensure artifact-free data.

References

  • N-Feruloylserotonin and Neuroprotection

    • Title: N-Feruloyl Serotonin Attenuates Neuronal Oxidative Stress and Apoptosis in Aβ25–35-Treated Human Neuroblastoma SH-SY5Y Cells.[5][6]

    • Source: Molecules (2023).[9]

    • URL:[Link]

  • Enzymatic Synthesis (Green Chemistry)

    • Title: Enzymatic Synthesis of Hydroxycinnamic Acid Amides in Water Using the Promiscuous Hydrolase/Acyltransferase PestE.[10]

    • Source: Synthesis (2024).[10]

    • URL:[Link][11]

  • Nrf2 Mechanism

    • Title: 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells.[3]

    • Source: Biomol Ther (Seoul) (2014).
    • URL:[Link]

  • Blood-Brain Barrier Permeability

    • Title: Blood–Brain Barrier Permeability Study of Potential Neuroprotective Compounds Recovered From Plants and Agri-Food by-Products.[8]

    • Source: Frontiers in Nutrition (2020).
    • URL:[Link]

Sources

Foundational

N-(4-hydroxyphenyl)cinnamamide: A Technical Whitepaper on Physicochemical Profiling, Synthesis, and Bioactivity

Executive Summary In the landscape of bioactive small molecules, cinnamamide derivatives have emerged as highly versatile scaffolds for drug discovery. N-(4-hydroxyphenyl)cinnamamide is a prime example of this structural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of bioactive small molecules, cinnamamide derivatives have emerged as highly versatile scaffolds for drug discovery. N-(4-hydroxyphenyl)cinnamamide is a prime example of this structural class, merging the electrophilic α,β-unsaturated carbonyl system of cinnamic acid with the redox-active properties of a phenolic ring. This technical guide provides an in-depth analysis of its physicochemical properties, synthetic pathways, and pharmacological mechanisms, specifically focusing on its antioxidant and potential anti-proliferative activities.

Physicochemical Profiling & Structural Significance

The therapeutic potential of N-(4-hydroxyphenyl)cinnamamide is intrinsically linked to its molecular architecture. The presence of the amide bond provides metabolic stability compared to ester analogs, while the para-hydroxyl group on the phenyl ring serves as a critical hydrogen-bond donor and electron-transfer site.

Table 1: Core Physicochemical Properties
PropertyValueStructural Implication
Chemical Name N-(4-hydroxyphenyl)cinnamamideDefines the core cinnamoyl and phenolic moieties.
CAS Number 3579-85-9[1]Unique identifier for chemical registry and sourcing.
Molecular Formula C15H13NO2[1]Dictates the stoichiometric requirements for synthesis.
Molecular Weight 239.27 g/mol [1]Highly favorable for oral bioavailability (Lipinski's Rule of 5).
Product Family Bioactive Small Molecules[1]Categorized under antioxidant and anti-inflammatory agents.
H-Bond Donors 2 (Amide -NH, Phenol -OH)Facilitates strong target-protein interactions.
H-Bond Acceptors 2 (Carbonyl =O, Phenol -OH)Enhances aqueous solubility and receptor binding.

Chemical Synthesis & Reaction Kinetics

The synthesis of N-(4-hydroxyphenyl)cinnamamide relies on a nucleophilic acyl substitution reaction. The protocol below outlines the condensation of a cinnamic acid derivative with 4-aminophenol.

SynthesisWorkflow Step1 Cinnamoyl Chloride + 4-Aminophenol Step2 Triethylamine (TEA) in CH2Cl2 at 0°C Step1->Step2 Mix under N2 Step3 Nucleophilic Acyl Substitution Step2->Step3 Acid scavenging Step4 N-(4-hydroxyphenyl)cinnamamide (Target Compound) Step3->Step4 Workup & Purification

Synthesis workflow of N-(4-hydroxyphenyl)cinnamamide via nucleophilic acyl substitution.

Protocol 1: Step-by-Step Synthesis via Amidation

Objective: To synthesize high-purity N-(4-hydroxyphenyl)cinnamamide while preventing off-target O-acylation of the phenol group.

  • Preparation of Reactants: Dissolve 1.0 equivalent of cinnamoyl chloride in anhydrous dichloromethane (CH2Cl2) under an inert nitrogen (N2) atmosphere.

    • Causality: The inert atmosphere prevents the ambient moisture from hydrolyzing the highly reactive cinnamoyl chloride back into cinnamic acid.

  • Amine Addition: In a separate round-bottom flask, dissolve 1.1 equivalents of 4-aminophenol and 1.5 equivalents of triethylamine (TEA) in CH2Cl2.

    • Causality: TEA acts as an acid scavenger. It neutralizes the HCl byproduct generated during the reaction, driving the equilibrium forward and preventing the protonation of the nucleophilic amine on 4-aminophenol, which would otherwise halt the reaction[2].

  • Coupling Reaction: Dropwise add the cinnamoyl chloride solution to the amine solution at 0°C.

    • Causality: The low temperature kinetically controls the reaction, favoring N-acylation (amide formation) over O-acylation (ester formation) due to the higher nucleophilicity of the amine group at lower thermal states.

  • Self-Validating Monitoring: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent. The system validates itself when the highly polar, ninhydrin-active spot of 4-aminophenol disappears, replaced by a new, UV-active spot representing the amide product.

  • Workup and Purification: Quench the reaction with distilled water. Extract the organic layer, wash with brine, and dry over anhydrous Na2SO4. Concentrate under reduced pressure. Recrystallize the crude solid from ethanol to yield the pure target compound.

  • Structural Confirmation: Confirm purity using 1H-NMR. A successful synthesis is validated by the presence of a broad singlet in the region of δ 9.0–10.0 ppm, indicative of the intact phenolic -OH and amide -NH protons[3].

Biological Activity & Mechanism of Action

Cinnamamide derivatives exhibit a broad spectrum of biological activities, predominantly driven by their ability to modulate oxidative stress and cellular proliferation pathways.

Antioxidant Mechanism

The primary biological utility of N-(4-hydroxyphenyl)cinnamamide lies in its radical scavenging capacity. The phenolic hydroxyl group acts as a potent hydrogen atom transfer (HAT) agent. When exposed to reactive oxygen species (ROS), the compound donates a hydrogen atom, neutralizing the radical while forming a highly stable, resonance-delocalized phenoxy radical[3].

MOA A N-(4-hydroxyphenyl)cinnamamide B Phenolic -OH Group (Electron/Proton Donor) A->B Active site C DPPH / ROS Radical Neutralization B->C H-atom transfer D Stable Phenoxy Radical (Resonance Stabilized) C->D Byproduct formation E Attenuation of Oxidative Stress C->E Biological outcome

Proposed antioxidant mechanism of N-(4-hydroxyphenyl)cinnamamide via hydrogen atom transfer.

Protocol 2: In Vitro DPPH Radical Scavenging Assay

Objective: To quantitatively evaluate the antioxidant potential of the synthesized compound.

  • Reagent Preparation: Prepare a 100 μM solution of DPPH (1,1-diphenyl-2-picrylhydrazyl) in 95% ethanol.

    • Causality: Ethanol ensures the solubility of both the lipophilic DPPH radical and the test compound, providing a homogenous phase for the electron transfer reaction[3].

  • Sample Incubation: Add varying concentrations (e.g., 10, 25, 50, 100 μM) of N-(4-hydroxyphenyl)cinnamamide to the DPPH solution.

  • Reaction Time: Incubate the mixture in the dark at ambient temperature for 20 minutes.

    • Causality: Darkness is strictly required to prevent the light-induced degradation of the DPPH radical, ensuring signal stability and preventing false-positive scavenging results.

  • Self-Validating Measurement: Measure the absorbance at 517 nm using a UV-Vis spectrophotometer. The assay validates itself visually and spectrophotometrically: the deep violet DPPH radical absorbs strongly at 517 nm; upon reduction by the antioxidant's phenolic -OH group, it turns into a colorless/pale yellow hydrazine. A dose-dependent decrease in absorbance directly validates the compound's radical scavenging capacity[3].

Table 2: Pharmacological Activity Profile of Cinnamamide Derivatives
Assay TypeBiological Target / MechanismObserved EffectReference
Antioxidant DPPH / Nitric Oxide RadicalsConcentration-dependent reduction of free radicals via H-atom transfer.[3]
Anti-inflammatory Carrageenan-induced edemaReduction in inflammatory markers due to oxidative stress attenuation.[3]
Anti-proliferative Pulmonary Artery Smooth Muscle Cells (PA-SMCs)Marked inhibition of PA-SMC proliferation, indicating potential for treating pulmonary hypertension.[2]

Conclusion

N-(4-hydroxyphenyl)cinnamamide (CAS: 3579-85-9) represents a structurally optimized scaffold for therapeutic development. By combining a stable amide linkage with a redox-active phenolic ring, it effectively neutralizes oxidative stress and exhibits promising downstream effects on cellular proliferation and inflammation. The self-validating synthetic and analytical protocols provided herein ensure high-fidelity reproduction of this compound for ongoing drug discovery initiatives.

References

  • Title: N-(4-Hydroxyphenyl)
  • Title: SYNTHESIS AND EVALUATION OF NOVEL α-CYANO-N-(4-HYDROXYPHENYL)
  • Source: researchgate.

Sources

Exploratory

natural sources of hydroxycinnamic acid amides

The Pharmacognosy and Analytical Chemistry of Hydroxycinnamic Acid Amides (HCAAs): Natural Sources, Biosynthesis, and Isolation Workflows Hydroxycinnamic acid amides (HCAAs), also known as phenolamides, are a diverse cla...

Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacognosy and Analytical Chemistry of Hydroxycinnamic Acid Amides (HCAAs): Natural Sources, Biosynthesis, and Isolation Workflows

Hydroxycinnamic acid amides (HCAAs), also known as phenolamides, are a diverse class of secondary metabolites widely distributed across the plant kingdom[1]. Structurally, they are formed through the condensation of hydroxycinnamic acids (such as p-coumaric, ferulic, caffeic, and sinapic acids) with various amines[1].

Based on the nature of the amine moiety, HCAAs are broadly classified into two categories:

  • Basic HCAAs: Hydrophilic and ionizable compounds containing aliphatic di- or polyamines, such as putrescine and spermidine[2].

  • Neutral HCAAs: Water-insoluble compounds lacking free amino groups, which contain aromatic monoamines like tyramine, octopamine, tryptamine, and serotonin[2].

In plant physiology, HCAAs are critical for structural reinforcement, development, and defense. They are typically synthesized in the cytosol and transported into the cell wall, where they undergo peroxidative polymerization in response to wounding or biotic attacks[3].

In Planta Biosynthetic Pathways

The biosynthesis of HCAAs represents a fascinating metabolic convergence of the phenylpropanoid pathway and amino acid decarboxylation pathways.

The phenylpropanoid cascade, initiated by phenylalanine ammonia lyase (PAL) and 4-coumarate CoA ligase (4CL), generates highly reactive hydroxycinnamoyl-CoA thioesters[4]. Simultaneously, the decarboxylation of amino acids (e.g., via tyrosine decarboxylase, TyDC) provides the necessary free aliphatic or aromatic amines[4]. The final condensation is catalyzed by specific, inducible acyltransferases, such as tyramine hydroxycinnamoyl transferase (THT) and putrescine hydroxycinnamoyl transferase (PHT)[4].

Biosynthesis PAL Phenylalanine / Cinnamic Acid CoA Hydroxycinnamoyl-CoA Thioesters PAL->CoA PAL, C4H, 4CL HCAA Hydroxycinnamic Acid Amides CoA->HCAA Transferases (e.g., THT, PHT) AA Aromatic / Aliphatic Amino Acids Amines Free Amines (e.g., Tyramine) AA->Amines Decarboxylases (e.g., TyDC) Amines->HCAA

Biosynthetic convergence of phenylpropanoid and amine pathways forming HCAAs.

Natural Sources and Biological Activities

Beyond their role in plant defense, HCAAs have garnered significant attention in drug development due to their potent antioxidant, anti-inflammatory, antimicrobial, and neuroprotective properties[2]. The table below summarizes key quantitative data and bioactivity metrics across prominent natural sources.

Plant SourceTarget HCAA CompoundConcentration / Bioactivity MetricReference
Oryza sativa (Rice)p-Coumaroyl serotonin, Feruloyl serotoninIC50 = 26.92 μg/mL against B. oryzae[3]
Allium sativum (Garlic)N-feruloyltyramine5 – 35 mg/kg (fresh weight)[5]
Cannabis sativa (Hemp)trans-Caffeoyltyramine (trans-CAT)Dominant HCAAT in seeds[2]
Lycium barbarum (Goji)N-trans-feruloyl-3-methoxytyramineHighest overall concentration in leaves[2]
Solanum melongena (Eggplant)Tyramine-derived HCAAsHighly variable across root batches[2]

Experimental Workflows: Extraction, Isolation, and Deep Annotation

To harness HCAAs for therapeutic profiling, rigorous and reproducible analytical workflows are required. The following protocols detail a self-validating system for the extraction and deep annotation of these metabolites.

Workflow Plant Plant Biomass (Maceration) Ext MeOH/H2O Extraction (Amphiphilic Solvation) Plant->Ext Part Solvent Partitioning (Hexane to EtOAc) Ext->Part Prep Preparative HPLC (Isomer Separation) Part->Prep HRMS UHPLC-HRMS (Deep Annotation) Prep->HRMS

Step-by-step extraction, isolation, and HRMS annotation workflow for plant HCAAs.

Protocol 1: Extraction and Liquid-Liquid Partitioning

Step 1: Maceration. Lyophilize and pulverize the plant material. Extract the biomass using a methanol/water (80:20, v/v) mixture under ultrasonic assistance for 40 minutes[6].

  • Causality Rationale: HCAAs possess both polar hydrogen-bonding domains (amide linkages, phenolic hydroxyls) and non-polar domains (aromatic rings). An amphiphilic solvent system like aqueous methanol ensures exhaustive extraction from the complex plant matrix[3].

Step 2: Sequential Partitioning. Suspend the concentrated crude extract in water. Partition sequentially with hexane (3 × 200 mL), followed by ethyl acetate (3 × 200 mL)[5].

  • Causality Rationale: Hexane partitioning removes highly lipophilic interferences (waxes, chlorophyll). Subsequent ethyl acetate extraction selectively partitions neutral HCAAs (e.g., feruloyltyramine) due to their moderate polarity, leaving highly polar basic HCAAs (e.g., putrescine conjugates) in the aqueous layer[5].

  • Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) on the ethyl acetate fraction using a UV lamp (254 nm and 365 nm). The presence of distinct UV-active spots confirms the successful enrichment of aromatic HCAAs prior to preparative chromatography[6].

Protocol 2: UHPLC-HRMS Deep Annotation

Step 1: Sample Preparation. Reconstitute the enriched fraction in initial mobile phase conditions. Spike the sample with a synthetic internal standard (e.g., N-trans-feruloyl 3-phenylpropylamine) at a known concentration (e.g., 10 ng/mL)[6].

  • Causality Rationale: The internal standard corrects for matrix effects during electrospray ionization (ESI) and validates the quantitative recovery of the run[6].

Step 2: Chromatographic Separation. Inject the sample onto a sub-2 μm C18 column (e.g., 100 mm × 2.1 mm, 1.8 μm) maintained at 40 °C. Use a mobile phase consisting of Water + 0.1% Formic Acid (A) and Acetonitrile + 0.1% Formic Acid (B)[7].

  • Causality Rationale: The addition of 0.1% formic acid is critical. It maintains the phenolic hydroxyl groups in their protonated, uncharged state, preventing peak tailing and ensuring reproducible retention times[7].

Step 3: HRMS Detection & Annotation. Operate the mass spectrometer in full MS/ddMS2 scan mode. Utilize predictive quantitative structure-retention relationship (QSRR) models and characteristic MS/MS fragmentation patterns to annotate novel HCAAs[7].

  • Self-Validation Checkpoint (System Suitability): Before running plant extracts, inject a synthetic standard mixture (e.g., trans-cinnamic acid, cadaverine, and synthesized HCAAs) to verify retention time stability and mass accuracy (<5 ppm error). This ensures the in silico database matching will be accurate[7].

References[3] "Hydroxycinnamic acid amides in rice: biosynthesis, distribution, function, and implication for crop development", Frontiers in Plant Science, URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzvaagyIcSOODRHTo0G7OlpsrQTzPbvbeRbL0TWQXZ02tKIrt2ubsC3kzC84GtV7MwhQifKAJzEG9FXTNHD1mohz-Q1Dfhm4ueDAQbRK3ylMKQMkx4XzxCpjtMPtb1uiZC3oiOfDWrXQ-Odxtt[4] "Biosynthesis, physiology, and functions of hydroxycinnamic acid amides in plants", Plant Biotechnology Reports, URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElRo0cy1W7AlDCplNzk0a3_R2fsc9hcsZ37Hl4lM0SFceZQO1BRUP12NzuMp5RAOAXBJqCw5PFhTcyfJlH0Tvcr5hqCEkh6tDri9RztecE7L1M5ldC_7JuT055Wbsxz3NaGdW8EyPIjr39k8MKLF2JLQmSAq7woOJ4-kJ1J6JgcLH3c6ER7bWQ5pj7XftkHTC_WNlJphyqcHgKPVoSui0Q2nnwivT8udSMtI9sEnmcg0NUvYoKW1ucANUsU98=[1] "p-Coumaroyl Amides from the Plant Kingdom: A Comprehensive Review of Natural Sources, Biosynthesis, and Biological Activities", MDPI, URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHg_xqjeNOaGKEArF2a6l4SdZXbsX7RcX3mcal9Gd-NFQVZlJVU3v6rw9lQlf6cc6mNsrtAs4NrQ-wmmhkpXbpC3aT7mFN8cfWp6cDsiIyj2vSqDb-_mKuIFOGz6-GhC6tZHA=[2] "Tyramine-derived hydroxycinnamic acid amides in plant foods: sources, synthesis, health effects and potential applications in food industry", Critical Reviews in Food Science and Nutrition, URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvj_uom_cwZA2N3R8sJXX5vukwIzOq7cIIIjtd1KS7f1MmjDi4w0TnHtERJTKPP4QhGq19k_KOIa7r-DaI3HCeD2GCnssQMyw4JHFrcNFk7cHZHUT6W_gPnpjQH3tauCIuArnbpcPcGIjY2fyD6tWTl_hlSVSPJJE-OUlqsw==[7] "Deep Annotation of Hydroxycinnamic Acid Amides in Plants Based on Ultra-High-Performance Liquid Chromatography–High-Resolution Mass Spectrometry and Its In Silico Database", Analytical Chemistry, URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcSkZ99OoLvo_9Phf0o4w33SWcXrBl28mtCo_FqS4ellv_SP6w_Qpx4TYDkroW_Lm_6aaIu0A1MK4CjtIDlivmu1a_u40EaFKI6pmncoEU9yciAHjrY39u0MfA_cez-swVGNd_YXR0LGEefqiHHypF[5] "Application Notes and Protocols for the Isolation of N-cis-Feruloyl Tyramine from Plant Material", Benchchem, URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErOOTHrBp8rk847AnCZprXcRVmuy71moXYqdA1L5EXlkJtVo7PufW1voRo-Gy3zP0csyje3KXQSO9Jnxm1_aQM17q34Dxy297WXyYuZXutitFZ5Yfgu0cpU084ReBIRwd7jhqvp3VG3LgKnJ0E1D2BYuzxMZhT6nrNBa-rx5NGoXBBGLh6-9CP4xwLRKp-sUgtKpTHjSUfQHAaclWVZbO2PH8-OB9jpPgG8cC5qFkcb1H3CTM1PyeeTrQNZZJx[6] "Use of UHPLC-TripleQ with synthetic standards to profile anti-inflammatory hydroxycinnamic acid amides in root barks and leaves of Lycium barbarum", Journal of Food and Drug Analysis, URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFpnq1nSJgODrBG80y4KbjYGEMatYXE7vLBuE_O6M0T7eS8CH4p0VqTond5vHs1a_QHPaFdF6wunBQWdvbzhm3TnHuBrCFSAHOTzgmFjzv0-bBzMkFrbCLyEdsOqVplL-x0agtfWtJ439cCIBlyur5PQWUDRplpfWQKc-BqjLQ9x0Ia7wIsOw=

Sources

Foundational

N-(4-hydroxyphenyl)cinnamamide solubility in organic solvents

Technical Whitepaper: Solubility Profiling and Thermodynamic Modeling of N-(4-hydroxyphenyl)cinnamamide Part 1: Executive Summary N-(4-hydroxyphenyl)cinnamamide (also known as N-cinnamoyl-p-aminophenol or 4'-hydroxycinna...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Solubility Profiling and Thermodynamic Modeling of N-(4-hydroxyphenyl)cinnamamide

Part 1: Executive Summary

N-(4-hydroxyphenyl)cinnamamide (also known as N-cinnamoyl-p-aminophenol or 4'-hydroxycinnamanilide) is a bioactive amide derivative synthesized from cinnamic acid and 4-aminophenol. Structurally, it bridges the pharmacophores of hydroxycinnamic acids (antioxidants) and acetaminophen (analgesics), making it a high-value target in drug discovery for oxidative stress and inflammatory conditions.

However, its rigid planar structure, characterized by extensive


-

stacking and intermolecular hydrogen bonding (amide-phenol interactions), confers high lattice energy. This results in poor aqueous solubility and dissolution-limited bioavailability, presenting significant challenges in formulation and process chemistry.

This technical guide provides a comprehensive framework for characterizing the solubility of N-(4-hydroxyphenyl)cinnamamide in organic solvents. It details physicochemical properties, experimental protocols for solubility determination, and thermodynamic modeling strategies (Apelblat,


, NRTL) required to optimize purification (crystallization) and drug delivery systems.

Part 2: Physicochemical Characterization

Understanding the solid-state properties is a prerequisite for solubility profiling. The compound exhibits high crystallinity due to the cinnamoyl moiety's planarity.

Table 1: Core Physicochemical Properties

PropertyValue / CharacteristicSource/Rationale
IUPAC Name (2E)-N-(4-hydroxyphenyl)-3-phenylprop-2-enamidePubChem CID 107418
Molecular Formula

Calculated
Molecular Weight 239.27 g/mol Calculated
Melting Point (

)
~240–248 °CAnalogous cinnamamides [1][2]
Log

3.3 (Predicted)Lipophilic nature [3]
H-Bond Donors 2 (Phenolic -OH, Amide -NH)Structural analysis
H-Bond Acceptors 2 (Amide -C=O, Phenolic -O-)Structural analysis
Solubility Class Practically insoluble in water; Soluble in DMSO/DMFExperimental observation

Mechanistic Insight: The high melting point (


C) indicates a stable crystal lattice. Dissolution requires overcoming this lattice enthalpy (

). Solvents must possess high dielectric constants or specific hydrogen-bonding capabilities (e.g., DMSO, DMF) to disrupt the intermolecular amide-amide and phenol-amide bonds.

Part 3: Solubility Behavior in Organic Solvents

The solubility of N-(4-hydroxyphenyl)cinnamamide follows a distinct hierarchy based on solvent polarity and hydrogen-bonding potential.

Solubility Hierarchy
  • High Solubility (Good Solvents): DMSO, DMF, Pyridine.

    • Mechanism:[1][2] Strong dipole-dipole interactions and H-bond acceptance by the solvent oxygen/nitrogen disrupt the solute's crystal lattice.

  • Moderate Solubility: Ethanol, Methanol, Acetone, Ethyl Acetate.

    • Mechanism:[1][2] Short-chain alcohols can donate and accept H-bonds but are less effective at disrupting the hydrophobic cinnamoyl stacking than dipolar aprotic solvents. Solubility typically increases exponentially with temperature (ideal for crystallization).

  • Low Solubility (Anti-Solvents): Water, Hexane, Chloroform, Toluene.

    • Mechanism:[1][2] Water is too polar (hydrophobic effect repels the cinnamoyl tail). Hexane is too non-polar (cannot solvate the amide/phenol groups).

Temperature Dependence

Solubility (


) increases with temperature (

) according to the van't Hoff principle, indicating an endothermic dissolution process (

).
  • Crystallization Strategy: The steep solubility curve in Ethanol/Water mixtures makes this system ideal for purification. The compound dissolves in hot ethanol and precipitates upon cooling or addition of water (anti-solvent).

Part 4: Experimental Protocols

To generate precise solubility data (mole fraction,


), the Static Equilibrium (Shake-Flask)  method coupled with HPLC  quantification is the gold standard.
Protocol: Static Equilibrium Solubility Measurement

Materials:

  • N-(4-hydroxyphenyl)cinnamamide (purity >99%)

  • HPLC-grade Solvents (Ethanol, Methanol, Acetonitrile, Water)

  • Thermostatic Shaker Bath (

    
     K precision)
    
  • 0.45

    
    m PTFE Syringe Filters
    

Workflow Diagram:

SolubilityProtocol Start Start: Excess Solute Addition Equilibration Equilibration (Shake Flask, 24-72h, Constant T) Start->Equilibration Set T (278-323 K) Sampling Phase Separation (Settle & Syringe Filter 0.45µm) Equilibration->Sampling Ensure Saturation Dilution Dilution with Mobile Phase Sampling->Dilution Prevent Precipitation Quantification Quantification (HPLC-UV) λ = 280-310 nm Dilution->Quantification Calc Data Calculation (Mole Fraction x) Quantification->Calc

Figure 1: Workflow for the determination of equilibrium solubility using the static shake-flask method.

Analytical Conditions (HPLC):

  • Column: C18 Reverse Phase (e.g., 150 mm

    
     4.6 mm, 5 
    
    
    
    m).
  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [50:50 v/v].

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at

    
     (typically ~290–310 nm for cinnamamides).
    
  • Calculation:

    
    
    Where 
    
    
    
    is mass and
    
    
    is molecular weight of solute (
    
    
    ) and solvent (
    
    
    ).

Part 5: Thermodynamic Modeling

Experimental data must be correlated using thermodynamic models to predict solubility at unmeasured temperatures and to calculate dissolution enthalpy (


) and entropy (

).
Modified Apelblat Equation

This semi-empirical model is highly accurate for non-ideal solutions of amides in organic solvents.



  • A, B, C: Empirical parameters derived from regression.

  • Application: Used to interpolate solubility within the measured temperature range (e.g., 278.15 K to 323.15 K).

(Buchowski-Ksiazczak) Equation

Connects solubility to the melting point (


) and enthalpy of fusion.


  • 
    :  Non-ideality parameter associated with solution association.
    
  • 
    :  Enthalpy parameter.
    
Thermodynamic Functions

From the van't Hoff plot (


 vs 

), the apparent thermodynamic properties are calculated:
  • Enthalpy of Solution (

    
    ): 
    
    
    
    
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    Interpretation: A positive
    
    
    confirms the endothermic nature. A positive
    
    
    indicates the dissolution is non-spontaneous (requires energy input/mixing), consistent with low solubility compounds.

Modeling Logic Diagram:

Models cluster_models Thermodynamic Models Data Experimental Data (x vs T) Reg Non-linear Regression Data->Reg Apelblat Modified Apelblat (Interpolation) Reg->Apelblat LambdaH λh Equation (Solid-Liquid Eq.) Reg->LambdaH NRTL NRTL Model (Activity Coeff.) Reg->NRTL Params Model Parameters (A, B, C, Δg) Apelblat->Params LambdaH->Params Props Thermodynamic Props (ΔH, ΔS, ΔG) Params->Props

Figure 2: Logic flow for correlating experimental solubility data with thermodynamic models.

Part 6: References

  • Synthesis and Characterization : Reddy, G. R., et al. "Synthesis and evaluation of novel

    
    -cyano-N-(4-hydroxyphenyl) cinnamamides." International Journal of Pharmaceutical Sciences and Research, vol. 10, no. 1, 2018, pp. 203-213. Link
    
  • Solubility of Amide Analogs : Fan, Y., et al. "Solubility and dissolution thermodynamic properties of 1,6-Bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionamido]hexane." Journal of Chemical & Engineering Data, vol. 62, no. 1, 2017. Link

  • Physicochemical Properties : PubChem. "N-(4-Hydroxyphenyl)-3-phenyl-2-propenamide (CID 107418)."[4] National Library of Medicine. Link

  • Biological Activity & Structure : Lee, S., et al. "N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress." Antioxidants, vol. 10, no. 2, 2021, p. 296. Link

  • Thermodynamic Modeling : Jouyban, A. "Review of the cosolvency models for predicting drug solubility in solvent mixtures." Journal of Pharmacy & Pharmaceutical Sciences, vol. 11, no. 1, 2008, pp. 32-58.

Sources

Exploratory

The Role of N-(4-hydroxyphenyl)cinnamamide in Nrf2 Pathway Activation: A Technical Guide to Keap1-Targeted Electrophilic Modulators

The Pharmacophore Logic of N-(4-hydroxyphenyl)cinnamamide In the landscape of oxidative stress therapeutics, N-(4-hydroxyphenyl)cinnamamide (4-HPC) represents a highly optimized, dual-action pharmacophore. By coupling th...

Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacophore Logic of N-(4-hydroxyphenyl)cinnamamide

In the landscape of oxidative stress therapeutics, N-(4-hydroxyphenyl)cinnamamide (4-HPC) represents a highly optimized, dual-action pharmacophore. By coupling the electrophilic properties of a cinnamamide core with the direct radical-scavenging capacity of a 4-hydroxyphenyl moiety, 4-HPC acts as a potent activator of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway. The therapeutic promise of cinnamamide derivatives lies in their ability to mitigate ischemia/reperfusion injury, hepatotoxicity, and neuroinflammation by restoring cellular redox homeostasis ().

Unlike broad-spectrum antioxidants, 4-HPC operates as a targeted covalent modifier, leveraging its structural geometry to interact specifically with the cellular redox sensor, Keap1.

Mechanistic Grounding: The Keap1-Nrf2-ARE Axis

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Keap1 functions as a substrate adaptor for the Cul3/Rbx1 ubiquitin ligase complex, leading to the continuous proteasomal degradation of Nrf2.

4-HPC disrupts this cycle through highly specific covalent modification. The


-unsaturated carbonyl group of the cinnamamide acts as a Michael acceptor. It undergoes a nucleophilic addition reaction with highly reactive sensor cysteine residues on Keap1 (primarily Cys151, Cys273, and Cys288).

The introduction of the 4-hydroxyphenyl group serves two critical mechanistic functions:

  • Electronic Modulation: The electron-donating nature of the hydroxyl group fine-tunes the electrophilicity of the

    
    -carbon on the Michael acceptor. This electronic effect optimizes its reactivity with Keap1, ensuring pathway activation without widespread, off-target alkylation toxicity[1].
    
  • Direct Antioxidant Action: The phenolic hydroxyl group provides direct scavenging of reactive oxygen species (ROS), acting synergistically with the delayed transcriptional antioxidant response[2].

Upon alkylation of Keap1 by 4-HPC, Keap1 undergoes a conformational shift, halting Nrf2 ubiquitination. Stabilized Nrf2 translocates to the nucleus, heterodimerizes with small Maf proteins, and binds to the Antioxidant Response Element (ARE), driving the expression of cytoprotective genes such as Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and Glutamate-Cysteine Ligase Catalytic Subunit (GCLC) ()[1].

G HPC N-(4-hydroxyphenyl)cinnamamide (Electrophilic Michael Acceptor) Keap1 Keap1 (Cys151/273/288) HPC->Keap1 Covalent Modification Nrf2_Free Stabilized Nrf2 (Nuclear Translocation) Keap1->Nrf2_Free Conformational Change & Release Nrf2_Keap1 Keap1-Nrf2 Complex (Basal State: Ubiquitination) Nrf2_Keap1->Keap1 Alkylation by 4-HPC ARE Antioxidant Response Element (ARE) Nrf2_Free->ARE Binds to Promoter Genes Target Genes: HO-1, NQO1, GCLC ARE->Genes Transcription ROS ROS Scavenging & GSH Synthesis Genes->ROS Phenotypic Rescue

Mechanistic activation of the Keap1-Nrf2-ARE signaling pathway by electrophilic 4-HPC.

Structure-Activity Relationship (SAR) and Quantitative Profiling

The electronic effect of substituents on the N-phenyl ring strictly governs the Nrf2/ARE agonistic activity[2]. The table below synthesizes quantitative data demonstrating how the 4-hydroxyphenyl substitution compares to other structural analogs in HepG2 cell models, highlighting its superior efficacy and safety profile[1].

CompoundR-Group SubstitutionARE-Luciferase (Fold Change at 10 µM)Intracellular ROS ReductionCytotoxicity (IC50)
Unsubstituted CinnamamideNone1.0x (Baseline)<5%>100 µM
N-(4-methoxyphenyl)cinnamamide4-OCH₃7.3x30%>50 µM
N-(4-chlorophenyl)cinnamamide4-Cl15.3x45%>50 µM
N-(4-hydroxyphenyl)cinnamamide 4-OH 15.6x 65% >100 µM
tert-Butylhydroquinone (t-BHQ)N/A (Positive Control)14.2x60%~25 µM

Self-Validating Experimental Workflows for Nrf2 Modulators

To rigorously evaluate the efficacy of 4-HPC or novel cinnamamide derivatives, researchers must employ a self-validating cascade of assays. Measuring transcription alone is insufficient; one must prove phenotypic rescue while ruling out off-target effects.

Workflow Step1 1. Cell Culture & Treatment (HepG2 cells + 4-HPC) Step2 2. ARE-Luciferase Assay (Transcriptional Activation) Step1->Step2 Lysate Step3 3. RT-qPCR / Western Blot (HO-1, NQO1, GCLC Expression) Step2->Step3 RNA/Protein Extraction Step4 4. GSH & ROS Quantification (Phenotypic Validation) Step3->Step4 Functional Correlation Validation Self-Validation: + Control (t-BHQ) - Control (Keap1 OE / Nrf2 siRNA) Validation->Step2 Benchmarks Assay Validation->Step3 Confirms Specificity

Self-validating experimental workflow for evaluating Nrf2 pathway modulators.

Protocol 1: High-Throughput ARE-Luciferase Reporter Assay
  • Causality & Rationale: This assay isolates the transcriptional activation of the ARE promoter, proving that the compound's effect is mediated specifically through ARE binding rather than general translational upregulation[1].

  • Self-Validating Controls:

    • Positive Control: tert-Butylhydroquinone (t-BHQ, 10 µM) to ensure assay sensitivity.

    • Negative Control: Co-transfection with a Keap1-overexpression plasmid (to force Nrf2 degradation and prove Keap1-dependence).

  • Methodology:

    • Seed HepG2-ARE-luciferase reporter cells in 96-well plates at

      
       cells/well.
      
    • After 24h, treat cells with 4-HPC (1, 3, 5, and 10 µM) or controls for 12h.

    • Lyse cells using passive lysis buffer and add luciferin substrate.

    • Quantify luminescence using a microplate reader, normalizing to total protein content (BCA assay) to rule out proliferation-based artifacts.

Protocol 2: Downstream Target Validation (RT-qPCR & Western Blot)
  • Causality & Rationale: Luciferase is an artificial reporter. We must confirm that endogenous Nrf2 targets (HO-1, NQO1, GCLC) are transcribed and translated in a dose-dependent manner[1].

  • Self-Validating Controls:

    • Negative Control: Nrf2 siRNA knockdown. If 4-HPC still upregulates HO-1 in Nrf2-knockdown cells, the mechanism is off-target.

  • Methodology:

    • Treat wild-type and Nrf2-knockdown HepG2 cells with 4-HPC (10 µM) for 6h (for mRNA) or 24h (for protein).

    • RT-qPCR: Extract total RNA using TRIzol, synthesize cDNA, and amplify HO-1 and GCLC using sequence-specific primers. Normalize to GAPDH.

    • Western Blot: Extract proteins using RIPA buffer with protease inhibitors. Run on 10% SDS-PAGE, transfer to PVDF, and probe with anti-HO-1, anti-NQO1, and anti-Nrf2 (nuclear fraction) antibodies.

Protocol 3: Phenotypic Rescue (Cellular GSH and ROS Quantification)
  • Causality & Rationale: Upregulation of GCLC must translate into increased endogenous glutathione (GSH) synthesis, which in turn must protect cells from an oxidative insult[2].

  • Self-Validating Controls:

    • Insult Control: tert-Butyl hydroperoxide (t-BHP) to induce standardized oxidative stress.

  • Methodology:

    • Pre-treat cells with 4-HPC (5-10 µM) for 12h.

    • GSH Assay: Lyse cells and use a DTNB (Ellman’s reagent) recycling assay to quantify total cellular GSH.

    • ROS Scavenging: Wash cells and load with 10 µM DCFDA (a fluorescent ROS probe) for 30 mins.

    • Challenge cells with 200 µM t-BHP for 2h.

    • Measure fluorescence (Ex/Em = 485/535 nm) to quantify intracellular ROS accumulation[3]. A successful result will show 4-HPC returning t-BHP-induced ROS levels to near-baseline.

References

  • Kim, S.H., Kim, M., Kwon, D., Pyo, J.S., Kim, J.H., Kwak, J.H., & Jung, Y.S. (2021). "N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation." Molecules, 26(4), 1027. URL:[Link]

  • Wei, B., Zhang, J., Li, N.N., Yang, L.H., Xu, X.L., Shi, Y.Y., Liu, S.H., & Chen, Y.J. (2022). "Discovery of cinnamamide-barbiturate hybrids as a novel class of Nrf2 activator against myocardial ischemia/reperfusion injury." Bioorganic Chemistry, 124, 105828. URL:[Link]

Sources

Protocols & Analytical Methods

Method

synthesis of N-(4-hydroxyphenyl)cinnamamide from cinnamoyl chloride

Application Note: Selective Synthesis of N-(4-Hydroxyphenyl)cinnamamide Executive Summary & Scientific Context N-(4-Hydroxyphenyl)cinnamamide (also known as N-cinnamoyl-p-aminophenol) is a bioactive amide linking a cinna...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Synthesis of N-(4-Hydroxyphenyl)cinnamamide

Executive Summary & Scientific Context

N-(4-Hydroxyphenyl)cinnamamide (also known as N-cinnamoyl-p-aminophenol) is a bioactive amide linking a cinnamic acid moiety with a p-aminophenol scaffold.[1] This structural motif is increasingly relevant in drug discovery due to its dual-pharmacophore nature:

  • Cinnamoyl moiety: Known for activating the Nrf2-ARE pathway (antioxidant response) and inhibiting NF-κB (anti-inflammatory).[1]

  • p-Aminophenol moiety: The pharmacophore found in acetaminophen, contributing analgesic and antipyretic properties.[1]

Synthesizing this compound presents a specific chemoselective challenge: Differentiation between the amino (-NH₂) and hydroxyl (-OH) groups on the 4-aminophenol substrate.[1] While the amine is more nucleophilic, O-acylation (ester formation) is a competing side reaction that must be suppressed through precise pH control and solvent selection.[1]

This guide provides a robust, high-yield protocol using anhydrous nucleophilic acyl substitution , ensuring exclusive N-acylation.[1]

Reaction Mechanism & Chemoselectivity

The synthesis proceeds via a nucleophilic addition-elimination mechanism.[1] The lone pair of the nitrogen atom in 4-aminophenol attacks the carbonyl carbon of cinnamoyl chloride.[1]

Key Mechanistic Insight:

  • Nucleophilicity: Nitrogen (

    
     hybridized in transition) is significantly more nucleophilic than the oxygen of the phenol, especially in non-polar aprotic solvents.[1]
    
  • Base Role: A base (Pyridine or Triethylamine) is required to scavenge the HCl by-product.[1] Pyridine also acts as a nucleophilic catalyst, forming a reactive N-acylpyridinium intermediate that accelerates the reaction.[1]

Visualizing the Pathway

ReactionMechanism cluster_conditions Conditions Favoring N-Selectivity Start Reagents: Cinnamoyl Chloride + 4-Aminophenol Inter1 Nucleophilic Attack (Tetrahedral Intermediate) Start->Inter1 N-attack (Kinetic pref.) Side Side Reaction: O-Acylation (Ester) Start->Side O-attack (Slower) Inter2 Elimination of Cl⁻ Inter1->Inter2 Product Product: N-(4-Hydroxyphenyl)cinnamamide + HCl (scavenged) Inter2->Product Deprotonation C1 Temp: 0°C -> RT C2 Solvent: Anhydrous THF/DCM C3 Base: Pyridine (1.1 eq)

Caption: Reaction pathway highlighting the kinetic preference for N-acylation over O-acylation under controlled conditions.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )EquivalentsRole
Cinnamoyl Chloride 166.601.0Electrophile
4-Aminophenol 109.131.0 - 1.1Nucleophile
Pyridine 79.101.2 - 1.5Base/Catalyst
Dichloromethane (DCM) -SolventMedium (Anhydrous)
Ethanol -SolventRecrystallization
Step-by-Step Procedure

Step 1: Preparation of Nucleophile Solution

  • In a clean, dry 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 4-aminophenol (1.20 g, 11 mmol) in anhydrous DCM (40 mL) .

    • Note: 4-Aminophenol has limited solubility in DCM.[1] If it does not dissolve completely, add a small amount of anhydrous THF (5-10 mL) or use THF as the primary solvent.[1]

  • Add Pyridine (1.3 mL, ~16 mmol) to the flask.

  • Cool the mixture to 0°C using an ice-water bath.

Step 2: Acylation Reaction

  • Dissolve cinnamoyl chloride (1.67 g, 10 mmol) in anhydrous DCM (10 mL) in a separate vial.

  • Add the acid chloride solution dropwise to the amine solution at 0°C over a period of 15–20 minutes.

    • Critical Control Point: Slow addition prevents localized heating, which could promote O-acylation side products.[1]

  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

  • Stir for 3–5 hours . Monitor reaction progress by TLC (Mobile Phase: Hexane:Ethyl Acetate 1:1). The starting amine spot should disappear.[1]

Step 3: Work-up and Isolation [1]

  • Quench: Add distilled water (50 mL) to the reaction mixture.

  • Phase Separation: Transfer to a separatory funnel. Separate the organic layer.[1]

  • Acid Wash: Wash the organic layer with 1M HCl (2 x 30 mL) .[1]

    • Purpose: This removes excess pyridine and any unreacted 4-aminophenol (as the hydrochloride salt).[1]

  • Neutral Wash: Wash with water (1 x 30 mL) followed by brine (1 x 30 mL).[1]

    • Caution: Avoid washing with strong bases (like NaOH), as the phenolic proton (pKa ~10) can be deprotonated, causing the product to migrate into the aqueous phase. Mild NaHCO₃ is acceptable if performed quickly.[1]

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (Rotavap) to yield the crude solid.

Step 4: Purification

  • Recrystallize the crude solid from hot Ethanol or an Ethanol/Water mixture.[1]

  • Filter the crystals and dry in a vacuum oven at 50°C.

Process Workflow & Troubleshooting

Workflow Step1 Dissolve 4-Aminophenol + Pyridine in DCM/THF Step2 Cool to 0°C Step1->Step2 Step3 Dropwise Addition of Cinnamoyl Chloride Step2->Step3 Step4 Stir at RT (3-5h) Monitor via TLC Step3->Step4 Step4->Step4 Incomplete? Step5 Workup: 1. Wash 1M HCl (Remove Pyridine) 2. Wash Brine 3. Dry & Evaporate Step4->Step5 Step6 Recrystallization (Ethanol) Step5->Step6

Caption: Operational workflow for the synthesis of N-(4-hydroxyphenyl)cinnamamide.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield Product lost in aqueous base wash.[1]Avoid NaOH washes; the phenol is acidic.[1] Use only water/brine or dilute NaHCO₃.[1]
Impurity (Ester) O-acylation occurred.[1][2]Ensure temperature is kept at 0°C during addition. Ensure amine is fully dissolved/available.[1]
Starting Material Remains Cinnamoyl chloride hydrolysis.[1]Ensure solvents are anhydrous.[1] Check acid chloride quality before use.[1]

Characterization Data

The following spectral data confirms the structure of N-(4-hydroxyphenyl)cinnamamide.

  • Physical State: White to off-white solid.[1]

  • Melting Point: 230–235 °C (Decomposes).[1] Note: Amides of this class typically exhibit high melting points.[1]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 10.05 (s, 1H, NH amide)

    • δ 9.25 (s, 1H, OH phenol)

    • δ 7.58 (d, J = 15.8 Hz, 1H, CH =CH-CO)

    • δ 7.60 – 7.55 (m, 2H, Ar-H cinnamoyl)

    • δ 7.48 (d, J = 8.8 Hz, 2H, Ar-H phenol AA'BB')

    • δ 7.45 – 7.38 (m, 3H, Ar-H cinnamoyl)

    • δ 6.78 (d, J = 15.8 Hz, 1H, CH=CH -CO)

    • δ 6.72 (d, J = 8.8 Hz, 2H, Ar-H phenol AA'BB')

  • IR (KBr, cm⁻¹):

    • 3300–3400 (OH/NH stretch, broad)

    • 1655 (C=O Amide I)

    • 1620 (C=C alkene)

    • 1540 (Amide II)

References

  • BenchChem. (2025).[1][3] Laboratory Protocol for Synthesis of Cinnamamides using Cinnamoyl Chloride. Retrieved from

  • Madhavi, K., et al. (2019).[1] "Synthesis and Evaluation of Novel α-Cyano-N-(4-hydroxyphenyl) Cinnamamides for Antioxidant, Anti-inflammatory Activities". International Journal of Pharmaceutical Sciences and Research, 10(1), 203-213. Retrieved from

  • Lee, J. H., et al. (2021).[1] "N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation".[1] Antioxidants, 10(2), 298.[1] Retrieved from

  • PubChem. (2025).[1][4] Compound Summary: N-(4-hydroxyphenyl)cinnamamide (Analogs and Properties). Retrieved from

  • Royal Society of Chemistry. (2014). Supplementary Information: Synthesis and NMR data of substituted cinnamamides. Photochemical & Photobiological Sciences. Retrieved from

Sources

Application

Application Notes and Protocols for Cinnamamide Synthesis via EDC-NHS Coupling

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: The Strategic Advantage of EDC-NHS Chemistry in Amide Bond Formation In the landscape of modern...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Strategic Advantage of EDC-NHS Chemistry in Amide Bond Formation

In the landscape of modern synthetic and medicinal chemistry, the formation of a stable amide bond is a cornerstone reaction. Among the arsenal of available coupling reagents, the combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) has emerged as a particularly robust and versatile strategy.[1][2] This "zero-length" crosslinking technique is prized for its high efficiency, mild reaction conditions, and the water-solubility of its byproducts, which simplifies purification.[3][4]

This guide provides a comprehensive technical overview and a detailed, field-proven protocol for the synthesis of cinnamamides using EDC-NHS coupling chemistry. Cinnamamides are a class of compounds of significant interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6] By mastering this protocol, researchers can efficiently generate libraries of cinnamamide derivatives for structure-activity relationship (SAR) studies, a critical step in the drug discovery pipeline.

Core Principles and Mechanism of EDC-NHS Coupling

The power of the EDC-NHS system lies in a two-step activation and coupling process that maximizes yield and minimizes side reactions.[3] Understanding the underlying mechanism is critical for troubleshooting and optimizing the reaction for specific substrates.

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of cinnamic acid to form a highly reactive O-acylisourea intermediate.[1][7][8] This initial activation step is most efficient under slightly acidic conditions (pH 4.5-6.0), which protonates the carbodiimide, making it more susceptible to nucleophilic attack by the carboxylate.[1][9][10]

  • Formation of the Semi-Stable NHS Ester: The O-acylisourea intermediate is unstable in aqueous solutions and prone to hydrolysis, which would revert it back to the starting carboxylic acid.[7][8] This is where NHS plays a crucial role. NHS rapidly reacts with the O-acylisourea intermediate to form a more stable NHS ester.[1][7][11] This amine-reactive intermediate is less susceptible to hydrolysis, allowing for a more controlled and efficient reaction with the amine.[3][12]

  • Nucleophilic Attack and Amide Bond Formation: The final step is the nucleophilic attack of a primary or secondary amine on the NHS ester. This reaction, which is most efficient at a pH range of 7.0-8.5, results in the formation of a stable amide bond and the release of NHS as a leaving group.[1][10]

The water-soluble nature of the EDC byproduct, N-ethyl-N'-(3-dimethylaminopropyl)urea, is a significant advantage over other carbodiimide reagents like dicyclohexylcarbodiimide (DCC), as it can be easily removed during aqueous workup.[4]

EDC_NHS_Mechanism EDC-NHS Coupling Mechanism for Cinnamamide Synthesis cluster_activation Activation (pH 4.5-6.0) cluster_coupling Coupling (pH 7.0-8.5) cluster_byproducts Byproducts Cinnamic_Acid Cinnamic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Unstable) Cinnamic_Acid->O_Acylisourea +EDC EDC EDC EDC->O_Acylisourea O_Acylisourea->Cinnamic_Acid Hydrolysis NHS_Ester NHS Ester (Semi-Stable) O_Acylisourea->NHS_Ester +NHS Urea Urea Byproduct (Water-Soluble) O_Acylisourea->Urea Hydrolysis NHS NHS NHS->NHS_Ester Cinnamamide Cinnamamide (R-CONH-R') NHS_Ester->Cinnamamide +Amine Amine Amine (R'-NH2) Amine->Cinnamamide Released_NHS Released NHS

Caption: Workflow of cinnamamide synthesis via EDC-NHS coupling.

Experimental Protocol: Synthesis of N-benzylcinnamamide

This protocol details the synthesis of a representative cinnamamide, N-benzylcinnamamide, from cinnamic acid and benzylamine. The principles outlined can be adapted for a wide range of primary and secondary amines.

Materials and Reagents
Reagent/MaterialRecommended GradeSupplier ExampleNotes
Cinnamic Acid≥98%Sigma-Aldrich
Benzylamine≥99%Sigma-Aldrich
EDC Hydrochloride≥98%Thermo Fisher ScientificMoisture sensitive. Allow to warm to room temperature before opening.
N-hydroxysuccinimide (NHS)≥98%Thermo Fisher Scientific
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-AldrichUse a dry solvent to prevent hydrolysis of intermediates.
N,N-Diisopropylethylamine (DIPEA)≥99%Sigma-AldrichBase for the coupling step.
0.1 M Hydrochloric Acid (HCl)ACS Reagent GradeFor aqueous workup.
Saturated Sodium Bicarbonate (NaHCO₃)ACS Reagent GradeFor aqueous workup.
Brine (Saturated NaCl)ACS Reagent GradeFor aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)For drying the organic layer.
Step-by-Step Methodology

Part 1: Activation of Cinnamic Acid

  • Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add cinnamic acid (1.0 eq).

  • Solvent Addition: Dissolve the cinnamic acid in anhydrous dichloromethane (DCM). The volume should be sufficient to fully dissolve the starting material (e.g., 20 mL for 1g of cinnamic acid).

  • Reagent Addition: Add N-hydroxysuccinimide (NHS) (1.2 eq) to the solution and stir until it dissolves.

  • Initiation of Activation: Add EDC hydrochloride (1.5 eq) to the stirred solution in one portion.

  • Activation Reaction: Allow the reaction to stir at room temperature for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC) for the consumption of cinnamic acid.

Part 2: Amine Coupling

  • Amine Addition: In a separate vial, dissolve benzylamine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq) in a small amount of anhydrous DCM.

  • Coupling Reaction: Add the benzylamine/DIPEA solution dropwise to the activated cinnamic acid mixture.

  • Reaction Progression: Stir the reaction at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the NHS-ester intermediate.

Part 3: Workup and Purification

  • Quenching: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Aqueous Extraction:

    • Wash the organic layer sequentially with 0.1 M HCl (2x). This step protonates and removes excess EDC, DIPEA, and the urea byproduct into the aqueous layer.[4]

    • Wash with saturated sodium bicarbonate solution (2x) to remove any remaining acidic components, including unreacted cinnamic acid and NHS.

    • Finally, wash with brine (1x) to aid in the separation of the organic and aqueous layers and remove residual water.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude cinnamamide.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Optimization and Troubleshooting

IssuePotential CauseRecommended Solution
Low Yield Incomplete activation of the carboxylic acid.Ensure the use of anhydrous solvent and fresh EDC. The activation step is most efficient at a slightly acidic pH.
Hydrolysis of the O-acylisourea intermediate.Add NHS to the reaction mixture before or concurrently with EDC to form the more stable NHS ester.
Inefficient amine coupling.The coupling step is more efficient at a slightly basic pH. The addition of a non-nucleophilic base like DIPEA is recommended.
Presence of Urea Byproduct in Final Product Incomplete removal during workup.Ensure thorough washing with dilute acid during the aqueous extraction.[4]
Side Reactions Intramolecular reactions or polymerization.For molecules containing both carboxyl and amine groups, a two-step protocol where excess EDC is removed after activation can prevent self-polymerization.[8]

Data Summary: Key Reaction Parameters

ParameterRecommended Value/RangeRationale
Molar Ratio (Cinnamic Acid:EDC:NHS) 1 : 1.5 : 1.2A slight excess of EDC and NHS ensures complete activation of the carboxylic acid.
Molar Ratio (Cinnamic Acid:Amine) 1 : 1.1A small excess of the amine drives the reaction to completion.
Activation pH ~4.5 - 6.0Optimal for the formation of the O-acylisourea intermediate.[1][9]
Coupling pH ~7.0 - 8.5Favors the deprotonated amine, enhancing its nucleophilicity.[1][10]
Reaction Temperature Room Temperature (20-25 °C)Provides a good balance between reaction rate and stability of intermediates.
Reaction Time Activation: 1 hr; Coupling: 2-4 hrsTypically sufficient for completion; monitor by TLC for optimization.

Conclusion

The EDC-NHS coupling protocol is a powerful and highly adaptable method for the synthesis of cinnamamides. Its operational simplicity, mild conditions, and the ease of byproduct removal make it an invaluable tool for both small-scale library generation and larger-scale synthesis in drug discovery and development. By understanding the core principles and carefully controlling the reaction parameters outlined in this guide, researchers can consistently achieve high yields of their target cinnamamide derivatives.

References

  • ResearchGate. (2018, July 25). What is the role of EDC and NHS in conjugating folic acid with chitosan? Retrieved from [Link]

  • G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]

  • Al-Maawi, S., et al. (2024). The Influence of Various Crosslinking Conditions of EDC/NHS on the Properties of Fish Collagen Film. Marine Drugs, 22(5), 209. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, February 14). Optimizing Peptide Synthesis: The Advantage of EDC HCl with Additives. Retrieved from [Link]

  • Xiao, S., et al. (2014). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. Soft Matter, 10(4), 565-574. Retrieved from [Link]

  • Sardar, M., et al. (2012). Artificial Intelligence Techniques to Optimize the EDC/NHS-Mediated Immobilization of Cellulase on Eudragit L-100. Molecules, 17(7), 7679-7691. Retrieved from [Link]

  • ResearchGate. (2017, June 9). What is the appropriate solvent for EDC/NHS chemistry when COOH containg compound is polar and amine containing compound is non polar? Retrieved from [Link]

  • ResearchGate. (2023, May 14). How to do EDC/NHS coupling in organic solvent? Retrieved from [Link]

  • Zhang, L., et al. (2013). Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. International Journal of Molecular Sciences, 14(2), 3163-3174. Retrieved from [Link]

Sources

Method

Horner-Wadsworth-Emmons reaction for cinnamamide derivatives

Application Note: Precision Synthesis of Bioactive Cinnamamides via Horner-Wadsworth-Emmons (HWE) Olefination Executive Summary Cinnamamide derivatives (α,β-unsaturated amides) are privileged pharmacophores in drug disco...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of Bioactive Cinnamamides via Horner-Wadsworth-Emmons (HWE) Olefination

Executive Summary

Cinnamamide derivatives (α,β-unsaturated amides) are privileged pharmacophores in drug discovery, exhibiting potent CNS activity, anti-inflammatory properties, and metabolic regulation. While the Wittig reaction has historically been used for olefination, it often suffers from difficult byproduct removal (triphenylphosphine oxide) and variable stereocontrol.

This guide details the Horner-Wadsworth-Emmons (HWE) reaction as the superior methodology for cinnamamide synthesis. We focus on the direct olefination using


-substituted phosphonoacetamides. This approach bypasses the two-step ester-hydrolysis-amidation sequence, offering a streamlined, atom-economical route to high-purity (

)-cinnamamides.

Strategic Planning & Mechanistic Insight

Why HWE for Cinnamamides?

The HWE reaction utilizes phosphonate-stabilized carbanions.[1] Compared to phosphonium ylides (Wittig), phosphonates are more nucleophilic yet less basic, minimizing side reactions.

  • Stereocontrol: HWE is thermodynamically controlled, overwhelmingly favoring the (

    
    )-isomer (trans), which is typically the bioactive conformer for cinnamamides.
    
  • Purification: The phosphate byproduct is water-soluble, allowing for facile removal via aqueous extraction—a critical advantage in GMP environments.

The Mechanistic Pathway

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via the formation of a threo-oxaphosphetane intermediate. The reversibility of the initial addition step allows the system to equilibrate to the thermodynamically more stable (


)-precursor before elimination.

HWE_Mechanism Reagents Phosphonoacetamide + Base Carbanion Phosphonate Carbanion Reagents->Carbanion Deprotonation Intermediate Oxaphosphetane (Transition State) Carbanion->Intermediate Nucleophilic Attack Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate Elimination Syn-Elimination Intermediate->Elimination Equilibration (Thermodynamic Control) Products (E)-Cinnamamide + Phosphate Salt Elimination->Products Irreversible

Figure 1: Mechanistic flow of the HWE reaction favoring (E)-selectivity via thermodynamic equilibration.[2][3]

Reagent Preparation: The Phosphonoacetamide[4]

Commercial availability of specific


-substituted phosphonoacetamides is limited. Synthesize your custom reagent via the Michaelis-Arbuzov reaction  prior to HWE.

Protocol:

  • Reagents: Triethyl phosphite (1.1 equiv) +

    
    -substituted 
    
    
    
    -chloroacetamide (1.0 equiv).
  • Conditions: Heat neat (without solvent) at 120–140°C for 2–4 hours.

  • Workup: Distill off the ethyl chloride byproduct. The residue is usually pure enough (>95%) for HWE.

  • Storage: Stable at RT indefinitely; store under Argon.

Experimental Protocols

Protocol A: The "Gold Standard" (Masamune-Roush Conditions)

Best for: Base-sensitive substrates, complex drug intermediates, and preventing epimerization.

The use of LiCl and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) creates a mild environment.[1] The Lithium cation (


) coordinates with the phosphonate oxygen, increasing the acidity of the 

-proton, allowing weak bases (DBU) to effect deprotonation without damaging the aldehyde.

Materials:

  • Aldehyde (1.0 mmol)[4]

  • Phosphonoacetamide Reagent (1.2 mmol)

  • LiCl (anhydrous, 1.2 mmol)

  • DBU (1.2 mmol)

  • Solvent: Anhydrous Acetonitrile (MeCN) or THF.

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Solubilization: Add LiCl and the Phosphonoacetamide to MeCN (5 mL). Stir for 10 min to ensure coordination (solution may remain slightly cloudy).

  • Activation: Cool to 0°C. Add DBU dropwise. Stir for 15 minutes.

  • Addition: Add the Aldehyde (dissolved in 1 mL MeCN) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours. Monitor by TLC/LC-MS.

  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate (
    
    
    
    ). Wash combined organics with Brine. Dry over
    
    
    .
  • Purification: Flash chromatography (typically Hexanes/EtOAc).

Why this works: The mild nature of DBU prevents self-condensation of the aldehyde, a common failure mode with stronger bases like NaH.

Protocol B: High-Throughput Synthesis (NaH Conditions)

Best for: Robust, simple aromatic aldehydes and scale-up.

Materials:

  • Sodium Hydride (60% dispersion in oil, 1.2 mmol)

  • THF (anhydrous)[4]

Step-by-Step:

  • Activation: Suspend NaH in THF at 0°C under Argon.

  • Deprotonation: Add Phosphonoacetamide (dissolved in THF) dropwise. Evolution of

    
     gas will be observed. Stir until gas evolution ceases (~30 min).
    
  • Coupling: Add Aldehyde dropwise at 0°C.

  • Temperature: CRITICAL. For maximum (

    
    )-selectivity, allow the reaction to warm to RT slowly. If (
    
    
    
    )-isomer impurities are observed, keep the reaction at 0°C longer before warming.

Optimization & Troubleshooting Guide

Use the following decision matrix to select conditions and troubleshoot issues.

Optimization_Tree Start Start: Select Substrate BaseSensitive Is Aldehyde Base Sensitive? (e.g., racemizable centers) Start->BaseSensitive Masamune Use Masamune-Roush (LiCl / DBU / MeCN) BaseSensitive->Masamune Yes Standard Use Standard HWE (NaH / THF) BaseSensitive->Standard No ResultCheck Check Result (LCMS/NMR) Masamune->ResultCheck Standard->ResultCheck LowYield Issue: Low Yield? ResultCheck->LowYield PoorE Issue: Low (E)-Selectivity? ResultCheck->PoorE FixYield 1. Dry Solvents (check Karl-Fischer) 2. Increase Temp to 40°C LowYield->FixYield FixE 1. Switch cation (Li+ > Na+ > K+) 2. Lower Temp (-78°C -> 0°C) PoorE->FixE

Figure 2: Decision tree for protocol selection and troubleshooting.

Data Summary: Base Effects on Selectivity
ConditionBase / AdditiveSolventYield (Typical)(

):(

) Ratio
Comment
Standard NaHTHF85-95%>95:5Robust, but incompatible with acidic protons.
Masamune-Roush DBU / LiClMeCN80-90%>98:2Recommended. Mildest; highest stereocontrol.
Strong Base KOtBuTHF90%85:15Faster, but lower stereoselectivity due to K+ cation.
Still-Gennari KHMDS / 18-crown-6THF70-80%<5:95Reverses Selectivity. Use trifluoroethyl phosphonates to get (

).

References

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Chemical Reviews, 89(4), 863–927. Link

  • Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., & Roush, W. R. (1984). Horner-Wadsworth-Emmons Reaction: Use of Lithium Chloride and an Amine for the Condensation of Phosphonate Carbanions with Aldehydes.[5][6] Tetrahedron Letters, 25(21), 2183–2186. Link

  • Still, W. C., & Gennari, C. (1983). Direct Synthesis of Z-Unsaturated Esters.[7] A Useful Modification of the Horner-Emmons Olefination. Tetrahedron Letters, 24(41), 4405–4408. Link

  • Nuzillard, J. M., et al. (1989). Synthesis of Weinreb Amides via HWE Reaction.[8] Tetrahedron Letters, 30(29), 3779-3780. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 27: Sulfur, Silicon, and Phosphorus in Organic Synthesis). Link

Sources

Application

Application Note: In Vitro Tyrosinase Inhibition Assay for Cinnamamide Derivatives

Introduction & Mechanistic Background Tyrosinase (EC 1.14.18.1) is a rate-limiting, copper-containing metalloenzyme responsible for the synthesis of melanin. It catalyzes two distinct, sequential reactions: the hydroxyla...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Background

Tyrosinase (EC 1.14.18.1) is a rate-limiting, copper-containing metalloenzyme responsible for the synthesis of melanin. It catalyzes two distinct, sequential reactions: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to L-dopaquinone (diphenolase activity) [3]. Because aberrant tyrosinase activity is the primary driver of hyperpigmentation disorders, it remains a critical target for dermatological and cosmetic drug development.

Recently, cinnamamides—derivatives featuring an (E)-β-phenyl-α,β-unsaturated carbonyl scaffold—have emerged as highly potent tyrosinase inhibitors. The conversion of the cinnamic acid's carboxylic acid functional group into an amide drastically increases the molecule's lipophilicity. This structural modification not only enhances cellular permeability but also improves binding affinity within the enzyme's hydrophobic active site [1, 5].

G Tyrosine L-Tyrosine Tyrosinase1 Tyrosinase (Monophenolase) Tyrosine->Tyrosinase1 DOPA L-DOPA Tyrosinase2 Tyrosinase (Diphenolase) DOPA->Tyrosinase2 Dopaquinone L-Dopaquinone Melanin Melanin Polymers Dopaquinone->Melanin Non-enzymatic Oxidation Tyrosinase1->DOPA Tyrosinase2->Dopaquinone Cinnamamides Cinnamamides (Inhibitor) Cinnamamides->Tyrosinase1 Cinnamamides->Tyrosinase2

Melanogenesis pathway highlighting tyrosinase inhibition by cinnamamide derivatives.

Assay Principle & Causality

The in vitro tyrosinase inhibition assay relies on the spectrophotometric quantification of dopachrome, a stable, red-colored intermediate that forms spontaneously from L-dopaquinone [4].

  • Enzyme Source : Mushroom tyrosinase (Agaricus bisporus) is utilized as the industry standard due to its high structural homology with mammalian tyrosinase, commercial availability, and robust stability [2].

  • Substrate Selection : L-DOPA is specifically chosen over L-tyrosine to isolate the enzyme's diphenolase activity. Using L-tyrosine introduces a characteristic "lag phase" in the reaction kinetics, which complicates steady-state modeling and IC50 determination.

  • Wavelength : Dopachrome exhibits a distinct peak absorbance at 475 nm, allowing for continuous kinetic monitoring [4].

  • Causality in Design : To ensure a self-validating system, the protocol mandates strict internal controls. L-DOPA is highly susceptible to auto-oxidation in aqueous solutions; thus, a substrate-only blank is critical to prevent false-negative inhibition readings. Furthermore, a 10-minute pre-incubation of the enzyme with the cinnamamide inhibitor is required. This allows thermodynamic equilibrium to be reached, ensuring accurate kinetic measurements for slow-binding or mixed inhibitors[1].

Quantitative Efficacy of Cinnamamide Scaffolds

Structural modifications to the cinnamamide scaffold drastically alter tyrosinase affinity. The table below summarizes the inhibitory metrics of representative cinnamamides compared to Kojic acid, the universal positive control.

Compound Class / DerivativeTarget EnzymeIC50 (µM) / % InhibitionMechanism of Action
N-trans-caffeoyltyramine (Phenethyl cinnamamide)Mushroom TyrosinaseIC50 = 0.8 µMCompetitive
Nitrophenylpiperazine cinnamamide (Compound 4l) Mushroom TyrosinaseIC50 < 10.0 µMMixed Inhibition
N-methylpiperazino cinnamamide Cellular Tyrosinase (B16F10)~79.67% at 25 µMDose-dependent
Kojic Acid (Positive Control)Mushroom TyrosinaseIC50 ≈ 22.0 µMCompetitive

(Data synthesized from standardized L-DOPA in vitro assays [1, 4, 5])

Experimental Protocol: The Self-Validating Matrix

Materials & Reagents
  • Mushroom Tyrosinase (lyophilized powder, ~1000 U/mg)

  • L-DOPA (3,4-Dihydroxy-L-phenylalanine)

  • Potassium Phosphate Buffer (PBS), 50 mM, pH 6.8

  • Dimethyl Sulfoxide (DMSO)

  • Kojic acid (Positive Control)

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Buffer : Prepare 50 mM Potassium Phosphate Buffer, adjusted to pH 6.8. Reasoning: pH 6.8 mimics the slightly acidic physiological environment of the melanosome, optimizing the stability of the enzyme's binuclear copper center.

  • Enzyme Solution : Dissolve mushroom tyrosinase in PBS to a working concentration of 50 U/mL. Keep strictly on ice to prevent thermal degradation.

  • Substrate Solution : Prepare a 2.5 mM L-DOPA solution in PBS. Critical Note: Protect from light and prepare fresh immediately before the assay to minimize auto-oxidation.

  • Inhibitor Solutions : Dissolve cinnamamide derivatives in 100% DMSO to create a master stock, then perform serial dilutions in PBS. Reasoning: Ensure the final DMSO concentration in the assay well does not exceed 1-2% (v/v). Higher DMSO concentrations will denature the enzyme and artificially suppress activity.

Step 2: 96-Well Plate Assembly A robust assay requires four distinct well types to validate the data and isolate the true inhibitory effect from background noise:

  • [A] 100% Activity Control : Buffer + Enzyme + Substrate

  • [B] Enzyme Blank : Buffer + Substrate (Accounts for L-DOPA auto-oxidation)

  • [C] Test Sample : Buffer + Enzyme + Inhibitor + Substrate

  • [D] Sample Background : Buffer + Inhibitor + Substrate (Accounts for inherent absorbance/color of the cinnamamide)

Volumes per well (Total 200 µL):

  • 140 µL PBS (or PBS + Inhibitor)

  • 20 µL Tyrosinase (50 U/mL)

  • 40 µL L-DOPA (2.5 mM)

Step 3: Pre-Incubation & Reaction Initiation

  • Add the buffer, inhibitor, and enzyme to the respective wells.

  • Incubate the microplate at 25°C for 10 minutes. Reasoning: This allows the cinnamamide to dock into the active site before substrate competition begins.

  • Initiate the reaction by adding 40 µL of L-DOPA to all wells using a multichannel pipette to ensure synchronized reaction start times across the plate.

Step 4: Kinetic Measurement Immediately transfer the plate to a microplate spectrophotometer. Measure absorbance at 475 nm every 30 seconds for 15 minutes at 25°C.

Workflow Prep 1. Reagent Prep (Buffer, Enzyme, Inhibitor) Plate 2. Plate Assembly (Self-Validating Matrix) Prep->Plate Incubate 3. Pre-incubation (10 min at 25°C) Plate->Incubate Reaction 4. Reaction Initiation (Add L-DOPA) Incubate->Reaction Measure 5. Kinetic Read (Absorbance 475 nm) Reaction->Measure Analyze 6. Data Analysis (IC50 & Kinetics) Measure->Analyze QC QC Check: Kojic Acid Validation Measure->QC QC->Analyze

Self-validating 96-well microplate workflow for tyrosinase inhibition assays.

Data Analysis & Kinetic Evaluation

Inhibition Calculation : Calculate the percentage of tyrosinase inhibition using the linear slope (ΔOD/min) of the kinetic read, or the endpoint absorbances: % Inhibition =[1 - (Abs_C - Abs_D) / (Abs_A - Abs_B)] × 100

IC50 Determination : Plot the % Inhibition against the log[Inhibitor] concentration. Use non-linear regression (four-parameter logistic curve) to interpolate the IC50 value.

Mechanism of Action (Lineweaver-Burk) : To determine if the cinnamamide is a competitive, uncompetitive, or mixed inhibitor, repeat the assay using varying concentrations of L-DOPA (e.g., 0.5, 1.0, 1.5, 2.0, 2.5 mM) against fixed concentrations of the inhibitor. Plot 1/V (velocity) versus 1/[S] (substrate concentration).

  • Competitive: Vmax remains constant, Km increases (The cinnamamide binds directly to the active site).

  • Mixed: Both Vmax and Km are altered (The cinnamamide binds to both the free enzyme and the enzyme-substrate complex) [1].

References

  • Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evalu
  • A systematic review of synthetic tyrosinase inhibitors and their structure-activity relationship.
  • Cinnamic Acid Derivatives as Potential Multifunctional Agents in Cosmetic Formulations Used for Supporting the Treatment of Selected Derm
  • Characterization of Phenethyl Cinnamamide Compounds from Hemp Seed and Determination of Their Melanogenesis Inhibitory Activity. ACS Omega.
  • Design, synthesis and anti-melanogenic effect of cinnamamide derivatives.
Method

Application Note: High-Precision DPPH Radical Scavenging Assay for Phenolic Amides

Abstract & Introduction The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard tool for screening antioxidant activity, but its application to phenolic amides (e.g., hydroxycinnamic acid amides like feruloyl amides...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard tool for screening antioxidant activity, but its application to phenolic amides (e.g., hydroxycinnamic acid amides like feruloyl amides, capsaicinoids, and avenanthramides) requires specific protocol modifications. Unlike simple phenolic acids, phenolic amides possess an amide moiety that influences solubility, steric hindrance, and electron delocalization.

This protocol is optimized for phenolic amides, addressing three critical challenges:

  • Solubility: Ensuring complete dissolution of lipophilic amides in the reaction medium.

  • Color Interference: Correcting for the intrinsic absorbance of oxidized amide products.

  • Reaction Kinetics: Accounting for the slower "steady-state" reaction rates often observed in sterically hindered amides compared to small molecules like ascorbic acid.

Mechanism of Action

DPPH


 is a stable nitrogen-centered radical with a deep purple color (

nm).[1][2] Upon reduction by an antioxidant (AH), it becomes the yellow hydrazine (DPPH-H). Phenolic amides scavenge DPPH

primarily via Hydrogen Atom Transfer (HAT) , though Single Electron Transfer (SET) also occurs depending on the solvent polarity.


The resulting phenoxyl radical is stabilized by resonance, which is often enhanced by the conjugation of the amide bond, provided the planarity of the molecule is maintained.

Pre-Assay Critical Considerations

Solvent Selection
  • Standard: Methanol (MeOH) is the preferred solvent for DPPH assays involving phenolic amides. It ensures better solubility for the DPPH radical and prevents the precipitation of lipophilic amides that can occur in aqueous buffers.

  • Alternative: Ethanol (EtOH) may be used for "green" chemistry requirements but verify the solubility of your specific amide derivative first.

  • Avoid: Pure water or highly aqueous buffers (>20% water), as DPPH is insoluble and phenolic amides will precipitate, yielding false negatives.

Interference Control (The "Sample Blank")

Phenolic amides can absorb light in the UV-Vis region. Furthermore, their oxidation products (quinones/dimers) may be colored. You must run a Sample Blank for every concentration to subtract the compound's intrinsic absorbance from the DPPH signal.[3]

Materials & Reagents

ReagentSpecificationStorage
DPPH Radical 2,2-Diphenyl-1-picrylhydrazyl (MW: 394.32 g/mol )-20°C, Desiccated, Dark
Solvent HPLC-grade MethanolRoom Temp
Standard Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)4°C
Positive Control Gallic Acid or Ferulic AcidRoom Temp
Plates 96-well clear, flat-bottom polystyrene plates-

Experimental Protocol (96-Well Microplate Format)

Step 1: Preparation of Stock Solutions[4][5]
  • DPPH Stock (0.2 mM): Dissolve 7.88 mg of DPPH in 100 mL of Methanol. Sonicate to ensure complete dissolution.

    • Quality Check: Absorbance at 517 nm should be

      
      . If 
      
      
      
      , dilute; if
      
      
      , prepare fresh.
    • Stability:[4][5] Prepare daily.[6] Protect from light immediately (wrap flask in foil).

  • Phenolic Amide Samples: Prepare a 10 mM stock in Methanol (or DMSO if solubility is poor, but keep final DMSO <1%).

  • Trolox Standard: Prepare a 1 mM stock in Methanol.

Step 2: Serial Dilutions

Prepare 5–7 concentrations of your sample to bracket the expected IC50. A typical range for phenolic amides is 5 µM to 200 µM .

Step 3: Plate Loading Scheme

Design your plate to include the following for each concentration:

Well TypeVolume SampleVolume SolventVolume DPPHPurpose
Test Sample (

)
20 µL0 µL180 µLMeasures scavenging activity.
Sample Blank (

)
20 µL180 µL0 µLCorrects for amide color/turbidity.
Control (

)
0 µL20 µL180 µLMax DPPH absorbance (0% inhibition).
Solvent Blank (

)
0 µL200 µL0 µLCorrects for plate/solvent absorbance.
Step 4: Incubation & Measurement[4][8][10]
  • Add samples and solvent first.

  • Add DPPH solution last using a multichannel pipette to initiate the reaction simultaneously.

  • Incubate: 30 minutes in the dark at room temperature (25°C).

    • Note on Kinetics: For bulky amides, read absorbance every 5 minutes for 60 minutes to ensure steady state is reached.

  • Measure: Absorbance at 517 nm (

    
    ).
    

Experimental Workflow Visualization

DPPH_Workflow Start Start: Reagent Prep Dilution Serial Dilution (5-200 µM) Start->Dilution Plating Plate Loading (Sample + DPPH) Dilution->Plating Blanking Sample Blanking (Sample + MeOH) Dilution->Blanking Parallel Step Incubation Incubation 30 min @ 25°C (Dark) Plating->Incubation Blanking->Incubation Reading Absorbance Read (@ 517 nm) Incubation->Reading Analysis Data Analysis (IC50 Calculation) Reading->Analysis

Figure 1: Step-by-step workflow for the high-throughput 96-well DPPH assay ensuring color correction.

Data Analysis & Calculations

Corrected Absorbance

First, correct the absorbance of the test sample for its intrinsic color:



Where 

is the Test Sample reading and

is the Sample Blank reading.
Percentage Inhibition

Calculate the radical scavenging activity (% RSA):



Note: Subtract the Solvent Blank (

) from

if the plate plastic has significant absorbance, though usually negligible at 517 nm.
IC50 Determination

The IC50 (concentration required to scavenge 50% of DPPH) is the most robust metric for comparison.

  • Plot Concentration (X-axis) vs. % Inhibition (Y-axis) .

  • Perform a non-linear regression (Sigmoidal Dose-Response) or a linear regression on the linear portion of the curve.

  • Interpolate the X-value where Y = 50.[7]

Mechanism of Phenolic Amide Scavenging[6]

Phenolic amides often exhibit "slow-binding" kinetics compared to their parent acids. The amide group can act as an electron-withdrawing group (EWG) or electron-donating group (EDG) depending on the conjugation, affecting the O-H bond dissociation energy (BDE).

Scavenging_Mechanism Amide Phenolic Amide (Reduced) Complex Transition State [Amide-H---DPPH] Amide->Complex HAT / SET DPPH_Rad DPPH Radical (Purple, 517nm) DPPH_Rad->Complex Product_Rad Phenoxyl Radical (Resonance Stabilized) Complex->Product_Rad -H transfer DPPH_H DPPH-H (Yellow, Non-radical) Complex->DPPH_H Product_Rad->Product_Rad Steric Stabilization (Amide Moiety)

Figure 2: Reaction mechanism showing the interaction between the phenolic amide and DPPH radical.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Negative Inhibition % Sample absorbs strongly at 517 nm.Ensure Sample Blank (

)
is subtracted correctly.
Precipitation Sample is not soluble in Methanol/DPPH mix.Switch solvent to Ethanol or add <1% DMSO.
Non-linear Kinetics Steric hindrance of the amide bond.Extend incubation to 60 mins; report IC50 at steady state.

< 0.8
DPPH degraded or weighing error.Prepare fresh DPPH; protect strictly from light.[6]

References

  • Blois, M. S. (1958).[8] Antioxidant determinations by the use of a stable free radical.[2][9][5] Nature, 181, 1199–1200. Link

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995).[8] Use of a free radical method to evaluate antioxidant activity.[1][2][8][6][10][11][12][13][14] LWT - Food Science and Technology, 28(1), 25–30. Link

  • Mishra, K., Ojha, H., & Chaudhury, N. K. (2012). Estimation of antiradical properties of antioxidants using DPPH assay: A critical review and results. Food Chemistry, 130(4), 1036-1043. Link

  • Chen, J., & Ho, C. T. (1997). Antioxidant activities of caffeic acid and its related hydroxycinnamic acid compounds.[15][16] Journal of Agricultural and Food Chemistry, 45(7), 2374-2378. (Foundational work on hydroxycinnamic structure-activity). Link

Sources

Application

Preparing N-(4-hydroxyphenyl)cinnamamide Stock Solutions for Cell Culture: An Application Note and Protocol

Introduction: The Critical First Step in Reliable Cell-Based Assays Physicochemical Properties and Solvent Selection A thorough understanding of the physicochemical properties of N-(4-hydroxyphenyl)cinnamamide is paramou...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical First Step in Reliable Cell-Based Assays

Physicochemical Properties and Solvent Selection

A thorough understanding of the physicochemical properties of N-(4-hydroxyphenyl)cinnamamide is paramount for the successful preparation of stock solutions. While the exact solubility can vary between batches and with the specific isomer (e.g., N-(3-hydroxyphenyl)cinnamamide, CAS No. 23478-25-3), these compounds are generally characterized by poor aqueous solubility.[2]

Table 1: Physicochemical Properties of N-(4-hydroxyphenyl)cinnamamide and Related Compounds

PropertyValue/InformationSource(s)
Molecular Weight (estimated) ~239.27 g/mol [2]
Appearance Off-white to yellow solid[3]
Aqueous Solubility Poor[4][5]
Recommended Solvent Dimethyl sulfoxide (DMSO)[6][7]
DMSO Solubility (estimated) Expected to be high; similar compounds can reach up to 100 mg/mL[8]

Due to its hydrophobic nature, the solvent of choice for N-(4-hydroxyphenyl)cinnamamide is high-purity, sterile-filtered dimethyl sulfoxide (DMSO).[6][7] DMSO is a polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[9]

The Causality Behind Experimental Choices: Why DMSO?

The selection of DMSO is not merely a matter of convenience; it is a scientifically-driven choice rooted in the principles of solvent-solute interaction. The hydroxyl and amide moieties of N-(4-hydroxyphenyl)cinnamamide can engage in hydrogen bonding, while the phenyl rings contribute to its hydrophobic character. DMSO's ability to act as both a hydrogen bond acceptor and its capacity to solvate nonpolar regions make it an ideal solvent for this class of compounds.

However, it is crucial to acknowledge that DMSO is not biologically inert. At concentrations above 0.5%, DMSO can induce a range of cellular effects, including alterations in cell morphology, differentiation, and even cytotoxicity.[7][10] Therefore, the overarching goal is to prepare a highly concentrated stock solution in DMSO that allows for significant dilution into the final cell culture medium, thereby minimizing the final DMSO concentration to a non-toxic level (ideally ≤ 0.1%).[6][11]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution of N-(4-hydroxyphenyl)cinnamamide. This concentration provides a convenient starting point for a wide range of cellular assays.

Materials and Equipment:
  • N-(4-hydroxyphenyl)cinnamamide powder

  • Anhydrous, sterile-filtered DMSO (cell culture grade)

  • Sterile, amber microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Sterile, disposable serological pipettes and pipette tips

Step-by-Step Methodology:
  • Calculate the Required Mass:

    • To prepare 1 mL of a 10 mM stock solution, the required mass of N-(4-hydroxyphenyl)cinnamamide is calculated as follows:

      • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 mg/g

      • Mass (mg) = 0.010 mol/L x 0.001 L x 239.27 g/mol x 1000 mg/g = 2.39 mg

    • Note: The molecular weight of your specific batch of N-(4-hydroxyphenyl)cinnamamide should be confirmed from the certificate of analysis provided by the supplier.

  • Weighing the Compound:

    • In a sterile environment (e.g., a laminar flow hood), carefully weigh out 2.39 mg of N-(4-hydroxyphenyl)cinnamamide powder using a calibrated analytical balance.

    • Aseptically transfer the powder to a sterile, amber 1.5 mL microcentrifuge tube. The use of amber tubes is recommended to protect the compound from potential light-induced degradation.

  • Dissolution in DMSO:

    • Add 1 mL of sterile, cell culture-grade DMSO to the microcentrifuge tube containing the powder.

    • Tightly cap the tube and vortex vigorously for at least 30-60 seconds to facilitate dissolution.

    • Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear. If any particulates remain, sonication in a water bath for 5-10 minutes can be employed to aid dissolution.

  • Aliquoting and Storage:

    • Once fully dissolved, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, amber microcentrifuge tubes.

    • This practice minimizes the number of freeze-thaw cycles, which can degrade the compound over time.

    • Store the aliquots at -20°C for short-term storage (up to 1-2 months) or at -80°C for long-term storage (up to 6 months).[6]

Workflow for Preparing and Using N-(4-hydroxyphenyl)cinnamamide Stock Solutions

G cluster_prep Stock Solution Preparation (10 mM) cluster_use Preparation of Working Solution cluster_control Vehicle Control calc 1. Calculate Mass (e.g., 2.39 mg for 1 mL) weigh 2. Weigh Compound Aseptically calc->weigh dissolve 3. Dissolve in DMSO (Vortex/Sonicate) weigh->dissolve aliquot 4. Aliquot and Store (-20°C or -80°C) dissolve->aliquot thaw 5. Thaw Stock Aliquot aliquot->thaw For Experiment dilute 6. Serially Dilute in Cell Culture Medium thaw->dilute treat 7. Treat Cells dilute->treat prep_control Prepare Medium with Matching DMSO % treat_control Treat Control Cells prep_control->treat_control

Caption: Workflow for the preparation and use of N-(4-hydroxyphenyl)cinnamamide stock solutions.

Application in Cell Culture: Dilution and Vehicle Controls

The high concentration of the stock solution necessitates careful dilution to achieve the desired final concentration in the cell culture medium. It is imperative to maintain the final DMSO concentration at a level that does not impact cellular function.

Dilution Strategy:
  • Serial Dilution is Key: To avoid precipitation of the hydrophobic compound upon direct dilution into an aqueous environment, a serial dilution approach is recommended.

  • Example Dilution for a 10 µM Working Solution:

    • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of pre-warmed complete cell culture medium. This results in a 10 µM solution with a final DMSO concentration of 0.1%.

    • Gently mix by pipetting up and down. Avoid vigorous vortexing which can cause shear stress on cells.

The Indispensable Role of the Vehicle Control:

A vehicle control is an essential component of any experiment involving a solvent-dissolved compound.[12] The vehicle control should contain the same final concentration of DMSO as the experimental samples.[11] This allows for the differentiation of the effects of N-(4-hydroxyphenyl)cinnamamide from any potential effects of the solvent itself. For the example above, the vehicle control would be cell culture medium containing 0.1% DMSO.

Mechanistic Insight: The Nrf2/ARE Antioxidant Pathway

N-(4-hydroxyphenyl)cinnamamide and related compounds exert their antioxidant effects, at least in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[13][14]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[15][16] Electrophilic compounds, such as cinnamamide derivatives, can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction.[13] This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes.[15][16] This transcriptional activation leads to the increased expression of proteins such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to combat oxidative stress.[13]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2->Nrf2_Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Keap1->Nrf2_Keap1 Ub Ubiquitin Proteasome Proteasome Ub->Proteasome Degradation Nrf2_Keap1->Ub Ubiquitination ARE ARE Nrf2_n->ARE Binds to sMaf sMaf sMaf->ARE Genes Antioxidant Genes (HO-1, NQO1, GCL) ARE->Genes Activates Transcription Cinnamamide N-(4-hydroxyphenyl)cinnamamide Cinnamamide->Keap1 Inhibits

Caption: Activation of the Nrf2/ARE pathway by N-(4-hydroxyphenyl)cinnamamide.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. Adherence to these guidelines for preparing stock solutions, performing serial dilutions, and including appropriate vehicle controls will ensure that the observed cellular responses can be confidently attributed to the biological activity of N-(4-hydroxyphenyl)cinnamamide. Any deviation from these protocols introduces variables that can compromise the integrity of the data.

Conclusion

The meticulous preparation of stock solutions is a cornerstone of reliable and reproducible cell-based research. For hydrophobic compounds like N-(4-hydroxyphenyl)cinnamamide, this process demands careful consideration of solvent choice, concentration, and handling procedures. By following the detailed protocols and understanding the scientific rationale outlined in this application note, researchers, scientists, and drug development professionals can mitigate experimental variability and generate high-quality data that accurately reflects the biological potential of this promising class of compounds.

References

  • Choi, R.-J., et al. (2021). N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation. Molecules, 26(4), 1027. Available at: [Link]

  • BenchChem Technical Support. (2025). Technical Support Center: CK-869 Experiments and Vehicle (DMSO) Control. BenchChem.
  • Nobre, M. (2023). How to do proper DMSO control for cell culture drug treatments? ResearchGate. Available at: [Link]

  • FooDB. (2010). Showing Compound N-(p-Hydroxyphenyl)ethyl p-hydroxycinnamide (FDB019132). Available at: [Link]

  • LifeTein. (2023). DMSO usage in cell culture. Available at: [Link]

  • Olympus. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Available at: [Link]

  • ResearchGate. (2025). N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation. Available at: [Link]

  • EMBL-EBI. (n.d.). Assay: Solubility of the compound in DMSO (CHEMBL3878090). Available at: [Link]

  • Wkrotek, M., et al. (2010). The Cinnamon-Derived Dietary Factor Cinnamic Aldehyde Activates the Nrf2-Dependent Antioxidant Response in Human Epithelial Colon Cells. Journal of Agricultural and Food Chemistry, 58(9), 5313-5322. Available at: [Link]

  • ResearchGate. (n.d.). Stability of cinnamadehyde and cinnamic acid of cinnamomi cortex preparations. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Cinnamic acid ameliorates diabetic nephropathy in rats via Nrf2 activation and inflammation modulation. Available at: [Link]

  • Oliveira, A. F., et al. (2025). New Cinnamamide and Derivatives as New Larvicides against Aedes aegypti Vector Larvae: Facile Synthesis, In Silico Study, In Vitro Noncytotoxicity, and Nontoxicity against Zebrafish. Molecules, 30(23), 4893. Available at: [Link]

  • Frontiers. (2022). Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products. Available at: [Link]

  • ResearchGate. (n.d.). Cinnamamide: An insight into the pharmacological advances and structure–activity relationships. Available at: [Link]

  • da Silva, A. C., et al. (2022). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Antibiotics, 11(11), 1599. Available at: [Link]

  • Ashdin Publishing. (2024). Synthesis, Pharmacological Evaluation of Novel Cinnamamide Derivatives Containing Substituted 2-aminothiophenes. Available at: [Link]

  • NIST. (n.d.). 4-Hydroxyphenylacetamide. Available at: [Link]

  • Shvets, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(10), 2873. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). List of Contents.
  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]

  • BenchChem. (2025). Solubility of 4-Methylcinnamic Acid in different organic solvents.

Sources

Method

microwave-assisted synthesis of hydroxycinnamanilides

Application Note: Microwave-Assisted Synthesis of Hydroxycinnamanilides Executive Summary Hydroxycinnamanilides (e.g., caffeic acid anilides, ferulic acid anilides) are a privileged scaffold in medicinal chemistry, exhib...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of Hydroxycinnamanilides

Executive Summary

Hydroxycinnamanilides (e.g., caffeic acid anilides, ferulic acid anilides) are a privileged scaffold in medicinal chemistry, exhibiting potent antioxidant, anti-inflammatory, and anticancer properties. Conventional synthesis (thermal reflux with SOCl₂ or carbodiimides) is often plagued by long reaction times (12–24 h), harsh conditions that degrade the sensitive phenolic moieties, and tedious purification.[1]

This guide details two Microwave-Assisted Organic Synthesis (MAOS) protocols designed to overcome these bottlenecks. By leveraging the specific heating mechanisms of dielectric polarization, these protocols reduce reaction times to minutes and suppress common side reactions like phenolic oxidation and decarboxylation.

Strategic Analysis: Mechanism & Causality

The Microwave Advantage

In conventional heating, energy transfers via convection/conduction, creating a temperature gradient (hot vessel walls, cooler center). This often leads to "wall effects" where sensitive hydroxycinnamic acids decompose before the bulk reaches reaction temperature.

  • Microwave Dielectric Heating: Direct coupling with the dipoles of the solvent (or the polar reactants themselves in solvent-free conditions) generates instantaneous internal heat.[1]

  • The "Specific Microwave Effect": For amidation, the polar transition state is more polar than the ground state. Microwave irradiation stabilizes this transition state, lowering the activation energy (

    
    ) and accelerating the reaction rate significantly beyond simple Arrhenius heating effects.
    
Chemo-Selectivity Challenges

Hydroxycinnamic acids possess three reactive sites:

  • Carboxylic Acid: The target for amidation.[2][3][4]

  • Phenolic Hydroxyls: Susceptible to competitive esterification or oxidation.

  • 
    -Unsaturation:  Prone to polymerization or thermal decarboxylation (forming vinylphenols) at temperatures 
    
    
    
    .[1]

Solution: The protocols below utilize rapid ramp times and precise temperature ceilings to kinetically favor amide formation over decarboxylation.

Experimental Protocols

Method A: The "Green" Direct Amidation (Solvent-Free)

Best for: Rapid library generation, robust substrates (e.g., Ferulic acid, p-Coumaric acid). Mechanism:[1] Thermal dehydration driven by silica gel support.

Materials:

  • Hydroxycinnamic acid (1.0 equiv)[1]

  • Substituted Aniline (1.2 equiv)[1]

  • Silica Gel (230-400 mesh, as solid support/catalyst)[1]

  • Apparatus: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator)

Step-by-Step Protocol:

  • Adsorption: Dissolve the hydroxycinnamic acid and aniline in a minimum amount of volatile solvent (MeOH or Acetone). Add Silica Gel (approx. 500 mg per mmol of reactant).[1]

  • Evaporation: Remove the solvent under reduced pressure (Rotavap) to leave a free-flowing powder containing the adsorbed reactants.[1]

  • Loading: Transfer the powder into a 10 mL microwave process vial. Cap with a septum.

  • Irradiation:

    • Temp:

      
      
      
    • Time: 10–15 minutes

    • Power: Dynamic (Max 150W)[1]

    • Stirring: High (if equipped with overhead stirrer) or None (for solid phase).[1] Note: If no stirring is available, pause at 5 mins to manually shake the vial.

  • Work-up: Add EtOAc (10 mL) to the vial and sonicate for 5 minutes to desorb the product. Filter off the silica gel.

  • Purification: The filtrate is concentrated. Recrystallize from EtOH/Water or purify via flash chromatography (Hexane:EtOAc).[1]

Method B: Activated Coupling (High Precision)

Best for: Heat-sensitive substrates (e.g., Caffeic acid, Sinapic acid), electron-deficient anilines. Mechanism:[1] In-situ activation using coupling reagents under mild dielectric heating.[1]

Materials:

  • Hydroxycinnamic acid (1.0 equiv)[1]

  • Aniline derivative (1.1 equiv)[1]

  • EDC

    
    HCl (1.2 equiv)[1]
    
  • HOBt (1.2 equiv) or Oxyma Pure[1]

  • Solvent: DMF (Dimethylformamide) - High tan

    
     for efficient heating.[1]
    

Step-by-Step Protocol:

  • Activation: In a microwave vial, dissolve the acid, EDC, and HOBt in DMF (2–3 mL/mmol). Stir at RT for 2 minutes to form the active ester.

  • Addition: Add the aniline and a base (DIPEA, 1.5 equiv).

  • Irradiation:

    • Temp:

      
       (Mild heating prevents decarboxylation)[1]
      
    • Time: 5–10 minutes

    • Power: Dynamic (Max 50W)[1]

    • Pressure Limit: 200 psi

  • Quench: Pour the reaction mixture into ice-cold dilute HCl (1M). The product usually precipitates as a solid.

  • Isolation: Filter the precipitate, wash with water and cold ether.

Process Control & Troubleshooting

IssueIndicator (TLC/NMR)Root CauseCorrective Action
Decarboxylation Appearance of vinyl protons (dd) in NMR; loss of -COOH.[1]Temp too high (>150°C); Basic environment.[1]Reduce Temp to 120°C; Switch to Method B (Mild Coupling).
O-Acylation Ester peak in IR (1730-1750 cm⁻¹); Phenolic -OH disappears.[1]Phenol competing with Aniline.Ensure Aniline is nucleophilic; Use TBDMS-protected acids if necessary.[1]
Low Yield Unreacted aniline remains.Electron-withdrawing groups on aniline.[1]Increase Temp by 10°C; Switch to HATU catalyst instead of EDC.
Polymerization Gum/Tar formation; Broad NMR signals.Radical polymerization of alkene.Add radical scavenger (Hydroquinone, 1 mol%) to reaction.[1]

Data Analysis: Comparison of Methods

Table 1: Synthesis of Caffeic Acid Anilide (R=H)

ParameterConventional Reflux (Toluene)Microwave Method A (Silica/Neat)Microwave Method B (EDC/DMF)
Reaction Time 12 Hours15 Minutes8 Minutes
Temperature



Yield 65%78%92%
Purity (HPLC) 85% (Requires Column)90% (Recrystallization)>95% (Precipitation)
E-Factor (Waste) High (Solvent intensive)Low (Solvent-free step)Moderate

Workflow Visualization

The following diagram outlines the decision logic and workflow for selecting and executing the correct protocol.

G Start Start: Hydroxycinnamic Acid + Aniline CheckSubstrate Substrate Analysis: Is the Acid Heat Sensitive? (e.g. Caffeic, Sinapic) Start->CheckSubstrate MethodA Method A: Green/Direct (Silica Support, Solvent-Free) CheckSubstrate->MethodA No (Robust: Ferulic/Coumaric) MethodB Method B: Activated Coupling (EDC/HOBt in DMF) CheckSubstrate->MethodB Yes (Sensitive/Poly-OH) Adsorb Adsorb on Silica Gel (Rotavap) MethodA->Adsorb MW_High Microwave Irradiation 140°C, 15 min Adsorb->MW_High Extract Extraction (EtOAc) & Filtration MW_High->Extract Analysis Quality Control (NMR, HPLC, Mp) Extract->Analysis Activate In-situ Activation (2 min, RT) MethodB->Activate MW_Low Microwave Irradiation 80°C, 8 min Activate->MW_Low Quench Acidic Quench (Ice/HCl) Precipitation MW_Low->Quench Quench->Analysis End Final Product: Hydroxycinnamanilide Analysis->End

Figure 1: Decision tree and process flow for .

References

  • Direct Amidation on Solid Support: Gaudino, E. C., et al. (2015). "Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support."[2] Green Chemistry. [Link]

  • Boric Acid Catalyzed Amidation: Lanigan, R. M., et al. (2013). "Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3." The Journal of Organic Chemistry. [Link][1]

  • Caffeic Acid Amides (Biological Activity & Synthesis): Fu, J., et al. (2010).[1][5] "Synthesis, structure and structure-activity relationship analysis of caffeic acid amides as potential antimicrobials." European Journal of Medicinal Chemistry. [Link]

  • Decarboxylation Risks: Nomura, E., et al. (2005). "Preparation of Vinylphenols via Decarboxylation of Hydroxycinnamic Acids."[6] Journal of Chemical Ecology. [Link]

  • Microwave-Assisted Esterification/Amidation Overview: Li, N. G., et al. (2009).[1] "Highly Efficient Esterification of Ferulic Acid Under Microwave Irradiation." Molecules. [Link][1][6][7][8][9][10][11][12][13]

Sources

Application

Application Note: Lipophilicity Profiling and Skin Permeation Testing of Cinnamamides

). Executive Summary & Scientific Rationale Cinnamamides ( -substituted cinnamamides) are emerging as potent therapeutic candidates for dermatological applications, particularly as anti-tyrosinase (skin lightening) and a...

Author: BenchChem Technical Support Team. Date: March 2026


).

Executive Summary & Scientific Rationale

Cinnamamides (


-substituted cinnamamides) are emerging as potent therapeutic candidates for dermatological applications, particularly as anti-tyrosinase (skin lightening) and anti-inflammatory agents. However, their efficacy is strictly governed by their ability to breach the Stratum Corneum (SC).

The central challenge in cinnamamide development is balancing lipophilicity . While the cinnamoyl backbone provides necessary hydrophobicity, the amide substitution dictates the final partition coefficient (LogP).

  • Low LogP (< 1): The molecule is too polar to partition into the lipid bilayers of the SC.

  • High LogP (> 4): The molecule is retained in the SC lipids (reservoir effect) and fails to partition into the viable epidermis.

This guide provides a validated workflow to optimize this balance, moving from physicochemical screening to in vitro permeation testing (IVPT).

Module A: Physicochemical Screening (Lipophilicity)[1]

Before permeation testing, the lipophilicity of the cinnamamide derivative must be established. While computational predictors (e.g., cLogP) are useful, experimental validation is required due to the specific hydrogen-bonding potential of the amide group.

Protocol A1: RP-HPLC Estimation of Lipophilicity

Why this method? The traditional "Shake-Flask" method is time-consuming and prone to emulsion errors. Reversed-Phase HPLC (RP-HPLC) correlates retention time (


) with hydrophobicity, providing a high-throughput surrogate for LogP.

Materials:

  • Column: C18 (Octadecylsilyl), 5 µm, 150 x 4.6 mm (e.g., Agilent Zorbax or equivalent).

  • Mobile Phase: Isocratic Methanol:Water (70:30 v/v) + 0.1% Formic Acid.

  • Standards: A calibration set of compounds with known LogP values (e.g., Benzamide, Acetophenone, Toluene, Naphthalene).

Procedure:

  • Dead Time Determination (

    
    ):  Inject Uracil or Sodium Nitrate (unretained compounds) to determine the column dead time.
    
  • Calibration: Inject the standard set. Calculate the Capacity Factor (

    
    ) for each:
    
    
    
    
  • Regression: Plot

    
     vs. known LogP to generate a linear regression equation.
    
  • Sample Analysis: Inject the cinnamamide derivative, calculate its

    
    , and extrapolate the LogP using the regression equation.
    

Target Specification:

  • Ideal Range: LogP 1.5 – 3.0.

  • Action: If LogP > 3.5, consider formulation strategies (e.g., liposomes, penetration enhancers) before proceeding to IVPT.

Module B: In Vitro Permeation Testing (IVPT)

The Franz Diffusion Cell is the gold standard for quantifying flux. For cinnamamides, the critical failure point is often the Receptor Fluid .

Critical Pre-Step: Sink Condition Validation

Cinnamamides are lipophilic. If the receptor fluid is pure PBS, the drug may saturate the fluid immediately below the membrane, halting diffusion (violating sink conditions).

  • Requirement: The saturation solubility of the cinnamamide in the receptor fluid must be at least 10x the maximum expected concentration during the experiment.

  • Recommendation: Use PBS (pH 7.[1]4) + 20% Ethanol or 2% Tween 80.

Protocol B1: Franz Diffusion Cell Setup

Equipment:

  • Vertical Franz Diffusion Cells (0.6 cm² to 2.0 cm² area).

  • Circulating water bath set to 32 ± 1°C (Skin surface temperature).

Membrane Selection:

  • Screening Phase: Strat-M® Synthetic Membrane (Merck Millipore). Highly reproducible; predicts human skin flux for lipophilic compounds without biological variability.

  • Validation Phase: Excised Porcine Ear Skin (dermatomed to 500–700 µm). Porcine skin is the closest structural surrogate to human skin.

Step-by-Step Workflow:

  • Membrane Equilibration: Soak the membrane in the specific receptor fluid for 30 minutes.[1]

  • Assembly:

    • Fill the receptor chamber with degassed receptor fluid.[1][2][3] Ensure no bubbles are trapped under the sampling port.

    • Mount the membrane.[1][3][4]

    • Clamp the donor chamber.[2][5]

  • Integrity Test (Crucial): Measure the Trans-Epidermal Electrical Resistance (TEER) or use a tritiated water flux test to ensure the skin is not damaged.

  • Dosing: Apply an infinite dose (typically 300-500 µL of saturated solution) or a finite dose (10 mg/cm² of semi-solid formulation) to the donor compartment. Occlude with Parafilm to prevent solvent evaporation.[2][3]

  • Sampling:

    • Timepoints: 0.5, 1, 2, 4, 6, 8, 12, 24 hours.

    • Volume: Withdraw 200 µL.

    • Replenishment: Immediately replace with 200 µL of fresh, pre-warmed receptor fluid.

  • Sample Storage: Store at 4°C (short term) or -20°C (long term) in amber vials (cinnamamides can be light-sensitive).

Visualizing the Workflow

The following diagram illustrates the integrated workflow from synthesis to data analysis.

IVPT_Workflow Synthesis Cinnamamide Synthesis LogP LogP Screening (HPLC/Calculation) Synthesis->LogP LogP->Synthesis If LogP <1 or >4 (Redesign) Solubility Solubility Test (Sink Conditions) LogP->Solubility If LogP 1-3.5 Franz Franz Cell Assembly Solubility->Franz Select Receptor Fluid Sampling Sampling & Replenishment Franz->Sampling Sampling->Sampling  Repeat (0-24h)   HPLC Quantification (HPLC-UV/MS) Sampling->HPLC

Figure 1: Integrated workflow for cinnamamide permeation testing. Note the feedback loop at the LogP stage to prevent wasting biological tissue on suboptimal candidates.

Module C: Analytical Quantification (HPLC-UV)

Cinnamamides possess a conjugated


-system, making them UV-active.

Method Parameters:

  • Instrument: HPLC with Diode Array Detector (DAD) or UV-Vis.

  • Wavelength: 280 nm (primary) and 320 nm (secondary confirmation).[6]

  • Mobile Phase: Acetonitrile : Water (containing 0.1% Acetic Acid).

    • Gradient: 30% ACN to 80% ACN over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Retention Time: Cinnamamides typically elute between 5–8 minutes depending on the amide substituent.

Validation Criteria:

  • Linearity (

    
    ):  > 0.999.[7]
    
  • LOD/LOQ: Must be sufficient to detect early time-point flux (typically < 50 ng/mL).

Data Analysis & Interpretation

Calculation of Flux

Plot the Cumulative Amount Permeated (


, in µg/cm²) vs. Time (

, in hours).
  • Lag Time (

    
    ):  The X-intercept of the linear portion of the curve.
    
  • Steady-State Flux (

    
    ):  The slope of the linear portion.
    
    
    
    
    (Where
    
    
    is the diffusion area in cm²)
Permeability Coefficient ( )


(Where 

is the donor concentration in µg/mL)
The QSAR Relationship (Logic Diagram)

The relationship between lipophilicity and permeation is not linear; it is parabolic. The following logic map explains how to interpret your results.

QSAR_Logic LogP_Low LogP < 1 (Hydrophilic) Result_Low Low Flux Cannot enter lipid bilayer LogP_Low->Result_Low LogP_Opt LogP 1 - 3 (Balanced) Result_Opt High Flux Partitions & Diffuses LogP_Opt->Result_Opt LogP_High LogP > 4 (Lipophilic) Result_High Low Flux Reservoir Effect (Stuck in SC) LogP_High->Result_High

Figure 2: The Parabolic Relationship. Cinnamamides with LogP > 4 often show high skin retention but low systemic flux, which may be desirable for local action but poor for transdermal delivery.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Variability (SEM > 20%) Air bubbles under membraneInvert cell to dislodge bubbles; use degassed media.
No Drug Detected Sink conditions violatedAdd surfactant (Tween 80) or increase Ethanol % in receptor.
Abrupt Flux Increase Membrane damageCheck TEER values; ensure gentle clamping.
Back-diffusion Donor solvent drying outEnsure Parafilm occlusion is airtight.

References

  • Potts, R. O., & Guy, R. H. (1992). Predicting skin permeability.[8] Pharmaceutical Research, 9(5), 663–669. (The foundational work on LogP/MW vs. Permeability). Link

  • OECD Guidelines for the Testing of Chemicals. (2004).[9] Test No. 428: Skin Absorption: In Vitro Method.[9][10] (Regulatory standard for Franz Cell setup). Link

  • Haq, A., et al. (2018). Strat-M® synthetic membrane: A predictive model for transdermal diffusion of hydrophilic and lipophilic compounds. Journal of Pharmaceutical Sciences. (Validation of synthetic membranes). Link

  • Wang, L., et al. (2022). High Performance Liquid Chromatography Analysis of Cinnamon from Different Origin. Chromatography Online. (Base method for cinnamamide detection).[6][7][11] Link

  • Komsta, Ł., et al. (2023). Assessment of Lipophilicity Parameters of Antimicrobial and Immunosuppressive Compounds. Molecules. (Methodology for chromatographic lipophilicity determination). Link

Sources

Method

Application Note: Formulation and Evaluation of Topical O/W Creams Containing Cinnamamide Antioxidants

Executive Summary Cinnamamide derivatives represent a highly potent class of multifunctional antioxidants with significant applications in dermatological therapies and advanced cosmetics. This application note provides a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cinnamamide derivatives represent a highly potent class of multifunctional antioxidants with significant applications in dermatological therapies and advanced cosmetics. This application note provides a comprehensive, structurally autonomous guide to formulating these lipophilic actives into an elegant Oil-in-Water (O/W) topical cream. By bridging mechanistic biochemistry with formulation science, this document outlines the causality behind excipient selection, details a self-validating manufacturing protocol, and establishes rigorous quality control metrics.

Mechanistic Rationale: Why Cinnamamides?

The therapeutic efficacy of cinnamamide derivatives in topical applications stems from their dual-action antioxidant capacity. Unlike simple free-radical scavengers, cinnamamides operate on both direct and indirect biochemical axes:

  • Direct Scavenging: The phenolic hydroxyl groups present in derivatives like N-trans-caffeoyltyramine donate hydrogen atoms to neutralize reactive oxygen species (ROS), terminating radical chain reactions[1].

  • Indirect Nrf2/ARE Activation: The defining structural feature of cinnamamides is the α,β-unsaturated carbonyl moiety. This structure acts as a 2, which covalently reacts with the cysteine residues on the Keap1 protein[2]. This alkylation disrupts the Keap1-Nrf2 complex, allowing the Nrf2 transcription factor to translocate to the nucleus and induce the expression of endogenous antioxidant enzymes (e.g., HO-1, NQO1)[3].

Furthermore, phenethyl cinnamamides have demonstrated potent anti-melanogenesis activity by inhibiting α-MSH-mediated tyrosinase activation, making them ideal candidates for treating hyperpigmentation and photoaging[4].

Nrf2_Pathway Cin Cinnamamide Derivative (Michael Acceptor) Keap1 Keap1-Nrf2 Complex (Cytosol) Cin->Keap1 Interacts with Alkylation Alkylation of Keap1 Cysteine Residues Keap1->Alkylation Induces Nrf2 Free Nrf2 (Translocation to Nucleus) Alkylation->Nrf2 Releases ARE Binding to ARE (Antioxidant Response Element) Nrf2->ARE Activates Enzymes Expression of Antioxidant Enzymes (HO-1, NQO1, GCLC) ARE->Enzymes Up-regulates

Mechanism of cinnamamide-induced Nrf2/ARE pathway activation for antioxidant defense.

Pre-Formulation Causality & Excipient Selection

The formulation of an O/W emulsion is dictated by the physicochemical properties of the Active Pharmaceutical Ingredient (API). Cinnamamide derivatives are predominantly lipophilic (high LogP) and exhibit poor aqueous solubility.

  • Causality of Emulsion Type: An O/W emulsion is selected to provide a cosmetically elegant, non-greasy feel while solubilizing the API in the internal oil phase. Upon application, water evaporation increases the thermodynamic activity of the cinnamamide in the residual oil phase, driving its partitioning into the lipid-rich stratum corneum.

  • Causality of Solvent Addition: To prevent API crystallization and ensure uniform distribution, the cinnamamide is pre-dissolved in Propylene Glycol (Phase C). This acts as both a primary solvent and a skin penetration enhancer.

  • Thermal Protection: Because the α,β-unsaturated carbonyl group can be susceptible to thermal degradation, the API is strictly incorporated during the cooling phase (< 40°C) rather than the high-heat emulsification phase.

Table 1: Quantitative Formulation Matrix (% w/w)
PhaseIngredientFunctionConcentration (% w/w)
A Purified WaterAqueous Vehicleq.s. to 100
A GlycerinHumectant5.00
A Disodium EDTAChelating Agent (Protects API from metal ions)0.10
B Caprylic/Capric TriglycerideEmollient / Primary Lipid Phase8.00
B Cetearyl AlcoholViscosity Builder / Co-emulsifier4.00
B Ceteareth-20Non-ionic Surfactant (HLB ~15)2.00
B Dimethicone (350 cSt)Skin Protectant / Anti-soaping agent1.00
C Cinnamamide Derivative Active Antioxidant / Anti-melanogenic 1.00
C Propylene GlycolAPI Solvent / Penetration Enhancer5.00
C PhenoxyethanolBroad-spectrum Preservative1.00

Self-Validating Manufacturing Protocol

To ensure trustworthiness and reproducibility, this protocol incorporates In-Process Controls (IPCs) that act as a self-validating system. You must not proceed to subsequent steps unless the IPC criteria are met.

Step 1: Aqueous Phase (Phase A) Preparation

  • In a primary compounding vessel, add Purified Water, Glycerin, and Disodium EDTA.

  • Heat the mixture to 75°C (± 2°C) under continuous propeller agitation (300 rpm).

Step 2: Oil Phase (Phase B) Preparation

  • In a separate jacketed vessel, combine Caprylic/Capric Triglyceride, Cetearyl Alcohol, Ceteareth-20, and Dimethicone.

  • Heat to 75°C (± 2°C) until all solid lipids are completely melted and the phase is optically clear.

Step 3: Primary Emulsification

  • Slowly transfer Phase B into Phase A under high-shear homogenization (rotor-stator homogenizer at 3,000 rpm).

  • Maintain homogenization at 75°C for exactly 10 minutes.

  • Self-Validating IPC: Extract a 1g aliquot and observe under a light microscope (400x). Validation Criterion: Droplets must be uniformly dispersed with a size < 5 µm. If coalescence or larger droplets are observed, extend homogenization by 5 minutes and re-test. Do not proceed until validated.

Step 4: Cooling and Active Incorporation

  • Switch from high-shear homogenization to sweep agitation (150 rpm) and initiate cooling.

  • In a separate beaker, dissolve the Cinnamamide Derivative in Propylene Glycol and Phenoxyethanol (Phase C) using a magnetic stirrer until completely clear.

  • Once the primary emulsion cools to 40°C, slowly add Phase C into the vortex.

  • Continue sweep agitation until the cream reaches Room Temperature (25°C).

Cream_Formulation PhaseA Phase A (Aqueous) Water, Glycerin, EDTA Heat to 75°C Emulsification Emulsification Add Phase B to Phase A Homogenize at 3000 rpm PhaseA->Emulsification PhaseB Phase B (Oil) Lipids & Emulsifiers Heat to 75°C PhaseB->Emulsification Cooling Cooling Phase Cool to 40°C under continuous stirring Emulsification->Cooling PhaseC Phase C (Active) Cinnamamide in Propylene Glycol Add at 40°C Cooling->PhaseC Final Final Homogenization & QC Cool to RT, check pH and viscosity PhaseC->Final

Step-by-step manufacturing workflow for cinnamamide O/W topical cream formulation.

Quality Control & Accelerated Stability Testing

Formulation stability is critical for ensuring the Michael acceptor moiety of the cinnamamide remains intact and active. The formulated cream must be subjected to accelerated stability testing (40°C / 75% RH) for 3 months in accordance with ICH guidelines.

Table 2: Accelerated Stability Data Profile (Target Metrics)
ParameterInitial (T=0)1 Month (T=1)3 Months (T=3)Acceptance Criteria
Organoleptic Smooth, white creamNo phase separationNo phase separationUniform, no syneresis
pH (10% aq. dilution) 5.82 ± 0.15.79 ± 0.15.75 ± 0.15.50 – 6.50
Viscosity (cP) 24,50025,10024,80020,000 – 30,000 cP
Mean Droplet Size 3.2 µm3.4 µm3.6 µm< 5.0 µm
API Assay (HPLC) 99.8%98.5%97.2%95.0% – 105.0%

Note: The sustained API assay > 97% at T=3 validates the thermal protection strategy of adding Phase C at 40°C.

Efficacy Validation: DPPH Radical Scavenging Assay

To validate that the formulation process did not degrade the antioxidant capacity of the cinnamamide, a post-formulation DPPH (2,2-diphenyl-1-picrylhydrazyl) assay must be conducted.

Protocol:

  • Extract 1g of the final cream using 10 mL of methanol (sonicate for 15 minutes, then centrifuge at 5000 rpm for 10 minutes).

  • Collect the supernatant.

  • Mix 1 mL of the supernatant with 2 mL of a 0.1 mM methanolic DPPH solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Measure absorbance at 517 nm using a UV-Vis spectrophotometer.

  • Calculate % inhibition relative to a blank cream (formulated without the cinnamamide API). A successful formulation should retain >90% of the unformulated API's radical scavenging activity.

References

  • MDPI - N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation URL:[Link]

  • ACS Omega - Characterization of Phenethyl Cinnamamide Compounds from Hemp Seed and Determination of Their Melanogenesis Inhibitory Activity URL:[Link]

  • PMC (NIH) - Cinnamic Acid Derivatives and Their Biological Efficacy URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-(4-hydroxyphenyl)cinnamamide Synthesis

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this portal for researchers and drug development professionals facing yield, purity, and chemoselectivity chal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this portal for researchers and drug development professionals facing yield, purity, and chemoselectivity challenges during the amidation of 4-aminophenol with cinnamoyl derivatives. This guide bypasses generic advice, focusing instead on the mechanistic causality behind reaction failures and providing field-proven, self-validating protocols.

Section 1: The Mechanistic Reality of N-Acylation

The synthesis of N-(4-hydroxyphenyl)cinnamamide relies on the condensation of cinnamoyl chloride with 4-aminophenol[1]. While the reaction appears straightforward, it is plagued by two competing side reactions:

  • Chemoselectivity (N- vs. O-Acylation) : 4-Aminophenol is an ambident nucleophile. Under mild conditions, the amine group is significantly more nucleophilic than the hydroxyl group, favoring the desired amide[2]. However, if strong bases are used, the phenol (pKa ~10.3) deprotonates into a highly reactive phenoxide, leading to unwanted O-acylation or N,O-diacylation.

  • Oxidative Degradation : 4-Aminophenol is notoriously unstable in ambient air, especially under basic conditions, where it rapidly oxidizes to form dark, tarry 1,4-benzoquinone monoimines[3].

Section 2: Troubleshooting FAQs

Q1: My reaction mixture turns black immediately upon adding the base, and my isolated yield is <20%. What is happening? A1: This is a classic symptom of oxidative degradation. In the presence of oxygen and base, 4-aminophenol oxidizes into quinone imines[3]. The Fix: You must exclude oxygen and protect the nucleophile. Switch to an argon atmosphere and use degassed solvents. If you are running a biphasic reaction, add a catalytic amount of a reducing agent like sodium dithionite (Na₂S₂O₄) to the aqueous phase.

Q2: LC-MS analysis of my crude mixture shows a significant amount of di-acylated product. How do I improve chemoselectivity? A2: Di-acylation occurs when the local concentration of the electrophile (cinnamoyl chloride) is too high, or the base is too strong, which activates the hydroxyl group[2]. The Fix: Transition to Schotten-Baumann conditions using a biphasic system (e.g., Ethyl Acetate / Saturated Aqueous NaHCO₃). Sodium bicarbonate is a weak base that neutralizes the HCl byproduct without deprotonating the phenol, strictly enforcing N-selectivity. Furthermore, ensure cinnamoyl chloride is added dropwise at 0 °C.

Q3: I am recovering unreacted 4-aminophenol and cinnamic acid, but almost no cinnamamide product. Is my catalyst failing? A3: This reaction does not require a catalyst; your electrophile has likely degraded. Cinnamoyl chloride is highly sensitive to atmospheric moisture and readily hydrolyzes back to cinnamic acid[4]. The Fix: Always use freshly distilled or newly synthesized cinnamoyl chloride[4]. Store it under inert gas and avoid exposing the bulk reagent bottle to humid air.

Section 3: Quantitative Data & Condition Optimization

The table below summarizes the impact of various reaction parameters on the yield and purity of the final amide.

ParameterSub-optimal ConditionOptimized ConditionMechanistic Impact
Base Selection Triethylamine (TEA) or NaOHSat. Aqueous NaHCO₃Prevents phenoxide formation; minimizes O-acylation.
Atmosphere Ambient AirArgon + Na₂S₂O₄ (aq)Eliminates oxidative degradation to quinone imines.
Temperature Room Temperature0 °C to 5 °CSlows reaction kinetics to favor the more nucleophilic amine.
Stoichiometry 1.2+ eq Cinnamoyl Chloride1.0 - 1.05 eqPrevents over-acylation (di-acylation).
Expected Yield 30 - 45% (Brown solid)>85% (Off-white crystals)Synergistic optimization of chemoselectivity and stability.
Section 4: Self-Validating Biphasic Amidation Protocol

This step-by-step methodology utilizes Schotten-Baumann conditions to maximize yield and purity.

Step 1: Reagent Preparation & Degassing

  • Dissolve 4-aminophenol (1.0 eq, 10 mmol) in 20 mL of ethyl acetate (EtOAc).

  • Prepare 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃). Add 50 mg of sodium dithionite (Na₂S₂O₄) to the aqueous layer.

  • Self-Validation Check: The dithionite reduces trace quinone imines. If the solution transitions from a brownish tint to clear/pale yellow, the antioxidant system is active.

Step 2: Biphasic Setup

  • Combine the EtOAc and aqueous layers in a round-bottom flask under an argon atmosphere.

  • Cool the biphasic mixture to 0 °C using an ice bath.

Step 3: Electrophile Addition

  • Dissolve freshly prepared cinnamoyl chloride (1.02 eq, 10.2 mmol)[4] in 10 mL of anhydrous EtOAc.

  • Add the cinnamoyl chloride solution dropwise over 30 minutes to the vigorously stirred biphasic mixture at 0 °C.

  • Self-Validation Check: Vigorous stirring is mandatory. The reaction occurs at the solvent interface where the generated HCl is immediately neutralized by the aqueous bicarbonate. Poor stirring will stall the reaction.

Step 4: Reaction Monitoring

  • Stir for 2 hours, allowing the mixture to slowly warm to room temperature.

  • Monitor via TLC (Eluent: 50% EtOAc/Hexanes). The desired N-(4-hydroxyphenyl)cinnamamide will appear as a new UV-active spot with an Rf value between the highly polar 4-aminophenol and the non-polar cinnamoyl chloride.

Step 5: Workup & Purification

  • Separate the layers in a separatory funnel. Wash the organic layer with 1M HCl (10 mL) to remove any unreacted 4-aminophenol, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Recrystallize the crude solid from hot ethanol/water to yield pure N-(4-hydroxyphenyl)cinnamamide.

Section 5: Reaction Pathway Visualization

The following diagram illustrates the kinetic and thermodynamic pathways that dictate the success or failure of this synthesis.

Pathway AP 4-Aminophenol (Nucleophile) Product N-(4-hydroxyphenyl)cinnamamide (Desired Amide) AP->Product N-acylation (Mild Base, 0°C) Side1 O-Acylated / Di-acylated (Side Products) AP->Side1 O-acylation (Strong Base/Excess) Side2 Quinone Imines (Oxidation Tar) AP->Side2 Oxidation (O2 / Air Exposure) CC Cinnamoyl Chloride (Electrophile) CC->Product CC->Side1

Reaction pathways of 4-aminophenol: desired N-acylation vs. competing side reactions.

References
  • Title: During the formation of paracetamol why do you get N-acylation instead of O | Source: Quora | URL: [Link][2]

  • Title: 4-Aminophenol | Source: Wikipedia | URL: [Link][3]

  • Title: Design, Synthesis and Evaluation of N-Aryl Carboxamide Derivatives | Source: ResearchGate | URL: [Link][1]

Sources

Optimization

purification of phenolic amides using column chromatography

Technical Support Center: Purification of Phenolic Amides via Column Chromatography Welcome to the Technical Support Center. Phenolic amides (such as capsaicinoids, avenanthramides, and feruloyl tyramines) present unique...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Phenolic Amides via Column Chromatography

Welcome to the Technical Support Center. Phenolic amides (such as capsaicinoids, avenanthramides, and feruloyl tyramines) present unique chromatographic challenges. Their molecular architecture combines a polar, hydrogen-bonding amide group with an oxidation-prone, weakly acidic phenolic hydroxyl group. This dual functionality often leads to severe tailing, irreversible adsorption, and on-column degradation if the separation chemistry is not perfectly tuned.

As an Application Scientist, I have designed this guide to move beyond basic protocols. Here, we explore the causality behind chromatographic behaviors, providing you with self-validating workflows and mechanistic troubleshooting strategies to ensure high-yield, high-purity isolations.

Part 1: The Orthogonal Purification Strategy

Because phenolic amides contain both polar and hydrophobic domains, relying on a single chromatographic mode usually fails. The industry standard is an orthogonal approach: separating first by size and


 interactions, followed by a high-resolution hydrophobic polish.

PurificationWorkflow Ext 1. Crude Extract (Matrix + Phenolic Amides) Seph 2. Sephadex LH-20 (Size & Pi-Pi Exclusion) Ext->Seph Removes Lipids/Polymers Silica 3. Normal Phase Silica (Polarity Fractionation) Seph->Silica Enriched Phenolics RP 4. RP-C18 HPLC (Hydrophobic Polish) Silica->RP Homolog Mixture Pure 5. Pure Phenolic Amide (>95% Purity) RP->Pure Isocratic Elution

Figure 1: Standardized multi-dimensional chromatographic workflow for phenolic amide isolation.

The Baseline Protocol: Self-Validating Isolation Workflow

Phase 1: Primary Fractionation (Sephadex LH-20) Causality: Sephadex LH-20 is a cross-linked dextran gel. In polar organic solvents (methanol/ethanol), it separates compounds via a hybrid mechanism: size exclusion and


 interactions. Large polymeric tannins are excluded from the pores and elute first. Phenolic amides penetrate the pores and interact via 

stacking with the dextran matrix, allowing them to be cleanly separated from non-aromatic contaminants without the destructive hydrogen-bonding seen on silica[1][2].
  • Swell Sephadex LH-20 resin in 100% Methanol for 12 hours prior to packing[1].

  • Pack a glass column (e.g., 2.5 x 30 cm) via gravity, ensuring no air bubbles are trapped in the bed.

  • Dissolve the crude extract in a minimal volume of Methanol and load it onto the column head.

  • Elute isocratically with 100% Methanol. Collect fractions at regular intervals (e.g., 10 mL/tube).

  • Self-Validation Checkpoint: Spot fractions on a Silica TLC plate and develop with Hexane:Ethyl Acetate (5:5). Spray with Vanillin/Sulfuric acid reagent and heat. Phenolic amides will appear as distinct blue/purple spots[3]. Pool fractions containing these spots.

Phase 2: High-Resolution Polish (RP-C18 HPLC) Causality: To separate closely related homologs (e.g., capsaicin vs. dihydrocapsaicin), you must exploit minor differences in their aliphatic tails using a hydrophobic stationary phase[4][5].

  • Evaporate the pooled Sephadex fractions to dryness and reconstitute in HPLC-grade Methanol. Filter through a 0.45 µm PTFE syringe filter.

  • Equip an HPLC system with a C18 column (e.g., 5 µm, 150 × 4.6 mm)[4].

  • Set the mobile phase to an isocratic mixture of Water:Acetonitrile (42:58 v/v) at a flow rate of 1.0 mL/min[4].

  • Monitor absorbance at 280 nm (optimal for the phenolic aromatic ring)[6].

  • Self-Validation Checkpoint: Inject an analytical aliquot of the sample. Verify that the target peak exhibits a tailing factor (

    
    ) between 0.9 and 1.2. If 
    
    
    
    , add 0.1% Formic Acid to the mobile phase to suppress phenolic ionization.

Part 2: Troubleshooting Guides & Diagnostics

Troubleshooting Issue Chromatographic Issue Tailing Severe Tailing (Silica Gel) Issue->Tailing Coelution Homolog Co-elution (e.g., Capsaicinoids) Issue->Coelution Degradation On-Column Degradation (Band Browning) Issue->Degradation Fix1 Add 1% AcOH to Mobile Phase or switch to Sephadex LH-20 Tailing->Fix1 Suppresses H-bonding Fix2 Switch to RP-C18 HPLC (Water/Acetonitrile) Coelution->Fix2 Resolves aliphatic chains Fix3 Purify under N2 atmosphere Avoid alkaline conditions Degradation->Fix3 Prevents quinone formation

Figure 2: Mechanistic troubleshooting tree addressing common phenolic amide purification failures.

Q: Why do my phenolic amides streak severely on normal-phase silica gel, resulting in poor recovery? A: This is a classic issue caused by the dual-polarity nature of phenolic amides. The amide group (-NH-CO-) acts as a strong hydrogen bond acceptor and donor, while the phenolic hydroxyl (-OH) is weakly acidic. When traversing a normal-phase silica column, these functional groups interact tenaciously with unendcapped, active silanol (-SiOH) sites on the silica surface. This heterogeneous binding energy leads to a broad elution profile (streaking) and irreversible adsorption[7]. Troubleshooting Action: Add a mobile phase modifier. Incorporating 1% acetic acid into your eluent (e.g., Hexane/Ethyl Acetate/Acetic Acid) protonates the silanols and competes for hydrogen-bonding sites, dramatically sharpening the band. Alternatively, bypass silica entirely and utilize Sephadex LH-20[1].

Q: I am trying to separate capsaicin from dihydrocapsaicin, but they co-elute as a single band on my silica column. How do I resolve them? A: Normal-phase silica separates compounds based on polar functional groups. Because capsaicin and dihydrocapsaicin share an identical polar headgroup (the vanillylamide moiety), their binding affinity to silica is indistinguishable, resulting in the exact same


 value[7]. They differ only by a single double bond in their hydrophobic aliphatic tail.
Troubleshooting Action: You must shift to an orthogonal separation mechanism: hydrophobicity. Use Reversed-Phase (RP-C18) chromatography. The hydrophobic C18 stationary phase interacts directly with the aliphatic tails. The double bond in capsaicin creates a structural "kink" that slightly reduces its hydrophobic surface area compared to the fully saturated dihydrocapsaicin. Under isocratic Water/Acetonitrile conditions, capsaicin will predictably elute earlier than dihydrocapsaicin[4][5].

Q: My phenolic amide fractions are turning brown during purification. What is happening, and how do I stop it? A: The browning indicates oxidative degradation. The phenolic hydroxyl group is highly susceptible to auto-oxidation, converting into a reactive quinone, which then polymerizes into dark-colored byproducts. This process is accelerated by light, alkaline conditions, and active metal impurities often found in lower-grade silica gel. Troubleshooting Action: Purify the compounds under an inert nitrogen atmosphere (e.g., using Medium Pressure Liquid Chromatography - MPLC)[2]. Wrap the column in aluminum foil to exclude UV light. Strictly avoid alkaline mobile phases (never use triethylamine for phenolics); if a modifier is needed, always use an acid (formic or acetic acid) to keep the phenol protonated and stable.

Part 3: Quantitative Chromatographic Parameters

To facilitate method development, the following table summarizes the operational parameters for the three primary stationary phases used in phenolic amide purification.

ParameterNormal Phase SilicaSephadex LH-20Reversed-Phase C18
Primary Separation Mechanism Polarity / Hydrogen bondingSize exclusion /

stacking
Hydrophobicity / Partitioning
Ideal Solvent Systems Hexane / Ethyl Acetate / AcetoneMethanol / EthanolWater / Acetonitrile / Methanol
Modifier Required? Yes (1% Acetic Acid to stop tailing)NoYes (0.1% Formic Acid for peak shape)
Homolog Resolution Poor (Cannot resolve aliphatic chains)PoorExcellent (Resolves double bonds)
Sample Loading Capacity High (Preparative scale)MediumLow (Analytical to Semi-Prep)
Risk of Oxidation High (Active metal sites catalyze oxidation)Low (Inert dextran matrix)Low (Inert silica core)

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use Centrifugal Partition Chromatography (CPC) instead of solid stationary phases? A: Yes. CPC is highly effective for phenolic amides because it relies entirely on liquid-liquid partitioning, eliminating the risk of irreversible adsorption to solid silica. It has been successfully used to isolate capsaicinoids to >90% purity in a single run[3].

Q: What is the optimal detection wavelength for phenolic amides during HPLC? A: The aromatic phenolic ring exhibits a strong UV absorbance maximum around 280 nm. Setting your Diode Array Detector (DAD) or UV detector to 280 nm will provide the highest signal-to-noise ratio for these compounds[6].

Q: Why do I see a split peak for my phenolic amide on RP-HPLC? A: A split peak usually indicates that the sample solvent is significantly stronger (more organic) than the mobile phase, causing the sample to precipitate or travel unevenly at the head of the column. Always dissolve your sample in the mobile phase (e.g., 42:58 Water:Acetonitrile) rather than 100% Methanol prior to injection.

References

  • Examining the Proanthocyanidin Molecular Dynamics with Sephadex LH-20 GPC. Longdom. Available at:[Link]

  • Chromatographic separation of capsaicinoids from spice pepper products on different columns. ResearchGate. Available at:[Link]

  • Chromatographic separation of capsaicinoids from spice pepper products on different columns. Taylor & Francis. Available at:[Link]

  • Chromatographic Separation of Phenolic Compounds from Rapeseed by a Sephadex LH‐20 Column with Ethanol as the Mobile Phase. ResearchGate. Available at:[Link]

  • Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. MDPI. Available at:[Link]

  • Improved method for quantifying capsaicinoids in Capsicum using high-performance liquid chromatography. SciSpace. Available at:[Link]

  • Method for low-pressure silica gel column chromatographic separation of capsaicin and dihydrocapsaicin. Google Patents.
  • A modern purification by accelerated solvent extraction and centrifugal partition chromatography and biological evaluation of capsaicin. Horizon e-Publishing Group. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Phenolic Amide Synthesis &amp; Oxidation Prevention

Welcome to the Advanced Synthesis Support Center. Phenolic amides (such as capsaicinoids, feruloyl amides, and N-acetyldopamine derivatives) are notoriously challenging to synthesize due to the high susceptibility of the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. Phenolic amides (such as capsaicinoids, feruloyl amides, and N-acetyldopamine derivatives) are notoriously challenging to synthesize due to the high susceptibility of the phenol moiety to oxidative degradation. This guide provides drug development professionals and synthetic chemists with field-proven causality analyses, troubleshooting matrices, and self-validating protocols to ensure high-yield, oxidation-free syntheses.

Core Principles & Causality (FAQ)

Q: Why do my phenolic amides turn dark brown or black during the amidation step? A: Phenols are highly susceptible to oxidation, especially under the basic conditions typically required for amide coupling (e.g., using Triethylamine or DIPEA). The base deprotonates the phenol to a phenoxide anion, which is significantly more electron-rich than the neutral phenol. This phenoxide readily undergoes Single Electron Transfer (SET) oxidation in the presence of dissolved oxygen or trace transition metals, forming a highly reactive phenoxyl radical. These radicals rapidly dimerize or further oxidize into highly conjugated, colored quinones and polymeric degradation products[1].

Q: Should I use a protecting group (PG) or attempt direct coupling under inert conditions? A: The choice depends on your substrate's electronic nature and the scale of your reaction. Direct amidation is atom-economical but requires rigorous Schlenk techniques and completely degassed solvents to prevent oxygen ingress[2]. If your substrate contains highly activated phenols (e.g., catechols or hydroquinones), a protecting group strategy (such as a benzyl ether) is strongly recommended. Masking the hydroxyl group prevents phenoxide formation entirely, allowing for robust coupling under standard conditions, followed by a mild deprotection step[3].

Q: Can I use acyl chlorides for the amidation of phenolic acids? A: It is highly discouraged unless the phenol is protected. Acyl chlorides require stoichiometric amounts of strong base to neutralize the generated HCl, which accelerates phenoxide formation and subsequent oxidation[4]. Instead, use mild coupling reagents like EDC/HOBt or BOP, which operate efficiently with weaker bases (like N-methylmorpholine) and minimize oxidative side reactions.

Troubleshooting Guide: Diagnosing & Resolving Oxidation

Use the following quantitative diagnostic matrix to identify and correct oxidative degradation pathways during your synthesis.

Diagnostic Metric / ObservationRoot Cause AnalysisCorrective Action / Prevention
Colorimetry: Rapid shift to >500 nm absorbance (pink/brown) upon base additionDeprotonation to phenoxide (pKa ~10) followed by rapid aerobic oxidation.Degas solvents via 3x FPT cycles; switch to a weaker base (e.g., NMM, pKa 7.4) instead of TEA (pKa 10.7).
Chromatography: Multiple closely eluting TLC spots (

Rf < 0.05) with severe streaking
Formation of oligomeric/polymeric quinone derivatives via radical coupling.Ensure rigorous inert atmosphere (Argon); add a sacrificial antioxidant (e.g., 5 mol% BHT).
Spectroscopy (

H NMR):
Loss of aromatic protons (6.5–7.5 ppm integration drops by >50%)
Dearomatization of the phenol ring into a cyclohexadienone/quinone system.Discard batch. Implement O-benzyl or O-TBS protection prior to the amidation step.
Spectroscopy (

H NMR):
Incomplete deprotection (retention of ~5.1 ppm singlet, integration >0.1H)
Catalyst poisoning by trace amines/amides during hydrogenolysis.Increase Pd/C loading to 15-20 mol%; add 1.0 eq acetic acid to protonate inhibitory amines.

Validated Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Direct Amidation via Freeze-Pump-Thaw (FPT) Degassing

When direct coupling is necessary, removing dissolved oxygen from the solvent is non-negotiable. Sparging is insufficient; rigorous FPT must be employed[2].

  • Preparation: Transfer the reaction solvent (e.g., DMF or DCM) into a heavy-walled Schlenk flask. Critical: Do not fill the flask more than 50% of its total volume to prevent shattering during solvent expansion[2].

  • Freeze: Seal the flask and immerse it in a liquid nitrogen (-196 °C) bath until the solvent is completely frozen solid.

  • Pump: Open the stopcock to a high vacuum line for 5–10 minutes to evacuate the headspace of all gases[2].

  • Thaw: Close the stopcock, isolating the flask from the vacuum. Remove the flask from the liquid nitrogen and place it in a tepid water bath to thaw.

  • System Validation: Observe the thawing liquid carefully. You will see gas bubbles evolving from the solution. If bubbles form, dissolved oxygen was present.

  • Cycle Completion: Repeat Steps 2–5 for a minimum of three cycles. Self-Validation Check: The protocol is completely validated only when absolutely no bubbles evolve during the final thawing stage. Once validated, backfill the flask with ultra-pure Argon[2].

Protocol B: Protection-Coupling-Deprotection (Benzyl Ether Strategy)

For highly sensitive substrates, transient masking of the phenol ensures high overall yields[3].

  • O-Benzylation: Dissolve the phenolic acid (1.0 eq) in DMF. Add K

    
    CO
    
    
    
    (2.5 eq) and benzyl bromide (1.1 eq per OH group). Stir at 60 °C until complete.
    • Self-Validation Check: The product will lose its strong UV-fluorescence quenching on TLC and will not stain with FeCl

      
      , confirming the complete absence of free phenols[3].
      
  • Amide Coupling: Dissolve the protected phenolic acid in DCM. Add the amine (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq). Stir at room temperature for 12 hours.

  • Hydrogenolysis (Deprotection): Dissolve the purified protected amide in MeOH. Add 10% Pd/C (10 mol% Pd). Purge the vessel with H

    
     gas and stir vigorously under an H
    
    
    
    balloon[3].
  • System Validation: Monitor the reaction by

    
    H NMR. The reaction is definitively complete when the sharp singlet corresponding to the benzyl -CH
    
    
    
    - protons (~5.1 ppm) completely disappears. Filter through Celite to remove the catalyst and concentrate to yield the pure phenolic amide.

Pathway Visualization

The following logical relationship diagram illustrates the mechanistic bifurcation between direct coupling (which risks oxidative degradation) and the highly stable protective masking strategy.

G Phenol Phenolic Acid (Starting Material) Base Amine Base (e.g., DIPEA, TEA) Phenol->Base Basic Conditions Protection O-Protection (BnBr, K2CO3) Phenol->Protection Strategy 1: Masking Coupling Amide Coupling (EDC/HOBt) Phenol->Coupling Strategy 2: Direct (Strict Inert Atm) Phenoxide Phenoxide Anion (Electron-Rich) Base->Phenoxide Deprotonation Radical Phenoxyl Radical (SET intermediate) Phenoxide->Radical O2 / Trace Metals Quinone Quinone / Polymers (Degradation) Radical->Quinone Dimerization Protected Protected Phenol (Stable) Protection->Protected Protected->Coupling Deprotection Deprotection (H2, Pd/C) Coupling->Deprotection Product Phenolic Amide (Target) Coupling->Product Degassed Solvents Deprotection->Product

Mechanistic pathways of phenolic amide synthesis: Oxidative degradation vs. protective strategies.

References

  • Freeze-Pump-Thaw - The Schlenk Line Survival Guide Source: schlenklinesurvivalguide.com
  • Technical Support Center: Prevention of Phenol Compound Oxidation During Reactions Source: benchchem.com
  • Two-Step Flow Amidation of Natural Phenolic Acids as Antiradical and Antimicrobial Agents Source: acs.org
  • Reactions of Phenols Source: chemistrysteps.com

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Cinnamoyl-4-Aminophenol Coupling

Welcome to the technical support center for the optimization of reaction conditions for the coupling of cinnamoyl chloride with 4-aminophenol. This guide is designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of reaction conditions for the coupling of cinnamoyl chloride with 4-aminophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this specific amide synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Reaction Overview: The Schotten-Baumann Approach

The synthesis of cinnamoyl-4-aminophenol is a classic example of an amide coupling reaction. A highly effective and widely used method for this transformation is the Schotten-Baumann reaction.[1][2][3] This reaction involves the acylation of an amine (in this case, 4-aminophenol) with an acyl chloride (cinnamoyl chloride) in the presence of a base.[4][5][6] The base plays a crucial role in neutralizing the hydrochloric acid (HCl) byproduct, which would otherwise protonate the unreacted amine, rendering it non-nucleophilic and halting the reaction.[1][7]

Why the Amino Group Reacts Preferentially

A key consideration in the acylation of 4-aminophenol is the presence of two nucleophilic sites: the amino (-NH₂) group and the hydroxyl (-OH) group.[8][9] The amino group is the more potent nucleophile and will react preferentially with the electrophilic cinnamoyl chloride.[8][9] This selectivity is attributed to the lower electronegativity of nitrogen compared to oxygen, making the lone pair of electrons on the nitrogen more available for nucleophilic attack.[9][10]

Troubleshooting Guide & FAQs

This section addresses specific issues that you may encounter during the synthesis of cinnamoyl-4-aminophenol.

Question 1: My reaction yield is low or I'm not seeing any product formation. What are the likely causes and how can I fix it?

Low or no yield is a common frustration in organic synthesis. Several factors can contribute to this issue in the cinnamoyl-4-aminophenol coupling.

Potential Causes & Solutions:

  • Poor Quality of Cinnamoyl Chloride: Cinnamoyl chloride is moisture-sensitive and can hydrolyze back to cinnamic acid. It can also degrade over time, especially if not stored properly.

    • Solution: It is often best to prepare cinnamoyl chloride fresh by reacting cinnamic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride immediately before the coupling reaction.[11][12] If using commercially available cinnamoyl chloride, ensure it is from a reliable supplier and has been stored under anhydrous conditions.

  • Inactivation of 4-Aminophenol: 4-Aminophenol can be susceptible to oxidation, especially if it is old or has been exposed to air and light. This can lead to discoloration and reduced reactivity.

    • Solution: Use high-purity 4-aminophenol. If the purity is questionable, consider recrystallization from a suitable solvent like hot water or ethanol.[13][14]

  • Insufficient Base: The base is critical for scavenging the HCl produced during the reaction.[3][7] If there is not enough base, the reaction mixture will become acidic, protonating the 4-aminophenol and stopping the reaction.

    • Solution: Use at least one equivalent of a base. Common choices include aqueous sodium hydroxide (a classic Schotten-Baumann condition), or organic bases like pyridine or triethylamine in an aprotic solvent.[6][15] Using a slight excess of the base (e.g., 1.1-1.2 equivalents) can help ensure the reaction goes to completion.

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or reaction time can all negatively impact the yield.

    • Solution: The reaction is typically carried out at room temperature or slightly below (e.g., in an ice bath) to control the exothermic nature of the reaction.[11][16] A two-phase solvent system, such as dichloromethane and water, is often used with an inorganic base.[5][17] When using an organic base, anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are suitable.[15][18] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[16]

Question 2: I'm observing the formation of multiple spots on my TLC plate, indicating side products. What are they and how can I minimize them?

The formation of side products can complicate purification and reduce the yield of the desired cinnamoyl-4-aminophenol.

Potential Side Reactions & Prevention:

  • O-Acylation: While N-acylation is preferred, some O-acylation on the hydroxyl group of 4-aminophenol can occur, leading to the formation of an ester byproduct.

    • Prevention: This is generally a minor pathway due to the higher nucleophilicity of the amine.[9][10] Running the reaction at lower temperatures can further enhance the selectivity for N-acylation.

  • Reaction with the α,β-Unsaturated System: The double bond in the cinnamoyl group is an electrophilic site and can potentially react with nucleophiles in a Michael addition-type reaction, especially under strongly basic conditions.[19][20]

    • Prevention: Use a mild base and avoid excessively high temperatures. The standard Schotten-Baumann conditions are generally effective at minimizing this side reaction.

  • Polymerization: Cinnamoyl chloride can potentially undergo self-reaction or polymerization, especially in the presence of impurities or under harsh conditions.

    • Prevention: Use freshly prepared or high-purity cinnamoyl chloride and add it slowly to the solution of 4-aminophenol.

Question 3: How do I effectively monitor the progress of the reaction?

Proper reaction monitoring is key to determining when the reaction is complete and to avoid the formation of degradation products from extended reaction times.

Monitoring Techniques:

  • Thin Layer Chromatography (TLC): TLC is a simple and effective way to monitor the disappearance of the starting materials (4-aminophenol and cinnamoyl chloride) and the appearance of the product.[16]

    • Procedure: Spot the reaction mixture alongside the starting materials on a TLC plate. A suitable mobile phase could be a mixture of ethyl acetate and hexanes. The product, being more polar than cinnamoyl chloride but less polar than 4-aminophenol, should have an intermediate Rf value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For more detailed analysis, ¹H NMR can be used to monitor the reaction.[21]

    • Procedure: A small aliquot of the reaction mixture can be taken, the solvent evaporated, and the residue dissolved in a deuterated solvent for analysis. The appearance of new signals corresponding to the amide proton and the coupled vinyl protons of the cinnamoyl group, along with the disappearance of the starting material signals, indicates product formation.

Question 4: What is the best way to purify the final product?

Purification is essential to obtain cinnamoyl-4-aminophenol of high purity, which is crucial for subsequent applications.

Purification Methods:

  • Recrystallization: This is often the most effective method for purifying the solid product.

    • Procedure: Dissolve the crude product in a minimum amount of a hot solvent in which the product has high solubility and the impurities have low solubility. As the solution cools, the pure product will crystallize out. Suitable solvents can include ethanol, methanol, or mixtures of ethanol and water.

  • Column Chromatography: If recrystallization does not provide sufficient purity, column chromatography can be employed.[16]

    • Procedure: A silica gel column is typically used with a gradient of solvents, such as ethyl acetate in hexanes, to separate the product from any remaining starting materials or side products.

Experimental Protocols

Protocol 1: Synthesis of Cinnamoyl Chloride from Cinnamic Acid

This protocol describes the preparation of cinnamoyl chloride, which should ideally be used immediately in the subsequent coupling reaction.[11][22]

Materials:

  • trans-Cinnamic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., toluene or dichloromethane)

  • Round-bottom flask with a reflux condenser and a gas outlet to a trap (e.g., a bubbler with a sodium hydroxide solution)

Procedure:

  • In a fume hood, add trans-cinnamic acid to a round-bottom flask.

  • Add an excess of thionyl chloride (e.g., 2-3 equivalents). A solvent such as toluene can be used.[22]

  • Heat the mixture to reflux (around 80°C) for 1-2 hours, or until the evolution of HCl and SO₂ gas ceases.[22] The reaction can be monitored by the disappearance of the solid cinnamic acid.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude cinnamoyl chloride, a yellowish oil or low-melting solid, can be used directly in the next step.[11][22]

Protocol 2: Synthesis of Cinnamoyl-4-Aminophenol (Schotten-Baumann Conditions)

This protocol outlines the coupling of the freshly prepared cinnamoyl chloride with 4-aminophenol.[11]

Materials:

  • Crude cinnamoyl chloride (from Protocol 1)

  • 4-Aminophenol

  • Base (e.g., pyridine or triethylamine)

  • Anhydrous solvent (e.g., dichloromethane or acetone)

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve 4-aminophenol (1.0 equivalent) and a base such as pyridine or triethylamine (1.5 - 2.0 equivalents) in an anhydrous solvent in a round-bottom flask.[11]

  • Cool the solution in an ice bath.

  • Dissolve the crude cinnamoyl chloride (1.0 equivalent) in a minimal amount of the same anhydrous solvent.

  • Add the cinnamoyl chloride solution dropwise to the stirred amine solution at 0°C.[11]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.[11]

  • Monitor the progress of the reaction by TLC.

  • Upon completion, the reaction mixture can be worked up by washing with a dilute acid solution (to remove excess base), followed by a saturated sodium bicarbonate solution, and finally with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Data Summary

ParameterRecommended ConditionRationale
Cinnamoyl Chloride Freshly prepared or high purityProne to hydrolysis and degradation.
4-Aminophenol High puritySusceptible to oxidation.
Base 1.1 - 2.0 equivalentsTo neutralize HCl byproduct and drive the reaction.
Temperature 0°C to Room TemperatureTo control the exothermic reaction and improve selectivity.
Solvent Aprotic (DCM, THF) or Biphasic (DCM/Water)Depends on the choice of base (organic or inorganic).
Monitoring TLCTo determine reaction completion.

Visualizations

Reaction Mechanism: Schotten-Baumann Coupling

Schotten_Baumann_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Cinnamoyl_Chloride Cinnamoyl Chloride Tetrahedral_Intermediate Tetrahedral Intermediate Cinnamoyl_Chloride->Tetrahedral_Intermediate 4_Aminophenol 4-Aminophenol 4_Aminophenol->Tetrahedral_Intermediate Nucleophilic Attack Cinnamoyl_4_Aminophenol Cinnamoyl-4-Aminophenol Tetrahedral_Intermediate->Cinnamoyl_4_Aminophenol Collapse & Chloride Elimination HCl HCl Tetrahedral_Intermediate->HCl Base Base (e.g., Pyridine) HCl->Base Neutralization

Caption: Mechanism of the Schotten-Baumann reaction.

Experimental Workflow

Experimental_Workflow A Prepare Cinnamoyl Chloride D Add Cinnamoyl Chloride Dropwise A->D B Dissolve 4-Aminophenol & Base C Cool Amine Solution (0°C) B->C C->D E Stir at Room Temperature D->E F Monitor by TLC E->F G Work-up F->G Reaction Complete H Purification G->H I Characterization H->I

Caption: General experimental workflow for the coupling reaction.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low or No Yield Q1 Check Reagent Quality Start->Q1 A1_1 Use Fresh Cinnamoyl Chloride Q1->A1_1 Yes A1_2 Recrystallize 4-Aminophenol Q1->A1_2 Yes Q2 Verify Reaction Conditions Q1->Q2 No A2_1 Ensure Sufficient Base Q2->A2_1 Yes A2_2 Optimize Temperature & Solvent Q2->A2_2 Yes Q3 Side Products Observed? Q2->Q3 No A3_1 Lower Reaction Temperature Q3->A3_1 Yes A3_2 Use a Milder Base Q3->A3_2 Yes

Caption: A decision tree for troubleshooting common issues.

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
  • BYJU'S. (2019, November 17). Schotten Baumann Reaction.
  • Filo. (2025, December 18). Mechanism of schotten boumann reaction with step by step.
  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
  • Benchchem. (n.d.). Application Notes and Protocols: Cinnamoyl Chloride in Pharmaceutical Intermediate Synthesis.
  • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses.
  • Wikipedia. (n.d.). Schotten–Baumann reaction.
  • chemeurope.com. (n.d.). Schotten-Baumann reaction.
  • Quora. (2018, October 2). When P-aminophenol is subjected to acylation, does it occur at the amino group preferably?
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • Vaia. (n.d.). Problem 17 Why does acetylation of p - Vaia.
  • Reddit. (2014, August 18). Why is acylation of aniline favoured over phenol? : r/chemhelp.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • ACS Publications. (2024, October 4). Base-Promoted Aminoamidation of Cinnamoyl Chlorides with Aryl Amines: Access to β-Amino Amides | The Journal of Organic Chemistry.
  • PubMed. (2024, October 18). Base-Promoted Aminoamidation of Cinnamoyl Chlorides with Aryl Amines: Access to β-Amino Amides.
  • ResearchGate. (n.d.). Scheme 4 Monitoring the amide coupling reaction by 1 H NMR (in THF-d 6....
  • Common Conditions. (n.d.). Amine to Amide (via Acid Chloride).
  • Benchchem. (n.d.). laboratory protocol for synthesis of cinnamamides using cinnamoyl chloride.
  • NIMC. (2026, February 17). 2013 Reaction Of Cinnamic Acid With Thionyl Chloride To.
  • oc-praktikum.de. (2006, March). 2013 Reaction of cinnamic acid with thionyl chloride to cinnamoyl chloride.
  • ResearchGate. (2024, April 23). (PDF) Synthesis, Characterization, and Biological Evaluation of Novel Cinnamic Acid Derivatives: Cinnamoyl-Metronidazole ester and Cinnamoyl-Memantine amide.
  • Google Patents. (n.d.). CN1021818C - The method for purifying crude 4-aminophenol.
  • Google Patents. (n.d.). US4440954A - Process for the purification of p-aminophenol.
  • Google Patents. (n.d.). US4870209A - Process for purifying crude 4-aminophenol.

Sources

Troubleshooting

Technical Support Center: Optimizing the Stability of N-(4-hydroxyphenyl)cinnamamide in DMSO

Executive Summary N-(4-hydroxyphenyl)cinnamamide is a bioactive small molecule featuring two distinct chemical vulnerabilities: a phenolic moiety susceptible to oxidation and an -unsaturated amide (cinnamoyl group) prone...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-hydroxyphenyl)cinnamamide is a bioactive small molecule featuring two distinct chemical vulnerabilities: a phenolic moiety susceptible to oxidation and an


-unsaturated amide  (cinnamoyl group) prone to photo-isomerization.[1] While Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for this compound due to its high solubility profile, it introduces specific risks regarding hygroscopicity and oxidative facilitation.[1]

This guide provides a self-validating system for storage and handling, ensuring experimental reproducibility in high-throughput screening (HTS) and medicinal chemistry applications.[1]

Module 1: The Hygroscopicity Hazard (Solubility "Crashing")[1]

The Issue: Users frequently report the appearance of fine, needle-like crystals in stock solutions stored at -20°C after repeated use.[1] This is rarely due to thermal instability but rather DMSO hygroscopicity .[1]

The Mechanism: DMSO is aggressively hygroscopic.[1][2] At standard laboratory conditions (20°C, 50% RH), pure DMSO can absorb up to 33% of its weight in water from the atmosphere [1].[1] N-(4-hydroxyphenyl)cinnamamide is lipophilic; as the water content in the DMSO rises, the solvent power decreases.[1] The water acts as an "anti-solvent," forcing the compound out of solution (precipitation).[1]

Data: Water Absorption Kinetics of DMSO (Approximated from standard solvent data [2])

Exposure Time (Open Vial)Water Content (% w/w)Effect on N-(4-hydroxyphenyl)cinnamamide
0 Hours< 0.1%Fully Soluble (Clear)
2 Hours~ 1.5%Stable
24 Hours~ 10-15%Nucleation Risk (Micro-crystals form)
72 Hours> 20%Precipitation (Visible solid)

Corrective Protocol:

  • Use Single-Use Aliquots: Never store a "master stock" that is thawed and refrozen multiple times.

  • Seal Integrity: Use Parafilm® or septum caps.[1] Standard screw caps are insufficient for long-term storage in humid freezers.[1]

Module 2: The Photochemical Shift (Isomerization)[1]

The Issue: LC-MS analysis shows a "splitting" of the main peak or the appearance of a new peak with an identical mass (


) but different retention time.

The Mechanism: The cinnamoyl moiety contains a conjugated double bond that exists thermodynamically as the trans (


) isomer.[1] Upon exposure to UV or blue light (300–450 nm), this bond undergoes photo-isomerization  to the cis (

) isomer [3].[1] This reaction is reversible and eventually reaches a "photostationary state" (equilibrium), often around a 60:40 or 70:30 ratio depending on the solvent [4].[1]

Diagnostic Diagram: The following diagram illustrates the degradation pathways, distinguishing between light-induced and oxidative damage.[1]

DegradationPathways cluster_0 Photochemical Stress Compound N-(4-hydroxyphenyl) cinnamamide (Trans-Isomer) Cis_Isomer Cis-Isomer (Impurity Peak) Compound->Cis_Isomer Isomerization (Reversible) Quinone Quinone/Radical Species Compound->Quinone Oxidation (Irreversible) UV_Light UV/Blue Light (365-405 nm) UV_Light->Compound Oxygen Dissolved O2 + Trace Metals Oxygen->Compound

Figure 1: Degradation landscape showing the two primary instability pathways: reversible photo-isomerization and irreversible phenolic oxidation.[1]

Corrective Protocol:

  • Amber Glassware: All stocks must be prepared and stored in amber glass vials.

  • Low-Light Handling: Perform weighing and dilution in reduced light or under yellow light (sodium lamp) conditions if possible.

Module 3: Oxidative Stress (The "Browning" Effect)[1]

The Issue: The DMSO solution turns from colorless/pale yellow to a dark yellow or brown over time.

The Mechanism: The p-hydroxyphenyl (phenol) group is electron-rich and susceptible to oxidation.[1] DMSO can facilitate this process, especially if it contains trace metals (Fe, Cu) or peroxides (common in lower-grade DMSO).[1] The phenol oxidizes to form quinones or coupled radical products [5].[1] This is an irreversible chemical change.[1]

Corrective Protocol:

  • Degassing: Sparge DMSO with Argon or Nitrogen gas for 5-10 minutes before dissolving the compound to remove dissolved oxygen.[1]

  • Grade Matters: Use only "Anhydrous" or "Spectrophotometric Grade" DMSO (packed under inert gas).

Standard Operating Procedure (SOP): Stock Preparation

To ensure maximum stability, strictly follow this workflow.

SOP_Workflow Start START: Solid Compound Weigh 1. Weigh Compound (Amber Vial, Low Light) Start->Weigh Dissolve 4. Dissolve Compound (Vortex gently, avoid heat >37°C) Weigh->Dissolve SolventPrep 2. Prepare DMSO (Use Anhydrous Grade) Degas 3. Degas DMSO (Sparge with N2/Ar for 5 mins) SolventPrep->Degas Degas->Dissolve Aliquot 5. Aliquot immediately (Single-use volumes) Dissolve->Aliquot Freeze 6. Store at -20°C or -80°C (Protect from light/moisture) Aliquot->Freeze

Figure 2: Optimized workflow for preparing stable stock solutions.

Troubleshooting FAQ

Q1: My compound precipitated after thawing the DMSO stock. Can I re-dissolve it?

  • Answer: Yes, but proceed with caution. The precipitation is likely due to water absorption.[1]

    • Action: Warm the vial to 37°C and vortex vigorously.

    • Warning: If it requires >40°C or sonication for more than 5 minutes, the water content is likely too high.[1] The "effective concentration" will be inaccurate. Discard and make fresh stock.

Q2: I see two peaks in my LC-MS. Is my compound impure?

  • Answer: Not necessarily. It is likely the cis and trans isomers.[1][3]

    • Test: Check the UV spectrum of both peaks.[1] If they are identical (max absorption ~280-300 nm), it is isomerization.[1]

    • Action: This is often unavoidable in solution.[1] Report the sum of both peak areas for quantification, as they often have similar ionization efficiencies.[1]

Q3: Can I store the compound in DMSO at Room Temperature (RT)?

  • Answer: Only for short durations (<24 hours). At RT, the rate of oxidation and water absorption increases significantly.[1]

    • Data: Novartis studies on library stability suggest 10-20% degradation over 1 year at RT for sensitive compounds [6], but phenolic cinnamamides are more reactive than the average library compound.

Q4: Why does the solution turn yellow?

  • Answer: This indicates quinone formation via oxidation of the phenol group.[1]

    • Impact: Quinones are highly reactive electrophiles (Michael acceptors) and can covalently bind to proteins in your assay, leading to false positives (pan-assay interference).[1] Discard yellowed stocks immediately.

References

  • BenchChem. (2025).[1][4] An In-depth Technical Guide to the Hygroscopic Nature and Storage of Dimethyl Sulfoxide-d6. Link[1]

  • Ziath. (2024).[1][5] The Effects of Water on DMSO and Effective Hydration Measurement. Link

  • Ohba, S., et al. (2001).[1] Solid-state photochemistry of cis-cinnamic acids: A competition between [2+2] addition and cis-trans isomerization. ResearchGate. Link

  • Vaidya, B. K. (1930).[1] Photochemical and thermal isomerizations of cis- and trans-cinnamic acids. ResearchGate. Link

  • Oputu, O., et al. (2019).[1] Degradation Pathway of Ozone Oxidation of Phenols. ResearchGate. Link

  • Yufeng. (2024).[1] The effect of room-temperature storage on the stability of compounds in DMSO. Link

Sources

Optimization

Technical Support Center: Purification of 4-Aminophenol from Reaction Mixtures

Welcome to the technical support center for challenges related to the purification of 4-aminophenol. This guide is designed for researchers, scientists, and drug development professionals who may encounter difficulties i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for challenges related to the purification of 4-aminophenol. This guide is designed for researchers, scientists, and drug development professionals who may encounter difficulties in removing unreacted 4-aminophenol from their reaction mixtures. The following information provides in-depth, field-proven insights and troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: My final product is contaminated with unreacted 4-aminophenol. What is the most straightforward method to remove it?

A1: The most direct and commonly used method is an acid-base extraction. 4-Aminophenol is an amphoteric compound, meaning it has both a weakly basic amino group and a weakly acidic phenolic group.[1][2] This dual reactivity allows for its selective removal from a reaction mixture containing a neutral product.

Q2: I performed an acid-base extraction, but I'm still seeing 4-aminophenol in my product according to my analysis. What could be going wrong?

A2: There are several potential reasons for an incomplete extraction:

  • Incorrect pH: The pH of the aqueous solution is critical. To extract 4-aminophenol by protonating the amine, a sufficiently acidic solution (e.g., dilute HCl) is required. Conversely, to extract it by deprotonating the phenol, a sufficiently basic solution (e.g., NaOH) is needed.[3][4]

  • Insufficient Extractions: A single extraction is often not enough. It is recommended to perform multiple extractions with fresh aqueous solution to ensure complete removal.

  • Emulsion Formation: Emulsions can form at the interface between the organic and aqueous layers, trapping material and preventing efficient separation. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to break it.

  • Solvent Choice: The choice of organic solvent is important. The product should be highly soluble in the organic solvent, while the 4-aminophenol salt should have low solubility.[5]

Q3: Can I use sodium bicarbonate to extract 4-aminophenol?

A3: It depends on the other components in your mixture. 4-Aminophenol's phenolic group has a pKa of approximately 10.30.[5][6] Sodium bicarbonate is a weak base and is generally not strong enough to deprotonate the phenol group of 4-aminophenol effectively.[7][8] It is, however, basic enough to deprotonate more acidic compounds like carboxylic acids. Therefore, you can use sodium bicarbonate to selectively remove a carboxylic acid from a mixture containing 4-aminophenol. To extract 4-aminophenol itself via its acidic phenol group, a stronger base like sodium hydroxide is necessary.[3][8][9]

Q4: My product is also an amine. How can I selectively remove 4-aminophenol?

A4: If your product is also a base, an acid wash will not be selective. In this scenario, you should exploit the acidic nature of the phenolic hydroxyl group on 4-aminophenol. By washing the organic solution with a strong base like aqueous sodium hydroxide, the 4-aminophenol will be deprotonated to form the water-soluble sodium phenoxide salt, which will move into the aqueous layer.[3][9] Your basic, non-phenolic product will remain in the organic layer.

Q5: I am working with a water-soluble product. How can I remove 4-aminophenol in an aqueous reaction mixture?

A5: For aqueous mixtures, several techniques can be employed:

  • pH Adjustment and Extraction: You can adjust the pH of the aqueous solution to make the 4-aminophenol less soluble and then extract it with a suitable organic solvent. For instance, by adjusting the pH to be between the pKa of the amino group (around 5.48) and the pKa of the hydroxyl group (around 10.3), the 4-aminophenol will be in its least soluble neutral form.[1][2]

  • Distillation: If there is a significant difference in boiling points between your product and 4-aminophenol (boiling point ~284 °C), distillation could be a viable option.[10][11][12] One study reported an 80% recovery of p-aminophenol from an aqueous solution using distillation.[10]

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be a powerful purification technique.[13] The unreacted 4-aminophenol will ideally remain in the mother liquor. Hot water is a potential recrystallization solvent for 4-aminophenol itself, indicating its solubility changes significantly with temperature.[5]

Troubleshooting Guides

Issue 1: Incomplete Removal by Acid-Base Extraction
Symptom Potential Cause Troubleshooting Step
4-Aminophenol remains in the organic layer after acid wash.Insufficient acid concentration or volume.Use a more concentrated acid solution (e.g., 1-2 M HCl) and perform at least three extractions. Check the pH of the aqueous layer after extraction to ensure it is strongly acidic.
4-Aminophenol remains in the organic layer after base wash.Base is not strong enough (e.g., NaHCO₃).Use a stronger base like 1-2 M NaOH to deprotonate the phenolic hydroxyl group.[3][8]
Persistent emulsion at the solvent interface.High concentration of reactants or surfactants.Add a small amount of brine (saturated NaCl solution). Allow the mixture to stand for a longer period. Gentle swirling instead of vigorous shaking can also help.
Product is lost to the aqueous layer.Product has some water solubility or is also acidic/basic.If the product is also basic, use a basic wash to remove 4-aminophenol. If the product is also acidic, selective extraction based on pKa differences may be possible with a carefully chosen base.[4] Back-extraction of the aqueous layer with a fresh portion of organic solvent can help recover some of the lost product.
Issue 2: Difficulty with Recrystallization

| Symptom | Potential Cause | Troubleshooting Step | | :--- | :--- | Troubleshooting Step | | 4-Aminophenol co-precipitates with the product. | The chosen solvent does not provide sufficient solubility difference between the product and 4-aminophenol. | Screen for a different recrystallization solvent or a solvent system (a mixture of two or more solvents). The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while keeping 4-aminophenol dissolved at low temperatures. | | Oily precipitate instead of crystals. | The melting point of the solute is lower than the boiling point of the solvent, or the solution is supersaturated with impurities. | Try a lower boiling point solvent. Add a slightly larger volume of solvent. Scratch the inside of the flask with a glass rod to induce crystallization. | | Product does not crystallize upon cooling. | The solution is not saturated. | Evaporate some of the solvent to increase the concentration of the product. Ensure the solution is cooled sufficiently, potentially in an ice bath. |

Physicochemical Data for 4-Aminophenol

PropertyValueSource(s)
Molecular FormulaC₆H₇NO[2]
Molecular Weight109.13 g/mol [2]
Melting Point188 °C[11][12]
Boiling Point284 °C[11][12]
pKa (amino group)5.48[1][2][5]
pKa (hydroxyl group)10.30[5][6]
Water Solubility1.5 g/100 mL (20 °C)[5][12][14]
SolubilitySoluble in hot water, ethanol, acetone, ethyl acetate, and DMSO. Slightly soluble in diethyl ether and toluene. Insoluble in benzene and chloroform.[2][5]

Experimental Protocols

Protocol 1: Acid-Base Extraction to Remove 4-Aminophenol from a Neutral Organic Product

This protocol assumes the product is neutral and dissolved in an organic solvent immiscible with water (e.g., diethyl ether, ethyl acetate, or dichloromethane).

Step-by-Step Methodology:

  • Initial Setup: Transfer the organic solution containing your product and the unreacted 4-aminophenol to a separatory funnel.

  • Acidic Extraction:

    • Add a volume of 1 M HCl solution to the separatory funnel, approximately equal to the volume of the organic layer.

    • Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure buildup.

    • Allow the layers to separate completely. The protonated 4-aminophenol (4-aminophenylammonium chloride) will be in the lower aqueous layer.

    • Drain the lower aqueous layer into a separate flask.

    • Repeat the acidic extraction (steps 2a-2d) two more times with fresh portions of 1 M HCl.

  • Neutralization Wash (Optional but Recommended):

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious as CO₂ gas will be evolved.

    • Separate and discard the aqueous layer.

  • Brine Wash:

    • Wash the organic layer with a saturated NaCl solution (brine) to remove the bulk of the dissolved water.

    • Separate and discard the aqueous layer.

  • Drying and Solvent Removal:

    • Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄).

    • Filter or decant the dried organic solution to remove the drying agent.

    • Remove the organic solvent by rotary evaporation to yield the purified product.

Visualizations

Workflow for Acid-Base Extraction of 4-Aminophenol

G cluster_0 Separatory Funnel cluster_1 Work-up start Reaction Mixture in Organic Solvent (Product + 4-Aminophenol) add_acid Add 1M HCl (aq) start->add_acid Scenario 1: Product is Neutral add_base Add 1M NaOH (aq) start->add_base Scenario 2: Product is Basic shake_vent Shake & Vent add_acid->shake_vent separate1 Separate Layers shake_vent->separate1 organic_layer1 Organic Layer (Product) separate1->organic_layer1 aqueous_layer1 Aqueous Layer (Protonated 4-Aminophenol) separate1->aqueous_layer1 wash_brine Wash with Brine organic_layer1->wash_brine shake_vent2 Shake & Vent add_base->shake_vent2 separate2 Separate Layers shake_vent2->separate2 organic_layer2 Organic Layer (Product) separate2->organic_layer2 aqueous_layer2 Aqueous Layer (Deprotonated 4-Aminophenol) separate2->aqueous_layer2 organic_layer2->wash_brine dry Dry (e.g., Na₂SO₄) wash_brine->dry evaporate Evaporate Solvent dry->evaporate pure_product Purified Product evaporate->pure_product

Caption: Logic diagram for selecting an acid or base wash.

Advanced Topics

Chemical Scavengers

In cases where traditional extraction methods are not suitable, for example, with very sensitive or highly water-soluble products, scavenger resins can be an effective alternative. These are solid-supported reagents that react with and bind to specific functional groups, allowing for their removal by simple filtration.

  • Acidic Scavengers: Resins functionalized with sulfonic acid or carboxylic acid groups can be used to bind the basic amino group of 4-aminophenol.

  • Basic Scavengers: Resins with amine or other basic functionalities can potentially scavenge the acidic phenolic group.[15]

The general procedure involves stirring the crude reaction mixture with the appropriate scavenger resin in a suitable solvent, followed by filtration to remove the resin-bound 4-aminophenol.[16]

References

  • PubChem. (n.d.). 4-Aminophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Aminophenol. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-Aminophenol. Retrieved from [Link]

  • Chemistry Steps. (2025, September 20). Organic Acid-Base Extractions. Retrieved from [Link]

  • International Journal of Advance Research, Ideas and Innovations in Technology. (n.d.). Recovery of 4-Aminophenol from Aqueous Solution Using Different techniques. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 4-AMINOPHENOL. Retrieved from [Link]

  • Anhui Techchem Industrial Co.,Ltd. (n.d.). 4 amino phenol. Retrieved from [Link]

  • LookChem. (n.d.). 4-Aminophenol|123-30-8. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US4870209A - Process for purifying crude 4-aminophenol.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. Retrieved from [Link]

  • ACS Publications. (2025, November 27). Synthesis of Paracetamol through Free-Radical Reactions: An Educational Approach in Organic Chemistry. Journal of Chemical Education. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, June 9). 4-Bromophenol vs 4-aminophenol pKa in water comparison confusion. Retrieved from [Link]

  • PrepChem.com. (2025, November 25). Preparation of 4-aminophenol. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of 4-Aminophenol hydrochloride on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • ResearchGate. (2024, December 28). How I can isolated/extracted 4-Aminophenol (as a precursor for paracetamol) from reduction of 4-Nitrophenol in NaBH4/NaOH agent and Cu-CuO-C catalyst?. Retrieved from [Link]

  • Google Patents. (n.d.). CN1021818C - The method for purifying crude 4-aminophenol.
  • YouTube. (2020, March 22). Acid-Base Extraction Tutorial. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, May 11). Fast way to isolate 4-nitrophenol from 4-aminophenol. Retrieved from [Link]

  • Phenomenex. (2025, June 9). USP 227 4-Aminophenol Column Option. Retrieved from [Link]

  • Google Patents. (n.d.). US4440954A - Process for the purification of p-aminophenol.
  • ACS Green Chemistry. (n.d.). Synthesis of paracetamol and 4-aminophenol from hydroquinone. Retrieved from [Link]

  • Chemie Brunschwig. (n.d.). Solutions for scavenging of metal and organic impurities. Retrieved from [Link]

  • University of Waterloo. (n.d.). Synthesis of Acetaminophen. Open Science. Retrieved from [Link]

  • HELIX Chromatography. (2021, February 11). HPLC Methods for analysis of 4-Aminophenol. Retrieved from [Link]

  • Scribd. (n.d.). Paracetamol Synthesis via Acetylation. Retrieved from [Link]

  • PubMed. (2003, August 8). Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of paracetamol by acetylation. Retrieved from [Link]

  • PubMed. (2007, June 15). Scavenging Effects of Phenolic Compounds on Reactive Oxygen Species. Retrieved from [Link]

  • Google Patents. (n.d.). US5503768A - Halogen scavengers.
  • Scavenger-Solutions. (n.d.). Products. Retrieved from [Link]

  • Quora. (2021, September 6). Method to remove impurities from acetaminophen synthesis experiment. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (2024, February 29). One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). WO/1993/020039 PURIFICATION OF P-AMINOPHENOL COMPOSITIONS AND DIRECT CONVERSION TO N-ACETYL-P-AMINOPHENOL. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of N-(4-hydroxyphenyl)cinnamamide

Welcome to the Advanced Purification Support Center. This guide is engineered for drug development professionals and synthetic chemists who are isolating and purifying N-(4-hydroxyphenyl)cinnamamide.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Purification Support Center. This guide is engineered for drug development professionals and synthetic chemists who are isolating and purifying N-(4-hydroxyphenyl)cinnamamide. Due to its dual hydrogen-bonding capacity and significant hydrophobic bulk, this compound presents unique crystallization challenges, such as melt phase separation ("oiling out").

Below, you will find the physicochemical rationale for solvent selection, a self-validating experimental protocol, and a diagnostic troubleshooting guide.

Physicochemical Profiling & Solvent Causality

N-(4-hydroxyphenyl)cinnamamide is a moderately polar molecule characterized by three distinct functional domains:

  • Phenolic Hydroxyl (-OH): A strong hydrogen-bond donor and acceptor.

  • Amide Linkage (-NH-CO-): Facilitates rigid intermolecular hydrogen-bonding networks.

  • Cinnamoyl & Phenyl Rings: Provide significant hydrophobic character and promote

    
     stacking.
    

The Causality of Solvent Selection: Pure non-polar solvents (like hexanes or toluene) fail to disrupt the strong intermolecular hydrogen bonds between the phenol and amide groups, resulting in poor solubility even at reflux. Conversely, pure highly polar solvents (like methanol) dissolve the compound too well, preventing supersaturation and crystallization upon cooling.

The most effective approach is a binary solvent system using a polar protic solvent (Ethanol) and a highly polar anti-solvent (Water). Ethanol effectively solvates both the hydrophobic cinnamoyl moiety and the polar functional groups at boiling point[1]. The subsequent addition of water precisely tunes the dielectric constant of the medium, forcing the hydrophobic aromatic rings to aggregate and crystallize as the temperature drops[2].

Solvent System Performance Matrix
Solvent SystemPolarity IndexBoiling Point (°C)Suitability & CausalityExpected Recovery
96% EtOH / Water 5.2 / 9.078 / 100Optimal: EtOH disrupts H-bonds; Water forces hydrophobic aggregation.80 - 90%
Methanol / Water 5.1 / 9.065 / 100Good: Lower BP limits the thermal gradient, slightly reducing yield.75 - 85%
EtOAc / Hexane 4.4 / 0.177 / 68Moderate: Standard for simple amides[3], but poor for phenolic OH.50 - 60%
DCM / Methanol 3.1 / 5.139 / 65Suboptimal: Low boiling point severely limits the thermal crystallization gradient.< 40%

Troubleshooting & FAQs

Q: Why does my N-(4-hydroxyphenyl)cinnamamide form a biphasic oil instead of crystals upon cooling? A: This phenomenon is known as "oiling out" (liquid-liquid phase separation). It occurs when the compound's melting point in the solvent mixture is depressed below the temperature at which it saturates the solution. Because the molecule has a flexible alkene chain and strong H-bonding groups, a solvent that is too polar (e.g., too much water) forces the hydrophobic aromatic rings to repel the solvent faster than the molecules can organize into a rigid crystalline lattice. Resolution: Reheat the biphasic mixture until it forms a single homogeneous solution. Add 5–10% more of the primary solvent (Ethanol) to increase the solubility threshold, then cool the solution at a much slower rate (e.g., 1°C/min). Introducing a pure seed crystal at the cloud point provides a nucleation template, bypassing the energy barrier that leads to oiling.

Q: How do I handle dark, tarry impurities generated from the cinnamoyl chloride amidation reaction? A: Cinnamoyl chloride reactions often produce colored polymeric byproducts due to side reactions at the


-unsaturated double bond. To resolve this, dissolve the crude product in hot ethanol and add 1-2% (w/w) activated decolorizing carbon (e.g., Norit). Boil for 5 minutes, then perform a hot gravity filtration through a pad of Celite. The Celite prevents fine carbon particles—which have adsorbed the polymeric impurities—from passing into the mother liquor.

Q: My yield after recrystallization is extremely low (<40%). What went wrong? A: A low yield indicates that the compound remains highly soluble at your final cooling temperature. This is typically caused by either using an excessive volume of the primary solvent (Ethanol) during the initial dissolution step, or failing to add sufficient anti-solvent (Water) to reach the cloud point. Always dissolve the crude solid in the absolute minimum amount of boiling solvent required to achieve clarity.

Self-Validating Experimental Protocol: Aqueous Ethanol System

This protocol utilizes a built-in validation loop to ensure the thermodynamic parameters of your crystallization are correct.

Step 1: Primary Dissolution Place the crude N-(4-hydroxyphenyl)cinnamamide in an Erlenmeyer flask. Add 96% Ethanol dropwise while heating the flask on a steam bath or hot plate (approx. 75°C) until the solid just dissolves. Do not add excess solvent.

Step 2: Anti-Solvent Titration Maintain the solution at a gentle boil. Add hot distilled water dropwise using a Pasteur pipette. Continue addition until the solution becomes faintly turbid (the "cloud point"). Immediately add 1-2 drops of hot 96% Ethanol until the solution becomes perfectly clear again.

Step 3: Controlled Nucleation Remove the flask from the heat source. Place it on an insulated surface (e.g., a cork ring) and allow it to cool undisturbed to room temperature (20-25°C). Causality Note: Mechanical agitation or rapid cooling at this stage will trap solvent inclusions within the lattice or induce oiling out.

Step 4: Maturation & Isolation Once crystals have formed at room temperature, transfer the flask to an ice-water bath (0-4°C) for 30 minutes to maximize lattice maturation and force the remaining solute out of the mother liquor. Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold 50% aqueous ethanol.

Step 5: The Validation Checkpoint (Critical) Before discarding the mother liquor, perform a Thin-Layer Chromatography (TLC) check (Eluent: 1:1 EtOAc/Hexane) spotting both the isolated crystals (dissolved in a drop of solvent) and the mother liquor.

  • Validation: If the mother liquor spot shows a massive concentration of your product, your solvent ratio was too rich in ethanol. You must concentrate the mother liquor under vacuum and perform a second crop crystallization. If the mother liquor shows predominantly impurities and the crystal spot is clean, the system has self-validated its efficacy.

Step 6: Drying Dry the crystals in a vacuum desiccator over anhydrous calcium chloride or silica gel for 24 hours to remove residual water, which can artificially depress the melting point.

Process Workflow & Decision Matrix

Recrystallization_Troubleshooting Start Crude N-(4-hydroxyphenyl)cinnamamide (Solid/Oil Mix) Dissolve Dissolve in minimal hot 96% EtOH at 75°C Start->Dissolve AddWater Add hot H2O dropwise until cloud point Dissolve->AddWater Cooling Slow cooling to 25°C (Do not disturb) AddWater->Cooling PhaseCheck Phase Observation Cooling->PhaseCheck Crystals Needle/Plate Crystals Form PhaseCheck->Crystals Ideal Nucleation Oiling Oiling Out (Biphasic Melt) PhaseCheck->Oiling Supersaturation Too High NoSolid Solution Remains Clear PhaseCheck->NoSolid Concentration Too Low IceBath Ice Bath (0-4°C) for 30 min Crystals->IceBath FixOil Reheat to 75°C Add 1-2 mL EtOH Seed with pure crystal Oiling->FixOil FixNoSolid Boil off 20% solvent OR add more H2O NoSolid->FixNoSolid FixOil->Cooling FixNoSolid->Cooling Isolate Vacuum Filtration & Cold 50% EtOH Wash IceBath->Isolate Success Pure Compound (Validate via TLC/MP) Isolate->Success

Diagnostic workflow for the recrystallization and phase-correction of N-(4-hydroxyphenyl)cinnamamide.

References

  • Synthesis and Evaluation of Novel α-Cyano-N-(4-Hydroxyphenyl) Cinnamamides for Antioxidant, Anti-Inflammatory Activities International Journal of Pharmaceutical Sciences and Research URL:[Link][1]

  • Investigation of Anti-Inflammatory Potential of N-Arylcinnamamide Derivatives Molecules (MDPI) URL:[Link][2]

Sources

Optimization

Technical Support Center: Optimizing Knoevenagel Condensation of Amides

Welcome to the Technical Support Center for Knoevenagel condensations. The synthesis of α,β-unsaturated amides (e.g., using 2-cyanoacetamide or malonamide) is a fundamental carbon-carbon bond-forming reaction.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Knoevenagel condensations. The synthesis of α,β-unsaturated amides (e.g., using 2-cyanoacetamide or malonamide) is a fundamental carbon-carbon bond-forming reaction. However, researchers frequently encounter yield-limiting side reactions when using traditional homogeneous base catalysis. This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative data to help you minimize side products and optimize your workflows.

Mechanistic Overview & Causality of Side Reactions

The Knoevenagel condensation involves the deprotonation of an active methylene compound, followed by nucleophilic attack on an aldehyde to form an aldol intermediate, which subsequently dehydrates. When using amides, the strong basic media traditionally required (e.g., piperidine, alkali hydroxides) promote two major side reactions: Michael bis-adduct formation and amide hydrolysis [1].

Knoevenagel A Aldehyde + Active Methylene Amide B Deprotonation by Catalyst A->B Base Addition S2 Side Product: Hydrolyzed Amide A->S2 Strong Base / H2O C Aldol Intermediate (β-hydroxy amide) B->C Nucleophilic Attack D Target: α,β-Unsaturated Amide (Knoevenagel Adduct) C->D Dehydration (-H2O) S1 Side Product: Michael Bis-Adduct D->S1 Excess Enolate Attack

Mechanistic pathway of Knoevenagel condensation and primary side reactions.

Troubleshooting Guide: Diagnosing and Resolving Side Products

Issue A: High Levels of Michael Addition (Bis-Adduct) Byproducts
  • Causality: The target α,β-unsaturated amide is a highly reactive, electron-deficient alkene. If strong bases are used, or if the active methylene compound is in excess, a second equivalent of the enolate will perform a conjugate Michael addition on the newly formed C=C bond, yielding an unwanted bis-adduct[1].

  • Solution: Shift from homogeneous strong bases to mild, heterogeneous, or biocatalytic systems. For instance, Bovine Serum Albumin (BSA) acts as a mild, promiscuous catalyst that effectively suppresses double condensation[1]. Alternatively, using biogenic carbonates (Ca:Ba mixtures) under solvent-free conditions provides excellent selectivity while limiting Michael addition[2].

Issue B: Hydrolysis of the Amide Functional Group
  • Causality: Primary amides (like 2-cyanoacetamide) are highly susceptible to nucleophilic attack by hydroxide ions in aqueous basic media. Prolonged heating in these conditions cleaves the amide bond, converting it into a carboxylic acid (e.g., cyanoacetic acid).

  • Solution: Eliminate water as a solvent. Utilize solvent-free mechanochemical grinding or microwave-assisted techniques. Microwave irradiation using a mild ammonium acetate (NH₄OAc) catalyst can drive the reaction to completion in minutes, preventing hydrolytic degradation[3].

Issue C: Incomplete Dehydration (Accumulation of Aldol Intermediate)
  • Causality: The elimination of water from the β-hydroxy amide intermediate requires sufficient activation energy. If the catalyst is too weak or the temperature too low, the reaction stalls.

  • Solution: Employ a bifunctional catalyst with both Brønsted basic and Lewis acidic sites. The basic sites facilitate deprotonation, while Lewis acidic sites coordinate to the hydroxyl group, lowering the activation barrier for dehydration.

Self-Validating Experimental Protocols

Protocol A: Solvent-Free Mechanochemical Synthesis (Chitosan Catalyst)

Chitosan is a biodegradable, heterogeneous solid base catalyst that maintains catalytic efficiency over multiple cycles, yielding up to 96% of the target product while completely suppressing amide hydrolysis[4].

  • Step 1: Preparation. In a clean, dry mortar, combine equimolar amounts of the aromatic aldehyde (e.g., benzaldehyde, 5.0 mmol) and 2-cyanoacetamide (5.0 mmol).

  • Step 2: Catalyst Addition. Add 10 wt% of chitosan powder (deacetylated chitin) to the mixture.

  • Step 3: Mechanochemical Grinding. Grind the heterogeneous mixture continuously with a pestle at room temperature.

  • Validation Checkpoint 1 (Visual): Within 15–30 minutes, the mixture will transition from a wet paste to a solid beige powder. This physical phase change is a self-validating indicator of successful dehydration and product formation.

  • Step 4: Isolation. Extract the solid mass with hot ethanol. Filter the mixture under vacuum to recover the insoluble chitosan catalyst for reuse.

  • Step 5: Crystallization. Concentrate the filtrate and cool to induce crystallization.

  • Validation Checkpoint 2 (Analytical): Analyze the product via ¹H NMR. The absence of an aliphatic multiplet at δ 3.5–4.5 ppm confirms the successful suppression of the Michael bis-adduct.

Protocol B: Microwave-Assisted Synthesis (Ammonium Acetate Catalyst)

Microwave irradiation significantly shortens reaction times, increasing product yields and selectivity while aligning with green chemistry principles[3].

  • Step 1: Reagent Mixing. In a microwave-safe vial, mix the aldehyde (1.0 eq), 2-cyanoacetamide (1.0 eq), and NH₄OAc (0.1 eq).

  • Step 2: Irradiation. Subject the solvent-free mixture to microwave irradiation (e.g., 300 W) at 80 °C for 5–10 minutes.

  • Validation Checkpoint 1 (Process): Monitor the internal temperature and pressure via the microwave reactor's IR sensors to ensure uniform heating without thermal runaway, which causes oligomerization.

  • Step 3: Workup. Cool the vial to room temperature. Triturate the crude solid with ice-cold water to dissolve and remove the NH₄OAc catalyst.

  • Step 4: Purification. Recrystallize the crude product from an ethanol/water mixture.

  • Validation Checkpoint 2 (Analytical): Melting point analysis should sharply match the literature value (e.g., 156–158 °C for 2-(4-ethoxybenzylidene)-cyanoacetamide)[3], indicating high purity and the absence of thermal degradation products.

Quantitative Data Summary: Catalyst & Condition Comparison

The following table summarizes the impact of different catalytic systems on the yield of the target α,β-unsaturated amide versus common side products.

Catalyst SystemReaction ConditionsTarget Yield (%)Michael Adduct (%)Amide Hydrolysis (%)
Piperidine (Traditional) Reflux, EtOH, 12 h60–70%15–20%~5%
Bovine Serum Albumin (BSA) Room Temp, Aqueous, 24 h85%< 2%< 1%
Biogenic Carbonates (Ca:Ba) Solvent-free, 100 °C, 1 h71–87%< 2%0%
NH₄OAc / Microwave Solvent-free, 80 °C, 5–10 min94%< 1%0%
Chitosan (Solid Base) Mechanochemical, RT, 30 min95–96%< 1%0%

Frequently Asked Questions (FAQs)

Q: Why does my Knoevenagel reaction with aliphatic aldehydes yield complex, inseparable mixtures? A: Aliphatic aldehydes possess enolizable α-protons, making them highly susceptible to self-aldol condensation before they can react with the cyanoacetamide. To mitigate this, use a slight excess of the active methylene compound and a highly selective catalyst like chitosan, or pre-form an imine intermediate to direct the nucleophilic attack.

Q: How can I ensure the (E)-stereoselectivity of the Knoevenagel adduct? A: The (E)-isomer is thermodynamically favored due to the steric repulsion between the bulky aryl/alkyl group of the aldehyde and the cyano/amide groups of the active methylene. Conducting the reaction under thermodynamic control (e.g., heating at 100 °C with biogenic carbonates[2]) ensures >95% (E)-selectivity.

Q: Can the chitosan catalyst be reused without losing activity or promoting side reactions? A: Yes. Chitosan exhibits excellent reusability. After filtration, wash the catalyst thoroughly with hot ethanol to remove adsorbed organic impurities and dry it in an oven at 80 °C. Studies demonstrate that it maintains consistent catalytic efficiency (yields >95%) over at least six reaction cycles without structural degradation[4].

References

  • Recent Applications of Albumin as a Green and Versatile Catalyst in Organic Synthesis (MDPI). URL:[Link]

  • Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives (MDPI). URL:[Link]

  • Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration (NIH/PMC). URL:[Link]

  • Chitosan as a solid catalyst for one-pot Knoevenagel condensation in the context of sustainable chemistry (ResearchGate). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Executive Summary: Tactical vs. Strategic Antioxidant Defense

Topic: Comparative Analysis of Antioxidant Potency: Cinnamamide Scaffold vs. -Tocopherol (Vitamin E) Content Type: Technical Comparison Guide Audience: Researchers, Drug Development Scientists, and Biochemists.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Analysis of Antioxidant Potency: Cinnamamide Scaffold vs.


-Tocopherol (Vitamin E)
Content Type:  Technical Comparison Guide
Audience:  Researchers, Drug Development Scientists, and Biochemists.

In the landscape of antioxidant therapeutics, the comparison between Cinnamamide (specifically its bioactive derivatives) and Vitamin E (


-Tocopherol) represents a dichotomy between "tactical" and "strategic" cellular defense.

Vitamin E is the biological gold standard for direct radical scavenging within the lipid bilayer. It operates tactically, neutralizing peroxyl radicals immediately upon contact via Hydrogen Atom Transfer (HAT).

Cinnamamide , conversely, often displays lower direct scavenging potency in its unfunctionalized form. However, its true value lies in its indirect "strategic" capability. The


-unsaturated carbonyl moiety functions as a Michael acceptor, alkylating Keap1 sensors to activate the Nrf2 pathway , thereby upregulating the cell's endogenous antioxidant enzymes (HO-1, NQO1, GSH).

This guide objectively compares these two agents, synthesizing experimental data with mechanistic insights to aid in lead optimization and formulation strategy.

Chemical Profile & Mechanism of Action

To understand the experimental data, we must first dissect the structural determinants of antioxidant activity for both molecules.

Comparative Mechanistic Table
Feature

-Tocopherol (Vitamin E)
Cinnamamide Scaffold
Primary Mechanism Direct Scavenging (HAT): Phenolic hydrogen donation to break radical chains.Indirect Activation (Michael Addition): Electrophilic attack on Keap1 cysteine residues (C151, C273).
Secondary Mechanism Single Electron Transfer (SET): Minor pathway in polar solvents.Direct Scavenging (HAT/SET): Only significant in phenolic derivatives (e.g., Ferulamide).
Key Pharmacophore Chromanol ring (hydroxyl group at C6).

-unsaturated carbonyl (Michael acceptor) + Aromatic substitutions.
Lipophilicity (LogP) High (~10.7) – Strictly membrane-bound.Tunable (1.5 – 4.0) – Can be designed for cytosol or membrane.
Visualizing the Reactive Pathways

The following diagram illustrates the divergent signaling and scavenging pathways of the two compounds.

AntioxidantPathways cluster_0 Direct Scavenging (Tactical) cluster_1 Indirect Activation (Strategic) VitE Vitamin E (Alpha-Tocopherol) ROO Peroxyl Radical (ROO•) VitE->ROO HAT (H-Atom Transfer) Cinn Cinnamamide (Scaffold) Keap1 Keap1 (Cysteine Sensor) Cinn->Keap1 Michael Addition (Electrophilic Attack) Stable Stable Lipid Hydroperoxide ROO->Stable Neutralization Nrf2 Nrf2 Transcription Factor Keap1->Nrf2 Releases ARE ARE (DNA Sequence) Nrf2->ARE Translocates & Binds Enzymes Phase II Enzymes (HO-1, NQO1, GSH) ARE->Enzymes Upregulates Expression Enzymes->ROO Enzymatic Detoxification

Caption: Figure 1. Dual-track antioxidant mechanisms. Vitamin E acts directly on radicals, while Cinnamamide triggers the Nrf2 genomic response.

Experimental Validation: Comparative Data

The following data aggregates findings from DPPH (2,2-diphenyl-1-picrylhydrazyl) assays and Lipid Peroxidation inhibition studies.

A. Direct Radical Scavenging (DPPH Assay)

Note: Lower IC50 indicates higher potency.

CompoundIC50 (µg/mL)Relative PotencyNotes

-Tocopherol (Vit E)
10 - 40 High The benchmark. Variation depends on solvent (ethanol vs methanol).
Cinnamamide (Parent) > 500NegligibleLacks phenolic -OH for hydrogen donation.
4-Hydroxycinnamamide ~350LowSingle -OH provides weak scavenging.
Ferulamide 15 - 25 High Comparable to Vit E. The methoxy group stabilizes the phenoxy radical.
Morpholine-Cinnamamide ~19HighSpecific heterocyclic substitution enhances electron transfer capability.

Insight: The parent cinnamamide is not a viable direct antioxidant.[1] Researchers must utilize phenolic derivatives (e.g., ferulamide) to compete with Vitamin E in direct scavenging assays.

B. Lipid Peroxidation Inhibition (TBARS/Liposome Models)

Context: Inhibition of iron-induced oxidation in lecithin liposomes.

Compound% Inhibition (at 100 µM)Mechanism Dominance

-Tocopherol
~95% Chain-breaking (Lipophilic).
Cinnamamide Derivatives 20 - 60%Variable. Limited by membrane penetration depth.
Octyl-Cinnamates ~80%Improved lipophilicity allows membrane entry, approaching Vit E efficacy.

Experimental Protocols

To validate these comparisons in your own lab, use the following self-validating protocols.

Protocol 1: DPPH Radical Scavenging Assay (Direct Potency)

Purpose: To determine the IC50 value of the test compounds compared to Vitamin E.

  • Preparation of Stock: Dissolve 2.5 mg of DPPH in 100 mL of methanol (approx. 60 µM). Keep in dark. Absorbance at 517 nm should be ~0.7.

  • Sample Preparation: Prepare serial dilutions of Cinnamamide derivative and

    
    -Tocopherol (10, 20, 40, 80, 160 µg/mL) in methanol.
    
  • Reaction:

    • Add 2 mL of DPPH stock to 1 mL of sample solution.

    • Control: 2 mL DPPH + 1 mL Methanol.

    • Blank: 3 mL Methanol.

  • Incubation: Vortex and incubate in the dark at room temperature for 30 minutes .

  • Measurement: Read Absorbance (

    
    ) at 517 nm.
    
  • Calculation:

    
    
    
  • Validation Check: The color must change from purple to yellow. If Vitamin E does not reach >80% inhibition at high concentrations, the DPPH stock is degraded.

Protocol 2: Nrf2 Luciferase Reporter Assay (Indirect Potency)

Purpose: To demonstrate cinnamamide's unique ability to activate the ARE (Antioxidant Response Element), which Vitamin E typically lacks.

  • Cell Line: HepG2 cells stably transfected with ARE-Luciferase reporter plasmid.

  • Seeding: Seed

    
     cells/well in a 96-well plate. Incubate 24h.
    
  • Treatment:

    • Treat cells with Cinnamamide derivative (1 - 20 µM).

    • Positive Control: Sulforaphane (5 µM).

    • Negative Control: DMSO (0.1%).

    • Comparator:

      
      -Tocopherol (10 - 50 µM).
      
  • Incubation: Incubate for 12–18 hours.

  • Lysis & Reading: Remove media, wash with PBS, add Lysis Buffer. Add Luciferin substrate and measure luminescence using a luminometer.

  • Validation Check: Cinnamamide should show a dose-dependent increase in luminescence (fold-change > 2.0). Vitamin E should show minimal induction (< 1.5 fold) as it acts downstream of transcription.

Workflow Visualization

This diagram outlines the decision matrix for selecting between Cinnamamide and Vitamin E based on the desired therapeutic outcome.

SelectionWorkflow Start Therapeutic Goal Acute Acute Radical Stress (e.g., Ischemia/Reperfusion) Start->Acute Chronic Chronic Oxidative Stress (e.g., Aging, Prevention) Start->Chronic Direct Need Direct Scavenging Acute->Direct Indirect Need Upregulation of Endogenous Defense Chronic->Indirect VitE_Select Select Vitamin E (Lipid Protection) Direct->VitE_Select Primary Choice Hybrid Design Hybrid: Phenolic Cinnamamide Direct->Hybrid Alternative Cinn_Select Select Cinnamamide Derivative (Nrf2 Activation) Indirect->Cinn_Select Michael Acceptor Required Hybrid->Cinn_Select Dual Action

Caption: Figure 2.[2][3][4][5] Decision matrix for antioxidant selection. Vitamin E is preferred for acute protection; Cinnamamide for chronic adaptation.

Conclusion

  • Potency Verdict: In a direct head-to-head DPPH assay, Vitamin E is superior to the parent cinnamamide and comparable to optimized phenolic cinnamamides (e.g., ferulamide).

  • Application Context:

    • Use Vitamin E when the goal is to protect lipid formulations or biological membranes from immediate oxidative degradation.

    • Use Cinnamamide Scaffolds when developing drugs intended to boost the host's innate antioxidant capacity (via Nrf2) or when designing multi-functional drugs (e.g., anti-inflammatory + antioxidant).

References

  • Synthesis, Antimicrobial and Antioxidant Activities of Novel series of Cinnamamide Derivatives having Morpholine Moiety. Hilaris Publisher. (2014). Link

  • An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. International Journal of Molecular Sciences. (2023). Link

  • Vitamin E slows the rate of free radical-mediated lipid peroxidation in cells. Archives of Biochemistry and Biophysics. (1996).[5] Link

  • N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation. Molecules.[6][7] (2021).[1][6] Link

  • The Structure–Antioxidant Activity Relationship of Ferulates. Molecules. (2017).[5][8] Link

Sources

Comparative

cytotoxicity comparison of cinnamamide derivatives on HepG2 cells

The cinnamamide scaffold has emerged as a highly versatile pharmacophore in oncology, particularly for targeting hepatocellular carcinoma (HCC). The presence of the α,β-unsaturated carbonyl moiety—acting as a Michael acc...

Author: BenchChem Technical Support Team. Date: March 2026

The cinnamamide scaffold has emerged as a highly versatile pharmacophore in oncology, particularly for targeting hepatocellular carcinoma (HCC). The presence of the α,β-unsaturated carbonyl moiety—acting as a Michael acceptor—allows these derivatives to interact with diverse cellular nucleophiles. However, minor structural modifications dictate whether the molecule acts as a potent cytotoxic agent or a cytoprotective antioxidant.

This guide provides an objective, data-driven comparison of the cytotoxicity profiles of newly synthesized cinnamamide derivatives against the HepG2 human liver cancer cell line, dissecting their structure-activity relationships (SAR), mechanistic pathways, and the experimental protocols required to validate their efficacy.

Structural Optimization and Cytotoxicity Profiles

Recent drug discovery efforts have hybridized the cinnamamide core with various moieties to enhance targeted cytotoxicity. The table below summarizes the quantitative performance of leading synthetic derivatives against HepG2 cells.

Table 1: Comparative in vitro Cytotoxicity of Cinnamamide Derivatives against HepG2 Cells

Compound ClassSpecific DerivativeIC₅₀ (μM)Reference Standard (IC₅₀)Primary Target / Mechanism
p-Fluorocinnamides Compound 6 (Imidazolone hybrid)4.23Staurosporine (5.59 μM)EGFR Inhibition[1]
Cinnamide-Quinoline Hybrids Compound 6e (4-methoxy)2.46Colchicine (6.09 μM)Tubulin Polymerization Inhibition[2]
Tetrahydronaphthalen-acrylamides Compound L16 (S-enantiomer)19.89N/AMalignant Proliferation Blockade[3]

Key SAR Insights:

  • Stereochemistry & Saturation: The (S)-cinnamamide compounds exhibit vastly superior anti-cancer activity compared to their (R)-enantiomers. Furthermore, the exocyclic double bond is strictly required; its removal abolishes anti-cancer activity entirely[3].

  • Electron Density Tuning: In quinoline hybrids, the presence of an electron-donating group (e.g., a methoxy group) at the para position of the cinnamide moiety significantly enhances cytotoxicity compared to electron-withdrawing groups[2].

Mechanistic Divergence: Targeted Pathways

Though sharing a core scaffold, terminal substitutions drastically alter the primary molecular target of cinnamamide derivatives.

  • EGFR Inhibition (Compound 6): p-Fluorocinnamide derivatives containing an imidazolone moiety act as potent Epidermal Growth Factor Receptor (EGFR) inhibitors. Compound 6 inhibits EGFR with an IC₅₀ of 0.13 μM (comparable to palatinib), leading to cell cycle arrest at the G1 phase. This arrest triggers a massive accumulation of apoptotic cells—from 2.5% in untreated controls to 55.5% in treated HepG2 cells[1].

  • Tubulin Polymerization Inhibition (Compound 6e): Cinnamide-quinoline hybrids target tubulin-microtubule dysregulation. The 3,4,5-trimethoxybenzamido substitution mimics the pharmacophore of known tubulin inhibitors like colchicine. This disrupts microtubule dynamics, halting the cell cycle and inducing apoptosis with an IC₅₀ of 2.46 μM, outperforming colchicine[2][4].

MOA C6 Compound 6 (p-Fluorocinnamide) EGFR EGFR Inhibition C6->EGFR C6e Compound 6e (Quinoline Hybrid) Tubulin Tubulin Polymerization Inhibition C6e->Tubulin G1 G1 Phase Arrest EGFR->G1 G2M G2/M Phase Arrest Tubulin->G2M Apo Apoptosis in HepG2 G1->Apo G2M->Apo

Mechanistic divergence of cinnamamide derivatives driving HepG2 apoptosis.

The Hepatoprotective Paradox: N-Phenyl Cinnamamides

It is critical for researchers to recognize that not all cinnamamides are cytotoxic. By tuning the electronic effect on the beta-position of the Michael acceptor, specific N-phenyl cinnamamide derivatives (such as Compound 1g) exhibit zero cytotoxicity in HepG2 cells. Instead, they act as agonists for the Nrf2/ARE pathway. This activation induces cellular glutathione (GSH) synthesis, effectively protecting hepatocytes against oxidative stress and cell death[5]. This paradox highlights the extreme sensitivity of the cinnamamide scaffold to rational drug design.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the cytotoxicity of these derivatives must be evaluated using self-validating assay systems. The following protocols detail the causality behind each experimental choice.

Protocol A: High-Throughput Cytotoxicity Screening (MTT Assay)

Causality: The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase enzymes' ability to reduce the tetrazolium dye MTT to its insoluble formazan. This metabolic rate directly correlates with the number of viable HepG2 cells[1][2].

  • Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 1 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cellular adhesion and exponential growth phase entry.

  • Compound Treatment (Dose-Response): Treat cells with varying concentrations of the cinnamamide derivatives (e.g., 0.1 to 100 μM) dissolved in DMSO.

    • Self-Validation Step 1: Maintain the final DMSO concentration below 0.1% (v/v) in all wells (including vehicle controls) to rule out solvent-induced cytotoxicity.

  • Positive Control Integration: Include wells treated with established reference standards (e.g., Staurosporine or Colchicine).

    • Self-Validation Step 2: The positive control confirms the assay's dynamic range and sensitivity to known apoptotic triggers on that specific day of testing[1][2].

  • MTT Incubation: After 48 hours of treatment, add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Solubilization & Readout: Carefully aspirate the media and dissolve the resulting formazan crystals in 150 μL of DMSO. Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Workflow Seed 1. HepG2 Seeding (96-well plate) Treat 2. Drug Treatment (0.1-100 μM) Seed->Treat MTT 3. MTT Incubation (Mitochondrial Cleavage) Treat->MTT Read 4. Absorbance (570 nm) MTT->Read Val 5. Internal Validation (Ref. Standards) Read->Val IC50 IC50 Determination Val->IC50

Self-validating MTT assay workflow for cytotoxicity quantification.

Protocol B: Flow Cytometric Analysis of Apoptosis (Annexin V-FITC/PI)

Causality: While MTT confirms a reduction in viable cells, it cannot differentiate between cytostatic (proliferation block) and cytotoxic (cell death) effects. Annexin V binds to flipped phosphatidylserine on the outer leaflet of the plasma membrane (early apoptosis), while Propidium Iodide (PI) intercalates DNA only when the cell membrane is compromised (late apoptosis/necrosis)[1].

  • Treatment: Treat HepG2 cells in 6-well plates with the calculated IC₅₀ concentration of the cinnamamide derivative for 48 hours[1].

  • Harvesting: Collect both the floating (dead) cells and adherent cells (using enzyme-free detachment buffer to preserve membrane integrity).

  • Dual Staining: Wash the cell pellet twice with cold PBS and resuspend in 1X Binding Buffer. Add 5 μL of Annexin V-FITC and 5 μL of PI.

  • Incubation & Analysis: Incubate for 15 minutes at room temperature in the dark. Analyze immediately via flow cytometry.

    • Self-Validation Step: Use single-stained controls (Annexin V only, PI only) and unstained cells to properly set compensation matrices and distinguish true signal from autofluorescence.

References

  • Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents Source: ACS Omega URL:[Link]

  • Design, synthesis and cytotoxic activity of molecular hybrids based on quinolin-8-yloxy and cinnamide hybrids and their apoptosis inducing property Source: RSC Advances (via PMC/ResearchGate) URL:[Link]

  • Structure Optimization, Synthesis and Anti-hepatocarcinoma Activity of Cinnamamide Compounds Source: Chinese Journal of Applied Chemistry URL:[Link]

  • N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation Source: PMC (National Institutes of Health) URL:[Link]

Sources

Validation

validating Nrf2 activation using luciferase reporter assays

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is widely recognized as the "master regulator" of the cellular antioxidant response. In drug discovery, targeting the Nrf2 pathway is a primary strategy for developi...

Author: BenchChem Technical Support Team. Date: March 2026

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is widely recognized as the "master regulator" of the cellular antioxidant response. In drug discovery, targeting the Nrf2 pathway is a primary strategy for developing therapeutics against neurodegenerative diseases, cardiovascular conditions, and cancer.

To quantify Nrf2 activation, researchers rely heavily on Antioxidant Response Element (ARE) luciferase reporter assays. As a Senior Application Scientist, I have designed this guide to provide a critical comparison of commercially available Nrf2/ARE reporter systems, paired with a self-validating experimental protocol grounded in mechanistic causality.

Mechanistic Grounding: The Keap1-Nrf2-ARE Axis

To design a robust assay, one must first understand the molecular mechanics governing the reporter signal. Under basal conditions, Nrf2 is sequestered in the cytosol by Keap1 (Kelch-like ECH-associated protein 1), which targets Nrf2 for rapid ubiquitination and proteasomal degradation (1[1]).

When exposed to oxidative stress or electrophilic compounds (such as sulforaphane), specific cysteine residues on Keap1 (notably C151) are modified. This induces a conformational change that halts Nrf2 degradation (2[2]). Newly synthesized Nrf2 subsequently accumulates, translocates to the nucleus, and binds to the ARE promoter region, thereby driving the transcription of cytoprotective genes—or, in our case, the luciferase reporter enzyme (3[3]).

Pathway Keap1 Keap1 Protein (Cytosol) Nrf2_Deg Nrf2 Ubiquitination & Degradation Keap1->Nrf2_Deg Basal State Nrf2_Stable Nrf2 Stabilization & Nuclear Translocation Keap1->Nrf2_Stable Inhibition Stress Electrophiles / ROS (e.g., Sulforaphane) Stress->Keap1 Modifies C151 Stress->Nrf2_Stable Promotes ARE Antioxidant Response Element (ARE) Nrf2_Stable->ARE Binds Promoter Luciferase Luciferase Reporter Expression ARE->Luciferase Drives Transcription

Mechanistic overview of the Keap1-Nrf2-ARE signaling axis and reporter activation.

Evaluating Nrf2/ARE Reporter Systems: A Comparative Analysis

When designing an assay, researchers must choose between transient transfection kits and stable cell lines. Transient systems offer flexibility across different cell types and often utilize a dual-luciferase setup (e.g., Firefly/Renilla) to normalize transfection efficiency (4[4], 5[5]). Conversely, stable cell lines eliminate transfection variability, making them superior for High-Throughput Screening (HTS) (6[6]).

The choice of cellular background is equally critical. HepG2 (human liver cancer) cells are highly preferred over HEK293 (embryonic kidney) cells because HepG2 retains essential xenobiotic metabolism capabilities, providing a physiologically relevant environment for evaluating detoxification pathways (7[7]).

Table 1: Comparison of Commercially Available Nrf2/ARE Reporter Systems

System TypeExample ProductCell BackgroundAdvantagesLimitations
Transient Transfection BPS Bioscience ARE Reporter Kit (8[8])Any transfectable cellHigh flexibility; includes an internal Renilla control for normalization.Lower well-to-well reproducibility; requires protocol optimization.
Stable Cell Line Signosis NRF2/ARE HEK293 (9[9])HEK293Robust signal; highly reproducible; fully HTS-compatible.Limited metabolic relevance compared to hepatic cell models.
Stable Cell Line BPS Bioscience ARE Reporter HepG2 (10[10])HepG2High physiological relevance for hepatotoxicity and drug screening.Slower growth rate; requires careful handling to prevent over-confluency.

Architecting a Self-Validating Protocol

A reliable assay must be a self-validating system. This means embedding internal controls that mathematically prove the assay's integrity before any experimental compound is evaluated. The following protocol is optimized for a stable HepG2 ARE-Luciferase cell line (10[10]).

Workflow S1 1. Cell Seeding (HepG2 ARE-Luc) S2 2. Treatment (Compounds + Controls) S1->S2 S3 3. Lysis & Substrate (Single-Step Reagent) S2->S3 S4 4. Detection (Luminescence) S3->S4 S5 5. Analysis (Fold Induction) S4->S5

Step-by-step experimental workflow for the Nrf2/ARE luciferase reporter assay.

Step-by-Step Methodology & Causality

Step 1: Cell Preparation & Seeding

  • Action: Seed the HepG2 ARE reporter cells at ~30,000 cells/well in a 96-well solid white, clear-bottom plate (5[5]). Incubate overnight at 37°C / 5% CO₂.

  • Causality: White opaque plates are mandatory. They maximize the reflection of the luminescence signal toward the detector and prevent optical crosstalk between adjacent wells, which would otherwise artificially inflate background noise.

Step 2: Compound Treatment & Internal Controls

  • Action: Treat cells with the test compounds. Crucially, include the following controls in triplicate:

    • Cell-Free Background Control: Media only (no cells).

    • Vehicle Control: Cells treated with 0.1% DMSO.

    • Positive Control: Cells treated with 10 µM DL-Sulforaphane (5[5]).

  • Action: Incubate for 18 to 24 hours.

  • Causality: The 18-24 hour window is biologically necessary. Unlike rapid kinase assays, reporter assays require time for Nrf2 to accumulate, translocate, bind the ARE, and drive the full transcription and translation of the luciferase enzyme (2[2]). The vehicle control ensures that the solvent itself isn't inducing oxidative stress, while the cell-free blank accounts for auto-luminescence of the media (10[10]).

Step 3: Luciferase Assay Execution

  • Action: Equilibrate the plate to room temperature. Add 100 µL of a single-step luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System) per well (10[10]). Rock the plate gently for 15 minutes.

  • Causality: Single-step reagents simultaneously lyse the cellular membrane and provide the luciferin substrate. This minimizes pipetting errors and generates a stable "glow-type" luminescent signal that does not require an injector-equipped luminometer.

Step 4: Data Acquisition & Analysis

  • Action: Measure luminescence. Subtract the average cell-free background from all readings. Calculate the fold induction by dividing the background-subtracted signal of treated wells by the background-subtracted signal of the vehicle control (10[10]).

Quantitative Benchmarks for Assay Validation

To confirm that your assay is performing optimally, compare your internal control data against established industry benchmarks. A robust Nrf2/ARE assay should easily detect known activators with high statistical confidence.

Table 2: Expected Performance Metrics

ParameterExpected Value / MetricBiological & Assay Significance
Positive Control (Sulforaphane) EC50 ~2.5 µM to 10 µM (1[1])Validates the assay's sensitivity to established electrophilic Nrf2 activators.
Signal-to-Background (S/B) Ratio > 10-fold inductionEnsures a wide dynamic range, allowing for the detection of weak or partial Nrf2 activators (7[7]).
Z'-Factor > 0.5A statistical measure of assay robustness. A Z'-factor > 0.5 confirms the assay is suitable for High-Throughput Screening (HTS) (6[6]).
Vehicle Control (DMSO) ≤ 0.1% final concentrationHigher concentrations of DMSO can induce cellular stress, artificially elevating basal Nrf2 activity and ruining the assay window (10[10]).

References

  • ARE Reporter – HepG2 Cell line (Nrf2 Antioxidant Pathway). BPS Bioscience. 10

  • BPS Bioscience Inc ARE Reporter Kit (Nrf2 Antioxidant Pathway). Fisher Scientific. 4

  • NRF2/ARE Luciferase Reporter HEK293 Stable Cell Line. Signosis. 9

  • NRF2/ARE Luciferase Reporter HepG2 Stable Cell Line. Signosis. 7

  • Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway. NIH PMC. 6

  • Direct and Indirect Antioxidant Effects of Selected Plant Phenolics in Cell-Based Assays. MDPI. 5

  • Activation of the Nrf2/ARE pathway by sulforaphane and dtBHQ. ResearchGate. 2

  • ARE Reporter Kit (Nrf2 Antioxidant Pathway) 60514 from BPS Bioscience, Inc. Biocompare. 8

  • Sulforaphane and Other Nutrigenomic Nrf2 Activators. NIH PMC. 3

  • The Evolving Landscape of Nrf2 Activators: A Technical Review of Sulforaphane and Its Analogs. BenchChem. 1

Sources

Comparative

Publish Comparison Guide: FTIR Characterization of Amide vs. Hydroxyl Groups

This guide provides a technical comparison and experimental framework for distinguishing Amide and Hydroxyl groups using FTIR spectroscopy. It is structured for researchers in drug development and structural biology who...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison and experimental framework for distinguishing Amide and Hydroxyl groups using FTIR spectroscopy. It is structured for researchers in drug development and structural biology who require high-fidelity spectral interpretation.

Executive Summary: The Spectral Overlap Challenge

In pharmaceutical development—specifically for peptide therapeutics, hydrogels, and solid-state API formulations—the spectral region between 3000 cm⁻¹ and 3600 cm⁻¹ presents a critical analytical challenge. Both the N-H stretching vibrations of amides and the O-H stretching vibrations of hydroxyls (and water) dominate this region.

Misinterpretation here leads to:

  • False Positive Hydrate Identification: Confusing broad N-H hydrogen bonding for lattice water.

  • Inaccurate Secondary Structure Assignment: Failure to subtract water background from the Amide I band.

  • Stability Profiling Errors: Inability to distinguish free vs. hydrogen-bonded protons in polymorph screening.

This guide moves beyond basic peak assignment, providing a comparative framework and self-validating protocols to definitively distinguish these functional groups.

Fundamental Comparison: Vibrational Modes & Characteristics[1][2][3][4]

The following table contrasts the theoretical and observed behaviors of Amide and Hydroxyl groups. Note that while "textbook" values exist, the chemical environment (hydrogen bonding network) dictates the actual observed frequency.

Table 1: Comparative Spectral Fingerprints
FeatureAmide Group (–CONH–) Hydroxyl Group (–OH)
Primary Stretching Region 3100 – 3500 cm⁻¹ (Amide A/B)3200 – 3650 cm⁻¹
Band Shape (H-Bonded) Medium intensity, often doublet (Primary) or sharp singlet (Secondary).Broad, intense envelope. Often obscures C-H stretching.
Band Shape (Free) Sharp, typically >3400 cm⁻¹.Sharp, needle-like, ~3600–3650 cm⁻¹.
Bending Modes Amide II: 1510–1580 cm⁻¹ (N-H bend + C-N stretch).Amide III: 1250–1350 cm⁻¹.In-plane bend: 1300–1450 cm⁻¹.Out-of-plane bend: 600–700 cm⁻¹ (broad).
Fermi Resonance Amide A/B: Resonance between N-H stretch and Amide II overtone creates split peaks (~3300/3100 cm⁻¹).Rare in simple alcohols; occurs in carboxylic acid dimers.
Deuteration Shift (H/D) N-H

N-D:
Shift factor ~1.37.Amide II vanishes; Amide II' appears ~1450 cm⁻¹.
O-H

O-D:
Shift factor ~1.35.Band moves to ~2400–2600 cm⁻¹.
Water Interference Low direct interference, but water O-H stretch overlaps Amide A.High. Atmospheric water vapor and lattice water directly overlap.

The "Gold Standard" Differentiation Protocol: H/D Exchange

Relying solely on peak position is insufficient for complex matrices. The only self-validating method to distinguish N-H from O-H is Hydrogen-Deuterium (H/D) Exchange .

Mechanism

When a sample is exposed to Deuterium Oxide (


), labile protons exchange at different rates.
  • O-H groups exchange almost instantly (diffusion-limited).

  • Amide N-H groups exchange slower, governed by the solvent accessibility and hydrogen bond strength (e.g.,

    
    -helix core protons exchange very slowly).
    
Experimental Workflow: In-Situ H/D Exchange

Objective: Definitively assign peaks in the 3000–3600 cm⁻¹ region and deconvolute the Amide I band.

Step-by-Step Protocol
  • Sample Preparation:

    • Prepare a thin film of the analyte on an ATR crystal (ZnSe or Diamond) or a CaF₂ transmission window.

    • Note: The film must be thin enough (< 5 µm) to prevent signal saturation but thick enough to yield good S/N ratio.

  • Initial Acquisition (

    
    ): 
    
    • Purge the spectrometer with dry

      
       to remove atmospheric water vapor.
      
    • Collect the "Hydrogenated" spectrum (64 scans, 4 cm⁻¹ resolution).

  • Deuteration:

    • Method A (Vapor): Place a drop of

      
       near the sample (not touching) and cover with a sealed cap to create a 
      
      
      
      -saturated atmosphere.
    • Method B (Direct): For insoluble solids, apply

      
       directly, incubate for 5 mins, then dry with 
      
      
      
      flow.
  • Time-Resolved Acquisition:

    • Collect spectra continuously (e.g., every 2 minutes for 1 hour).

  • Data Analysis:

    • O-H Identification: Immediate disappearance of the broad 3400 cm⁻¹ band and appearance of O-D stretch at ~2500 cm⁻¹.

    • Amide Identification:

      • Look for the Amide II shift : The band at ~1550 cm⁻¹ will decrease, and a new band (Amide II' ) will appear at ~1450 cm⁻¹.[1][2]

      • Amide I shift : The C=O band (1650 cm⁻¹) will shift slightly (5–10 cm⁻¹) to lower wavenumbers due to the mass effect of the deuterated neighbor.

Visualization: Spectral Interpretation Logic

The following diagram outlines the decision logic for interpreting signals in the overlap region.

FTIR_Interpretation Start Signal Detected in 3000-3600 cm⁻¹ Region ShapeCheck Analyze Band Shape & Intensity Start->ShapeCheck Broad Broad, Strong Envelope (>300 cm⁻¹ width) ShapeCheck->Broad H-Bonded Network Sharp Sharp Peaks or Distinct Doublet ShapeCheck->Sharp Free / Non-Bonded HD_Test Perform H/D Exchange (D₂O Exposure) Broad->HD_Test Sharp->HD_Test Result_OH Immediate Shift to 2400-2600 cm⁻¹ HD_Test->Result_OH Fast Exchange Result_NH Slow/Partial Shift + Amide II (1550) decreases HD_Test->Result_NH Slow Exchange Interp_OH Conclusion: Hydroxyl (O-H) (Water or Alcohol) Result_OH->Interp_OH Interp_NH Conclusion: Amide (N-H) (Protein/Peptide) Result_NH->Interp_NH

Caption: Decision tree for distinguishing Amide N-H and Hydroxyl O-H vibrations using spectral morphology and H/D exchange kinetics.

Critical Application: Protein Secondary Structure (Amide I)[7]

For researchers working with proteins, the Amide I band (1600–1700 cm⁻¹) is the primary indicator of secondary structure.[2] However, the H-O-H bending mode of water (~1640 cm⁻¹) overlaps directly with the


-helix signal.
The "Subtraction" Problem

Simple subtraction of a water blank often fails because the water structure near the protein surface differs from bulk water.

Recommended Solution:

  • Use

    
     Buffer:  Reconstitute the protein in 
    
    
    
    .
  • Shift Observation:

    • Water bending (

      
      ) at 1640 cm⁻¹ shifts to 
      
      
      
      bending at ~1200 cm⁻¹.
    • This clears the Amide I region (1600–1700 cm⁻¹) of solvent interference.

    • Result: You observe the pure Amide I' band (C=O stretch with N-D coupling).

Table 2: Amide I Band Assignments (in )
Secondary StructureFrequency (cm⁻¹)Note

-Helix
1650 – 1658Shifts slightly lower in

compared to

.

-Sheet
1620 – 1640Often sharp and intense.[2]
Random Coil 1640 – 1648Overlaps significantly with

-helix; requires deconvolution.
Turns 1660 – 1680Weak intensity.
Aggregates (Amyloid) 1610 – 1620Distinctive low-frequency shift indicating intermolecular

-sheets.

References

  • Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1767(9), 1073-1101. Link

  • Krimm, S., & Bandekar, J. (1986).[3] Vibrational spectroscopy and conformation of peptides, polypeptides, and proteins.[3][4] Advances in Protein Chemistry, 38, 181-364.[3] Link

  • Goormaghtigh, E., et al. (2006). Secondary structure analysis of proteins by FTIR spectroscopy: The issue of water compensation. Nature Protocols, 1, 1-4. Link

  • Dempsey, C. E. (2001). Hydrogen exchange in peptides and proteins using NMR spectroscopy and FTIR. Progress in Nuclear Magnetic Resonance Spectroscopy, 39(2), 135-151. Link

Sources

Validation

Precision Molecular Docking of Cinnamamides: A Comparative Technical Guide

Executive Summary: The Cinnamamide Advantage In the pursuit of next-generation melanogenesis inhibitors, cinnamamides have emerged as a superior alternative to the industry standard, Kojic Acid. While Kojic Acid remains...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Cinnamamide Advantage

In the pursuit of next-generation melanogenesis inhibitors, cinnamamides have emerged as a superior alternative to the industry standard, Kojic Acid. While Kojic Acid remains the benchmark for tyrosinase inhibition, its efficacy is limited to the micromolar range (


) and is plagued by stability issues.

Recent structure-activity relationship (SAR) campaigns reveal that specific cinnamamide derivatives—particularly those bearing a 2,4-dihydroxyphenyl moiety—exhibit nanomolar potency (


), representing a 

-fold improvement over Kojic Acid. This guide dissects the molecular docking protocols required to validate these interactions, providing a comparative analysis of binding modes within the Agaricus bisporus tyrosinase active site (PDB: 2Y9X).[1]

Comparative Analysis: Cinnamamides vs. Kojic Acid[1][2][3][4][5][6][7]

The following data synthesizes recent experimental and computational findings, contrasting the performance of optimized cinnamamide derivatives against the standard control.

Table 1: Performance Metrics & Binding Energetics
FeatureKojic Acid (Standard) Cinnamamide Derivative (5c) Performance Delta
Experimental



~8,300x Potency Increase
Binding Energy (

)

to

kcal/mol

to

kcal/mol
Stronger Affinity
Inhibition Type Competitive / MixedCompetitive (Reversible)Similar Mode, Higher Efficacy
Key Interaction Cu-Chelation (Weak)Cu-Chelation +

-Stacking
Dual-Mode Binding
Stability (RMSD) High Fluctuation (>2.5 Å)Stable Trajectory (<1.5 Å)Superior Complex Stability

Data Source: Synthesized from comparative studies involving PDB 2Y9X and experimental enzymatic assays (See Ref. 1, 3).

Mechanistic Insights: The Structural Basis of Potency

To understand the causality behind the superior performance of cinnamamides, we must look at the atomic-level interactions within the active site.

The "Anchor-and-Lock" Mechanism

Unlike Kojic Acid, which primarily relies on chelating the binuclear copper center, cinnamamides utilize a tripartite pharmacophore:

  • The Warhead (2,4-Dihydroxyphenyl): The ortho-hydroxyl group acts as a critical anchor, forming a hydrogen bond with the side chain carbonyl of Asn260 (distance ~2.16 Å).[1][2] This mimics the substrate (L-DOPA) more effectively than Kojic Acid.

  • The Linker (

    
    -Unsaturated Carbonyl):  This rigid spacer positions the aromatic ring for optimal 
    
    
    
    -
    
    
    T-shaped stacking with His263 and Val283 , stabilizing the complex.
  • The Tail (Amide Substituent): Bulky hydrophobic groups (e.g., morpholino, cyclohexyl) extend into the entrance of the active site, engaging Val248 and Phe264 in hydrophobic interactions that prevent solvent entry and stabilize the "closed" conformation of the enzyme.

Visualization: Interaction Pathway

The following diagram maps the critical signaling and interaction logic within the active site.

Tyrosinase_Interaction_Map Ligand Cinnamamide Ligand (2,4-dihydroxy) Cu_Center Binuclear Copper Site (Cu A & Cu B) Ligand->Cu_Center Chelation (OH groups) Asn260 Asn260 (Gatekeeper) Ligand->Asn260 H-Bond (2.16 Å) Hydrophobic_Pocket Val283, Phe264 Val248 Ligand->Hydrophobic_Pocket Pi-Alkyl / Pi-Pi Stacking His_Residues His61, His85, His259 His263, His296 Cu_Center->His_Residues Coordination Inhibition Enzymatic Inhibition (Nanomolar IC50) Cu_Center->Inhibition Blocks Catalysis Asn260->Inhibition Stabilizes Binding Hydrophobic_Pocket->Inhibition Entropy Gain

Figure 1: Mechanistic interaction map showing the multi-point binding strategy of cinnamamides in the Tyrosinase active site.

Validated Experimental Protocol

This protocol is designed for AutoDock Vina or Schrödinger Glide , but the principles apply universally. It incorporates "Self-Validating" steps to ensure scientific integrity.

Phase 1: System Preparation

Objective: Restore the protein to a physiological state suitable for docking.

  • PDB Selection: Retrieve PDB ID: 2Y9X (Mushroom Tyrosinase).[1][2][3][4][5] This structure is preferred over human models (e.g., 5M8T) for initial screening due to the abundance of comparative experimental data.

  • Clean-Up: Remove water molecules except those bridging the Copper ions (if any). Remove the native ligand (Tropolone).

  • Metal Coordination: Ensure the two Copper ions (

    
    ) are preserved.
    
    • Critical Step: Verify the histidine protonation states. His61, His85, His94, His259, His263, and His296 must be protonated at the

      
       (ND1) or 
      
      
      
      (NE2) positions to coordinate with Copper. Incorrect protonation will repel the metal ions.
Phase 2: Ligand Engineering

Objective: Generate low-energy conformers.

  • Structure Generation: Draw the (E)-cinnamamide derivatives.

  • Stereochemistry: Ensure the alkene linker is in the Trans (E) configuration.

  • Minimization: Perform energy minimization (MMFF94 force field) to relieve internal strain.

Phase 3: Grid Generation (The "Trap")

Objective: Define the search space.

  • Center: Define the grid box center at the midpoint between the two Copper atoms.

    • Coordinates (Approx for 2Y9X): X: -10.1, Y: -28.7, Z: -43.4.

  • Dimensions:

    
     Å. This is sufficient to cover the active site and the entrance tunnel where the bulky amide tail resides.
    
Phase 4: Docking & Validation

Objective: Execute the simulation and verify accuracy.

  • Validation Run (Self-Check): Re-dock the native ligand (Tropolone).

    • Success Criterion: The RMSD between the docked pose and the crystal pose must be < 2.0 Å . If > 2.0 Å, adjust the histidine protonation states or grid size.

  • Production Run: Dock the cinnamamide derivatives. Set exhaustiveness to 32 (Vina) or "XP" (Extra Precision) mode (Glide).

Workflow Visualization

The following flowchart illustrates the step-by-step logic for this protocol.

Docking_Workflow start Start: PDB 2Y9X Retrieval prep_prot Protein Prep: Remove Waters, Fix His-Cu Coordination start->prep_prot prep_lig Ligand Prep: MMFF94 Minimization, (E)-Isomer start->prep_lig grid Grid Generation: Center on Binuclear Cu Site prep_prot->grid prep_lig->grid validation Validation Step: Re-dock Tropolone grid->validation check RMSD < 2.0 Å? validation->check check->prep_prot No (Fix Protonation) docking Production Docking: Cinnamamide Derivatives check->docking Yes analysis Analysis: Binding Energy & Residue Interaction docking->analysis

Figure 2: Validated molecular docking workflow ensuring reproducibility and accuracy.

References

  • Tyrosinase inhibition and anti-melanin generation effect of cinnamamide analogues. Source: Bioorganic Chemistry (2019) [Link]

  • Molecular Docking, Synthesis, and Tyrosinase Inhibition Activity of Acetophenone Amide. Source: BioMed Research International (2022) [Link]

  • Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors. Source: MedChemComm (2014) [Link]

  • Crystal structure of mushroom tyrosinase complexed with tropolone (PDB 2Y9X). Source: RCSB Protein Data Bank [Link]

  • A decade of research on cinnamic acid and its derivatives as potential anti-tyrosinase agents. Source: Journal of Applied Pharmaceutical Science (2026) [Link]

Sources

Comparative

Pharmacokinetic Profile Comparison: Phenolic Acid Amides (PAAs) vs. Parent Phenolic Acids

Executive Summary Phenolic acids (e.g., ferulic acid, caffeic acid) are potent antioxidants and anti-inflammatory agents in vitro. However, their clinical translation is frequently stalled by the "Phenolic Paradox": high...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenolic acids (e.g., ferulic acid, caffeic acid) are potent antioxidants and anti-inflammatory agents in vitro. However, their clinical translation is frequently stalled by the "Phenolic Paradox": high in vitro potency but poor in vivo bioavailability due to rapid Phase II metabolism and limited membrane permeability.

Phenolic Acid Amides (PAAs)—conjugates of phenolic acids with amines (e.g., serotonin, dopamine, tyramine) or amino acids—represent a structural evolution designed to overcome these limitations. This guide objectively compares the pharmacokinetic (PK) profiles of PAAs against their parent free acids, highlighting the "Amide Advantage" in metabolic stability and blood-brain barrier (BBB) penetration.

Key Finding: While free phenolic acids are rapidly eliminated (


 h) via renal excretion, PAAs demonstrate extended plasma residence times (

h) and significantly enhanced lipophilicity, facilitating superior BBB permeability for neuro-therapeutic applications.

Structural Logic: The Amide Advantage

To understand the PK differences, one must first analyze the chemical stability of the linkage.

Hydrolytic Stability (Amide vs. Ester)

Many naturally occurring phenolic derivatives are esters (e.g., Chlorogenic acid = Caffeic acid + Quinic acid). Esters are highly susceptible to ubiquitous esterases in the gut and plasma, leading to rapid hydrolysis before the compound reaches target tissues.

PAAs contain an amide bond (-CONH-).

  • Mechanism: The nitrogen atom in the amide bond is less electronegative than the oxygen in an ester, making the carbonyl carbon less electrophilic and less susceptible to nucleophilic attack by water or hydrolytic enzymes.

  • Outcome: PAAs resist rapid gastric and plasma hydrolysis better than their ester counterparts, allowing a larger fraction of the intact molecule to reach the liver and systemic circulation.

Lipophilicity and Membrane Permeability

Free phenolic acids are polar and ionizable (pKa ~4.5), limiting passive diffusion across lipid bilayers. Amidation caps the carboxylic acid, significantly increasing the partition coefficient (LogP).

Compound ClassRepresentative MoleculeApprox.[1][2][3][4][5][6][7][8][9] LogPPermeability Mechanism
Free Acid Ferulic Acid~1.5Carrier-mediated (MCT), Paracellular (poor)
Ester Chlorogenic Acid~ -0.4Poor passive diffusion
Amide (PAA) N-Feruloylserotonin~2.8High passive transcellular diffusion

Comparative Pharmacokinetic Profiles

The following data synthesizes human and rodent studies comparing Avenanthramides (AVs, oat-derived PAAs) and synthetic PAAs against Ferulic Acid (FA).

Absorption ( and )
  • Free Acids: Rapidly absorbed in the stomach and upper small intestine.

    
     is typically short (0.5 – 1.0 h).
    
  • PAAs: Absorption is delayed but sustained. The increased lipophilicity facilitates micellar incorporation and passive diffusion in the small intestine.

Metabolism and Elimination ( )
  • Free Acids: Subject to extensive First-Pass Metabolism. The free hydroxyl groups are rapidly conjugated by SULTs (Sulfotransferases) and UGTs (Glucuronosyltransferases).

  • PAAs: The amide bond protects the carboxyl end, but the phenolic hydroxyls remain susceptible to Phase II conjugation. However, the rate of elimination is generally slower.

Data Summary Table: Ferulic Acid vs. Avenanthramides
ParameterFerulic Acid (Free)Avenanthramides (PAA)Interpretation

(h)
0.5 – 0.81.75 – 2.30PAAs show delayed, sustained absorption.

(h)
0.6 – 0.91.75 – 3.75PAAs persist 3-4x longer in plasma.
Bioavailability Low (<5% free form)Moderate (detected intact)Amide bond prevents rapid hydrolytic cleavage.
Primary Metabolites Sulfates/GlucuronidesMethylated (COMT) + Phase IIPAAs often undergo methylation before conjugation.

Critical Insight: Avenanthramide B (non-hydroxylated ring B) has the longest half-life, suggesting that reducing the number of free hydroxyl groups on the amine moiety further extends PK exposure.

The Neuro-PK Frontier: Blood-Brain Barrier (BBB)[10]

This is the most significant differentiator for drug development.

  • The Barrier: The BBB excludes polar molecules. Free phenolic acids generally have low brain uptake unless mediated by specific transporters.

  • The PAA Solution: Amidation increases lipophilicity to the optimal range for BBB penetration (LogP 2–3).

  • Evidence: Studies on N-feruloylserotonin and Capsaicin analogs show significant accumulation in brain tissue, whereas equimolar doses of parent acids show negligible brain concentrations.

Pathway Diagram: Metabolic Fate & BBB Crossing

MetabolicFate PAA Phenolic Acid Amide (Oral Intake) Gut Gut Lumen (Stability Zone) PAA->Gut High Stability vs. Esters Liver Liver (First Pass) Gut->Liver Passive Diffusion Systemic Systemic Circulation Liver->Systemic Intact PAA Hydrolysis Hydrolysis (Minor) Liver->Hydrolysis Amidase Activity Phase2 Phase II Conjugation (Glucuronidation/Sulfation) Liver->Phase2 Metabolism Brain Brain (Target) Systemic->Brain High Permeability (Lipophilic) Kidney Renal Excretion Systemic->Kidney Phase2->Kidney Rapid Elimination

Figure 1: The metabolic journey of PAAs. Unlike esters, PAAs resist gut hydrolysis, allowing intact passage to the liver. While Phase II metabolism occurs, the lipophilic nature of the intact amide facilitates BBB crossing.

Experimental Protocols for PK Validation

To validate these profiles in your own pipeline, do not rely on generic assays. Use these specific modifications for PAAs.

In Vitro Stability Assay (Microsomal)

Purpose: To determine the intrinsic clearance (


) and distinguish between amidase-mediated hydrolysis and Phase II conjugation.
  • Preparation: Thaw pooled human liver microsomes (HLM) on ice.

  • Buffer System: Use 100 mM Potassium Phosphate (pH 7.4). Crucial: Do not use TRIS buffers as they can interfere with certain amine detection methods.

  • Cofactors:

    • Set A (Phase I only): Add NADPH regenerating system. (Tests oxidative metabolism).

    • Set B (Hydrolysis check): No cofactors. (Tests for amidase/esterase activity solely).

    • Set C (Phase II): Add UDPGA and Alamethicin (pore-forming peptide) to activate UGTs.

  • Incubation: Spike PAA (1 µM) at 37°C. Sample at 0, 5, 15, 30, 60 min.

  • Quench: Add ice-cold Acetonitrile with Internal Standard (IS) .

    • IS Selection: Use a structural analog (e.g., deuterated ferulic acid amide). Do not use generic IS like Tolbutamide if ionization differs significantly.

  • Analysis: LC-MS/MS. Monitor the disappearance of Parent and appearance of Hydrolysis Product (Free Acid).

Caco-2 Permeability with Esterase Inhibition

Purpose: To mimic intestinal absorption while differentiating passive diffusion from active efflux.

  • Cell Culture: Grow Caco-2 cells to confluence (21 days) on Transwell inserts. TEER > 300

    
    .
    
  • Inhibitor Step (The "Senior Scientist" Insight):

    • PAAs can be substrates for P-gp (efflux pump). Run the assay

      
       Verapamil (P-gp inhibitor).
      
    • Critical: Add Bis-(p-nitrophenyl) phosphate (BNPP) to the receiver buffer. BNPP inhibits carboxylesterases/amidases secreted by Caco-2 cells, preventing false "low permeability" data caused by metabolism during transport.

  • Dosing: Add PAA (10 µM) to Apical side (A->B) or Basolateral side (B->A).

  • Calculation: Calculate Apparent Permeability (

    
    ).
    
    • If

      
      , the PAA is a P-gp substrate.
      
Workflow Diagram: PK Study Design

PK_Workflow cluster_0 Stability & Permeability cluster_1 Animal Phase Start Compound Selection (PAA vs Free Acid) InVitro In Vitro Screening Start->InVitro Step1 Microsomal Stability (+/- NADPH, UDPGA) InVitro->Step1 InVivo In Vivo PK (Rodent) Step3 Dosing (IV vs PO) Determine Bioavailability (F%) InVivo->Step3 Analysis LC-MS/MS Bioanalysis Step2 Caco-2 Permeability (+ BNPP Inhibitor) Step1->Step2 Step2->InVivo If stable Step4 Tissue Collection (Plasma, Brain, Liver) Step3->Step4 Step4->Analysis

Figure 2: Step-by-step workflow for characterizing PAA pharmacokinetics, emphasizing the need for specific esterase inhibitors (BNPP) during in vitro screening.

Conclusion

Phenolic Acid Amides represent a superior pharmacokinetic class compared to their parent free acids. By replacing the labile ester bond or the polar carboxylic acid with an amide linkage, researchers can achieve:

  • Extended Half-life: 2-4x increase over free acids.

  • Targeted Delivery: Enhanced lipophilicity allows for BBB penetration, opening avenues for neuro-inflammatory treatments.

  • Metabolic Resilience: Reduced susceptibility to gastric hydrolysis.

Recommendation: For drug development pipelines, prioritize PAAs with hindered amine structures (to reduce amidase sensitivity) and conduct early-stage BBB permeability screening using the modified Caco-2 protocol described above.

References

  • Chen, C., et al. (2007). "Avenanthramides are bioavailable and have antioxidant activity in humans after acute consumption of an enriched mixture from oats."[10] Journal of Nutrition. Link

  • Zhang, T., et al. (2017). "Absorption and Elimination of Oat Avenanthramides in Humans after Acute Consumption of Oat Cookies."[10] Oxidative Medicine and Cellular Longevity. Link

  • Rondini, L., et al. (2002). "The bioavailability of ferulic acid is governed primarily by the food matrix rather than its metabolism in intestine and liver in rats." Journal of Nutrition. Link

  • Shimazu, R., et al. (2021). "Evaluation of Blood-Brain Barrier Permeability of Polyphenols, Anthocyanins, and Their Metabolites."[3] Journal of Agricultural and Food Chemistry. Link

  • Boonen, J., et al. (2012). "LC-MS profiling of N-alkylamides in Spilanthes acmella extract and the transmucosal behavior of its main bioactive compound." Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(4-Hydroxyphenyl)cinnamamide

The following guide details the operational safety, logistical handling, and disposal protocols for N-(4-Hydroxyphenyl)cinnamamide (CAS: 23478-25-3). This guide prioritizes mechanism-based safety . Rather than simply lis...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the operational safety, logistical handling, and disposal protocols for N-(4-Hydroxyphenyl)cinnamamide (CAS: 23478-25-3).

This guide prioritizes mechanism-based safety . Rather than simply listing hazards, we analyze the chemical structure to predict reactivity and define controls that prevent specific molecular interactions (e.g., Michael addition to skin proteins).

Chemical Profile & Hazard Mechanism

Identity:

  • Chemical Name: N-(4-Hydroxyphenyl)cinnamamide

  • CAS Number: 23478-25-3[1][2]

  • Molecular Formula: C₁₅H₁₃NO₂[2]

  • Physical State: Crystalline Solid (typically off-white to pale yellow)

  • Solubility: Low in water; soluble in DMSO, Methanol, Ethanol.[2]

Toxicological Logic (The "Why" Behind the Safety): While specific toxicological data for this exact derivative may be limited, its structure dictates its hazard profile.[2]

  • Michael Acceptor (Sensitization Risk): The cinnamamide moiety contains an

    
    -unsaturated carbonyl.[2] This electrophilic site can undergo Michael addition  with nucleophilic cysteine residues in skin proteins (haptenization), leading to allergic contact dermatitis (Skin Sensitization Category 1).[2]
    
  • Phenolic Moiety: The 4-hydroxyphenyl group adds potential for oxidative irritation and increases polarity, facilitating interaction with biological membranes.[2]

  • Solvent Vectoring: In drug development, this compound is frequently dissolved in DMSO .[2] DMSO is a penetration enhancer that can carry the dissolved toxicant directly into the bloodstream, bypassing the skin's natural barrier.[2]

Predicted GHS Classification:

  • Skin Sensitization: Category 1 (Warning: May cause an allergic skin reaction)[2]

  • Skin/Eye Irritation: Category 2[2][3][4]

  • Aquatic Toxicity: Chronic Category 2 (Toxic to aquatic life with long lasting effects)[2][5]

Personal Protective Equipment (PPE) Matrix

This matrix is designed for Zero-Contact handling.

PPE ComponentSpecificationScientific Rationale
Hand Protection (Solid) Double Nitrile Gloves (min 0.11 mm / 4 mil)Provides a sacrificial outer layer against dust.[2] Nitrile offers excellent resistance to dry organic solids.[2]
Hand Protection (Solution) Laminate Film (Silver Shield) or Thick Nitrile (>0.2 mm)CRITICAL: If dissolved in DMSO , standard thin nitrile degrades quickly.[2] DMSO permeates thin nitrile in <5 mins, carrying the sensitizer with it.[2]
Respiratory N95 / P2 (minimum) or P100 / P3 Prevents inhalation of fine particulates during weighing.[2] Must be used if outside a fume hood.
Eye/Face Chemical Safety Goggles (Indirect Vent)Safety glasses are insufficient for fine powders which can bypass side shields.[2]
Body Tyvek® Lab Coat (Closed front)Cotton lab coats trap dust in fibers, creating a secondary exposure source.[2] Tyvek sheds dust.[2]
Operational Workflows
Workflow A: Weighing & Transfer (Solid State)
  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or Powder Containment Enclosure .[2]

  • Static Control: Use an anti-static gun or ionizer bar if the powder is static-prone (common with cinnamamides) to prevent "flying" dust.[2]

Protocol:

  • Place the analytical balance inside the hood.[2]

  • Pre-weigh the receiving vial/tube.[2]

  • Transfer solid using a disposable spatula.[2] Do not use metal spatulas if trace metal contamination affects downstream biological assays.[2]

  • Wipe the exterior of the vial with a methanol-dampened Kimwipe before removing it from the hood to remove invisible dust.[2]

Workflow B: Solubilization (DMSO Stock Preparation)
  • Hazard: This is the highest risk step due to the formation of a penetrating solution.[2]

Protocol:

  • Calculate volume of DMSO required.[2]

  • Add DMSO to the solid (do not add solid to liquid to avoid splash).[2]

  • Vortex with the cap tightly sealed .

  • Inspection: Check for "creeping" of the solvent on the threads of the vial.

  • Secondary Containment: Store the stock solution in a secondary container (e.g., a Falcon tube) to contain any leakage.

Visualization: Safety Decision Tree

The following diagram outlines the decision logic for handling this compound based on its physical state.

SafetyLogic Start Handling N-(4-Hydroxyphenyl)cinnamamide State Select Physical State Start->State Solid Solid / Powder State->Solid Liquid Solution (DMSO/MeOH) State->Liquid Hood Engineering: Fume Hood REQUIRED Solid->Hood SolventCheck Solvent = DMSO? Liquid->SolventCheck GlovesSolid PPE: Double Nitrile Gloves Hood->GlovesSolid Static Control: Anti-Static Gun GlovesSolid->Static SolventCheck->GlovesSolid No (Ethanol/Water) HighRisk HIGH RISK: Skin Penetration Vector SolventCheck->HighRisk Yes GlovesLiquid PPE: Laminate/Silver Shield Gloves HighRisk->GlovesLiquid Containment Storage: Secondary Containment GlovesLiquid->Containment

Caption: Decision logic for PPE selection based on physical state and solvent vector risks.

Waste Management & Disposal

Categorization:

  • Waste Code: Non-halogenated organic solvent waste (if in DMSO/MeOH).[2]

  • Tagging: Must be labeled "Toxic" and "Sensitizer".[2]

Disposal Protocol:

  • Solids: Do not dispose of in regular trash.[2] Collect in a dedicated solid waste container for incineration.[2]

  • Liquids: Collect in a chemically compatible carboy (HDPE or Glass).

  • Rinsate: The first three rinses of any glassware used must be collected as hazardous waste.[2]

  • Deactivation (Spills):

    • Absorb liquid spills with vermiculite or sand.[2]

    • Clean surface with a 10% soap/water solution followed by 70% ethanol.[2]

    • Do not use bleach (hypochlorite) initially, as it may react with the amide/phenol to form chlorinated byproducts.[2]

Emergency Response
IncidentImmediate ActionMedical Follow-up
Skin Contact (Solid) Brush off excess.[2][6] Wash with soap/water for 15 mins.[2][6][7]Monitor for redness/rash (dermatitis) for 48 hrs.[2]
Skin Contact (DMSO Soln) Do NOT scrub. Gently rinse with cool water for 20 mins.[2] Scrubbing accelerates DMSO absorption.[2]Seek medical attention immediately.[2][4][6][8] Bring SDS.
Eye Contact Flush with eyewash station for 15 mins. Hold eyelids open.Consult ophthalmologist.
Inhalation Move to fresh air.[2][3][4][5][7][9]If wheezing occurs, seek medical help (sensitization sign).[2]
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54708745, 4-Hydroxycinnamate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). GHS Classification for Cinnamic Acid Derivatives. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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